5-(Bromoacetyl)-3-phenylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBXGZOVSCTNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370776 | |
| Record name | 5-(Bromoacetyl)-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14731-14-7 | |
| Record name | 5-(Bromoacetyl)-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14731-14-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Bromoacetyl)-3-phenylisoxazole: Properties, Reactivity, and Applications in Covalent Drug Discovery
This guide provides a comprehensive technical overview of 5-(Bromoacetyl)-3-phenylisoxazole, a bifunctional molecule of significant interest to researchers in chemical biology and drug development. We will delve into its core chemical properties, structural attributes, reactivity profile, and its strategic application as a covalent probe and potential therapeutic agent. The insights provided herein are grounded in established chemical principles and are designed to empower scientists to effectively utilize this compound in their research endeavors.
Part 1: Core Chemical Identity and Physicochemical Properties
5-(Bromoacetyl)-3-phenylisoxazole is a heterocyclic compound featuring a stable 3-phenylisoxazole scaffold appended with a reactive bromoacetyl group at the 5-position. The isoxazole ring system is a well-recognized "privileged structure" in medicinal chemistry, frequently found in bioactive molecules due to its favorable metabolic stability and ability to engage in various non-covalent interactions. The bromoacetyl moiety, however, defines the compound's primary function as an electrophilic agent, capable of forming permanent covalent bonds with biological nucleophiles.
This dual nature—a recognition element (the phenylisoxazole core) and a reactive "warhead" (the bromoacetyl group)—makes it a powerful tool for covalent inhibition, a strategy gaining significant traction for developing drugs with high potency and prolonged duration of action.
Table 1: Physicochemical and Structural Data for 5-(Bromoacetyl)-3-phenylisoxazole
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone | [1][2] |
| Synonym(s) | 2-bromo-1-(3-phenyl-5-isoxazolyl)ethanone | |
| CAS Number | 14731-14-7 | [3][4] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1][3][4] |
| Molecular Weight | 266.09 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | ≥95% | [3] |
| InChI Key | XTBXGZOVSCTNEC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr | [1] |
| Predicted XlogP | 2.8 | [1] |
| Storage | Ambient temperature; keep container tightly closed in a dry, well-ventilated place. For long-term storage, refrigeration is recommended. | [5][6] |
Part 2: Synthesis and Covalent Reactivity Mechanism
Proposed Synthetic Pathway
The synthesis of 5-(Bromoacetyl)-3-phenylisoxazole can be achieved through a multi-step process that first constructs the core isoxazole ring, followed by the introduction of the bromoacetyl functional group. A common and efficient method for forming 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction.
The causality behind this synthetic strategy lies in its efficiency and regioselectivity. The cycloaddition between an in-situ generated nitrile oxide (from an aldoxime) and an alkyne is a powerful method for constructing the isoxazole heterocycle. Following ring formation, a Friedel-Crafts acylation reaction is a standard and reliable method for installing the acetyl group onto the electron-rich isoxazole ring, which can then be brominated.
Caption: Proposed synthetic workflow for 5-(Bromoacetyl)-3-phenylisoxazole.
Core Reactivity: The Covalent Inhibition Mechanism
The utility of 5-(Bromoacetyl)-3-phenylisoxazole in drug discovery stems from the electrophilic nature of the α-carbon in the bromoacetyl group. This carbon is highly susceptible to nucleophilic attack from amino acid residues on a target protein, such as the thiol group of cysteine, the imidazole of histidine, or the hydroxyl group of serine.
The Self-Validating Protocol: This reaction is a self-validating system. The formation of a covalent bond is irreversible and can be readily detected by mass spectrometry as a specific mass shift (+187.0 Da, the mass of the C₁₁H₈NO₂ adduct) on the target protein or a specific peptide after proteolytic digest. This provides unambiguous evidence of target engagement.
-
Non-Covalent Binding: Initially, the 3-phenylisoxazole scaffold guides the molecule into a binding pocket on the target protein through non-covalent interactions (e.g., hydrophobic, π-π stacking). This proximity and orientation are critical for the subsequent covalent reaction.
-
Nucleophilic Attack: A suitably positioned nucleophilic residue in the protein's binding site attacks the electrophilic methylene carbon (-CH₂-) of the bromoacetyl group.
-
Covalent Bond Formation: This attack proceeds via an Sɴ2 mechanism, displacing the bromide ion as a leaving group and forming a stable, irreversible covalent bond between the inhibitor and the protein.
Caption: Mechanism of irreversible inhibition via covalent modification.
Part 3: Strategic Applications in Drug Development
The structure of 5-(Bromoacetyl)-3-phenylisoxazole makes it an ideal candidate for activity-based protein profiling (ABPP) and for use as a starting point in covalent inhibitor design.
Experimental Protocol: Target Identification using Chemoproteomics
This protocol outlines a workflow to identify the cellular targets of 5-(Bromoacetyl)-3-phenylisoxazole, a critical step in understanding its mechanism of action. The design is self-validating because target engagement is confirmed by a physical, covalent linkage.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
5-(Bromoacetyl)-3-phenylisoxazole (test compound)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (for protein digestion)
-
LC-MS/MS instrumentation and software for proteomic analysis
Methodology:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with a predetermined concentration of 5-(Bromoacetyl)-3-phenylisoxazole (e.g., 1-10 µM) or DMSO vehicle for a defined period (e.g., 2-4 hours).
-
Causality: This step allows the compound to enter the cells and covalently bind to its protein targets in a native biological context.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with cold PBS to remove excess compound.
-
Lyse the cells in lysis buffer to release total protein content.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Quantify protein concentration to ensure equal loading for downstream analysis.
-
-
Proteomic Sample Preparation:
-
Take an equal amount of protein from the treated and control samples.
-
Perform in-solution tryptic digestion to break down proteins into smaller peptides.
-
Causality: Digestion is necessary to make the proteins amenable to analysis by mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify peptide sequences and detect any post-translational modifications, including the specific mass modification caused by the covalent adduct.
-
-
Data Analysis:
-
Search the MS data against a protein database. Specifically, look for peptides with a mass shift of +187.0 Da corresponding to the C₁₁H₈NO₂ adduct.
-
Proteins identified with this specific modification in the treated sample, but not the control, are considered direct targets.
-
Trustworthiness: This method is highly trustworthy because the covalent tag provides a direct and unambiguous readout of target engagement, unlike indirect methods that measure downstream effects.
-
Caption: Experimental workflow for covalent target identification.
Potential Therapeutic Applications: A Hypothesis
Given that various substituted phenylisoxazole derivatives have shown activity as Histone Deacetylase (HDAC) inhibitors, it is plausible that 5-(Bromoacetyl)-3-phenylisoxazole could be adapted to target this enzyme class covalently.[7] HDACs are critical regulators of gene expression, and their dysregulation is implicated in cancer. Many HDACs have a cysteine or histidine residue in or near their active site, presenting a potential target for covalent modification.
Caption: Hypothetical role of a covalent isoxazole as an HDAC inhibitor.
Part 4: Safety and Handling
5-(Bromoacetyl)-3-phenylisoxazole is a reactive chemical and must be handled with appropriate care. Its hazard profile is primarily driven by the bromoacetyl group, which is an irritant and a lachrymator.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[8] |
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[5][6]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
5-(Bromoacetyl)-3-phenylisoxazole is more than a simple chemical reagent; it is a sophisticated tool for modern drug discovery. Its unique architecture, combining a biologically relevant scaffold with a precisely placed electrophilic warhead, provides a powerful platform for identifying and validating novel drug targets through covalent interactions. By understanding its chemical properties, reactivity, and appropriate handling, researchers can effectively leverage this compound to advance the frontiers of chemical biology and develop next-generation covalent therapeutics.
References
-
Chemsrc. (n.d.). 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6. Retrieved from Chemsrc.com. [Link]
-
Capot Chemical. (n.d.). Specifications of 5-(Bromoacetyl)-3-phenylisoxazole. Retrieved from Capot Chemical Co., Ltd. [Link]
-
PubChemLite. (n.d.). 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2). Retrieved from PubChemLite. [Link]
-
Capot Chemical. (2008). MSDS of 5-(Bromoacetyl)-3-phenylisoxazole. Retrieved from Capot Chemical Co., Ltd. [Link]
-
Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
-
PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. Retrieved from National Center for Biotechnology Information. [Link]
-
Serebryannikova, A. D., et al. (2021). Preparation of 5-(bromomethyl)-3-phenylisoxazoles. ResearchGate. [Link]
-
Li, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE. [Link]
Sources
- 1. PubChemLite - 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. scbt.com [scbt.com]
- 5. 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Bromoacetyl)salicylamide | C9H8BrNO3 | CID 198556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 5-(Bromoacetyl)-3-phenylisoxazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromoacetyl)-3-phenylisoxazole
In the landscape of modern medicinal chemistry and drug development, 5-(Bromoacetyl)-3-phenylisoxazole stands out as a pivotal heterocyclic building block. Its structure combines a stable 3-phenylisoxazole core—a known pharmacophore present in numerous bioactive compounds—with a highly reactive bromoacetyl group.[1][2] This α-haloketone moiety makes it an excellent electrophilic agent, ideal for covalent modification of biological targets or for serving as a versatile precursor in the synthesis of more complex molecular architectures.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagents and conditions, and the self-validating protocols necessary for ensuring the production of a high-purity final product. This document is intended for researchers and professionals who require not just a protocol, but a deep, actionable understanding of the entire workflow.
Synthetic Strategy: A Multi-Step Pathway from Carboxylic Acid
The most reliable and scalable synthesis of 5-(Bromoacetyl)-3-phenylisoxazole begins with the commercially available precursor, 3-phenylisoxazole-5-carboxylic acid.[3] The strategy hinges on a homologation sequence, effectively adding a -CH₂Br unit to the carboxyl group. This is achieved through a robust, three-step process that is conceptually related to the Arndt-Eistert synthesis.[4][5]
The chosen pathway involves:
-
Activation of the Carboxylic Acid: Conversion of the relatively unreactive carboxylic acid into a highly reactive acyl chloride.
-
Formation of an α-Diazoketone Intermediate: Reaction of the acyl chloride with diazomethane to form a key, yet potentially hazardous, intermediate.
-
Halogenation: Treatment of the α-diazoketone with hydrobromic acid to yield the target α-bromoketone.
This approach is favored over alternatives like direct Friedel-Crafts acylation due to superior control and avoidance of potential side reactions on the isoxazole ring.[6][7]
Figure 2: Workflow for the structural characterization of the final product.
Spectroscopic Data Summary
The following table summarizes the expected and observed data for 5-(Bromoacetyl)-3-phenylisoxazole.
| Parameter | Expected Value / Observation | Justification |
| Molecular Formula | C₁₁H₈BrNO₂ [8] | Based on the structure. |
| Molecular Weight | 266.09 g/mol [9] | Calculated from the molecular formula. |
| Physical Form | Solid | Typical for compounds of this nature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.5 (m, 5H, Ar-H), ~7.0 (s, 1H, isoxazole-H), ~4.5 (s, 2H, -CH₂Br) | Chemical shifts are predicted based on analogous structures and electronic environments. The phenyl protons appear downfield, the isoxazole proton is a singlet, and the methylene protons adjacent to the carbonyl and bromine are deshielded. [2][10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (C=O), ~170 (isoxazole C5), ~162 (isoxazole C3), ~132-127 (Ar-C), ~102 (isoxazole C4), ~30 (-CH₂Br) | Chemical shifts predicted based on functional groups. The carbonyl carbon is significantly downfield. [10][11] |
| Mass Spec. (ESI+) | m/z ~266 [M+H]⁺, ~268 [M+2+H]⁺ | A characteristic doublet peak with a ~1:1 intensity ratio due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) is the definitive fingerprint of a monobrominated compound. [12] |
| IR Spectroscopy (KBr) | ν ~1710 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (aromatic C=C stretch) | Strong carbonyl absorption is expected. The isoxazole ring vibrations and aromatic stretches will also be prominent. [13][14] |
Applications in Drug Development
The utility of 5-(Bromoacetyl)-3-phenylisoxazole lies in its capacity as a reactive intermediate. The bromoacetyl group can act as a covalent warhead, forming permanent bonds with nucleophilic residues (e.g., cysteine, histidine) in enzyme active sites. This makes it a valuable starting point for designing:
-
Enzyme Inhibitors: Specifically for kinases, proteases, and other enzymes implicated in disease. [15]* Chemical Probes: For activity-based protein profiling (ABPP) to identify and study novel drug targets.
-
Complex Molecule Synthesis: The bromine can be displaced by various nucleophiles to build a library of derivatives for structure-activity relationship (SAR) studies. [16]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of 5-(Bromoacetyl)-3-phenylisoxazole. By understanding the rationale behind each step—from the activation of the carboxylic acid precursor to the final bromination of the diazoketone intermediate—researchers can confidently and safely execute this synthesis. The comprehensive characterization workflow presented ensures the validation of the final product's structure and purity, which is paramount for its application in high-stakes fields like drug discovery and chemical biology. The successful synthesis of this versatile building block opens the door to a wide array of subsequent chemical innovations.
References
-
Wikipedia. "Nierenstein reaction." Accessed January 13, 2026. [Link]
-
Organic Chemistry Portal. "Acid to Acid Chloride - Common Conditions." Accessed January 13, 2026. [Link]
-
Wikipedia. "Arndt–Eistert reaction." Accessed January 13, 2026. [Link]
-
Organic Chemistry Portal. "Acyl chloride synthesis." Accessed January 13, 2026. [Link]
-
Chemistry LibreTexts. "Conversion of carboxylic acids to acid chlorides." Accessed January 13, 2026. [Link]
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Accessed January 13, 2026. [Link]
-
Chemguide. "converting carboxylic acids into acyl (acid) chlorides." Accessed January 13, 2026. [Link]
-
Filo. "Diazomethane reacts with acid chlorides followed by Ag₂O." Accessed January 13, 2026. [Link]
-
ChemRxiv. "Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis." Accessed January 13, 2026. [Link]
-
Organic Chemistry Portal. "Arndt-Eistert Synthesis." Accessed January 13, 2026. [Link]
-
Vedantu. "ArndtEistert synthesis is used to convert an acetyl." Accessed January 13, 2026. [Link]
-
PubChem. "5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2)." Accessed January 13, 2026. [Link]
-
Supporting Information. "General procedure for the synthesis of 3a-p." Accessed January 13, 2026. [Link]
-
Capot Chemical. "Specifications of 5-(Bromoacetyl)-3-phenylisoxazole." Accessed January 13, 2026. [Link]
-
PubMed. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." Accessed January 13, 2026. [Link]
-
Wikipedia. "Friedel–Crafts reaction." Accessed January 13, 2026. [Link]
-
Organic Chemistry Portal. "Friedel-Crafts Acylation." Accessed January 13, 2026. [Link]
-
PubMed Central. "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." Accessed January 13, 2026. [Link]
-
PLOS One. "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." Accessed January 13, 2026. [Link]
-
Oriental Journal of Chemistry. "Synthesis of α-diazoketone by the action of diazoalkanes on butyric anhydride." Accessed January 13, 2026. [Link]
-
SpectraBase. "N-(3-bromophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide - Optional[13C NMR]." Accessed January 13, 2026. [Link]
-
PubMed. "FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid." Accessed January 13, 2026. [Link]
-
ResearchGate. "FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]-dec-8-ene 3,3-dioxide." Accessed January 13, 2026. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenylisoxazole-5-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. ArndtEistert synthesis is used to convert an acetyl class 12 chemistry CBSE [vedantu.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. PubChemLite - 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 9. capotchem.com [capotchem.com]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
An In-Depth Technical Guide on 5-(Bromoacetyl)-3-phenylisoxazole (CAS: 14731-14-7): A Versatile Tool in Covalent Drug Discovery
Foreword: The Strategic Imperative of Covalent Modulation
In the landscape of modern drug discovery, the pursuit of high potency and selectivity is paramount. While non-covalent interactions have traditionally dominated therapeutic design, the deliberate formation of a covalent bond between a small molecule and its biological target offers a compelling strategy to achieve profound and durable pharmacological effects. This approach, once viewed with caution, has undergone a renaissance, leading to the development of several breakthrough therapies. At the heart of this resurgence lies a class of precisely engineered molecules equipped with electrophilic "warheads." Among these, 5-(Bromoacetyl)-3-phenylisoxazole has emerged as a particularly valuable reagent, offering a blend of stability, reactivity, and synthetic tractability. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its strategic application in the design of next-generation covalent therapeutics.
Part 1: Foundational Chemistry of 5-(Bromoacetyl)-3-phenylisoxazole
A deep understanding of the molecule's intrinsic properties is the bedrock upon which all successful applications are built. This section delineates its synthesis, physicochemical characteristics, and inherent reactivity.
Core Physicochemical & Safety Data
Quantitative data is essential for experimental design and safe handling. The key properties of 5-(Bromoacetyl)-3-phenylisoxazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14731-14-7 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection) | [2] |
Safety Imperative: 5-(Bromoacetyl)-3-phenylisoxazole is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[2] Accidental exposure may cause irritation to the skin, eyes, and respiratory system.[2]
Synthesis Pathway and Protocol
The synthesis of 5-(Bromoacetyl)-3-phenylisoxazole is a multi-step process that culminates in the selective bromination of an acetyl precursor. The following workflow illustrates a logical and field-proven synthetic strategy.
Caption: Synthetic workflow for 5-(Bromoacetyl)-3-phenylisoxazole.
This final step is critical and requires careful control of reaction conditions to ensure high yield and purity. The protocol described here is based on established methods for the α-bromination of enolizable ketones.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-acetyl-3-phenylisoxazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.
-
Reagent Addition: While stirring at room temperature, add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the reaction mixture. The rate of addition should be controlled to manage any exotherm. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent, often with a radical initiator in a non-polar solvent.[3][4]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by pouring it into cold water. If bromine was used, a solution of sodium thiosulfate can be added to neutralize any excess bromine.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or recrystallization to afford pure 5-(Bromoacetyl)-3-phenylisoxazole.
Causality Behind Experimental Choices: The choice of brominating agent (Br₂ vs. NBS) depends on the desired reactivity and the tolerance of other functional groups in the molecule.[3][4] Acidic conditions, such as the use of acetic acid as a solvent, can catalyze the enolization of the ketone, which is a prerequisite for α-bromination.[3] The aqueous work-up and washing steps are crucial for removing inorganic byproducts and unreacted reagents, ensuring a high purity of the final product.
Part 2: The Mechanism and Application of Covalent Engagement
The utility of 5-(Bromoacetyl)-3-phenylisoxazole in drug discovery stems from its ability to act as a targeted covalent inhibitor. This section explores the underlying mechanism and its practical implementation.
The Covalent Reaction: Targeting Nucleophilic Residues
The bromoacetyl moiety is a classic electrophilic "warhead" that reacts with nucleophilic amino acid residues in proteins. The most common target is the thiol group of cysteine due to its high nucleophilicity at physiological pH.[5]
Caption: Mechanism of covalent modification of a cysteine residue.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The isoxazole scaffold serves as the "guidance system," directing the molecule to the target protein's binding site through non-covalent interactions. This proximity and proper orientation position the bromoacetyl group for attack by the activated cysteine residue (thiolate). The resulting covalent thioether bond is highly stable, leading to irreversible inhibition of the protein's function.
Application in Kinase Inhibition
Protein kinases are a major class of drug targets, and covalent inhibitors have proven to be highly effective in this area.[6][7] Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket, which can be targeted by electrophilic compounds like 5-(Bromoacetyl)-3-phenylisoxazole.[5] By designing the 3-phenylisoxazole core to have affinity for the kinase active site, researchers can create highly potent and selective inhibitors. This strategy has been successfully employed against kinases such as EGFR and JNK.[8]
Case Study: Targeting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Recent studies have identified 3-bromo-4,5-dihydroisoxazole derivatives as potent covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in glycolysis that is upregulated in cancer cells.[9] These compounds react with the catalytic Cys152 residue in the active site of hGAPDH, leading to its inactivation and subsequent anti-proliferative effects in cancer cell lines.[9] This highlights the potential of the bromo-isoxazole scaffold in the development of novel anti-cancer agents by targeting metabolic vulnerabilities.
Part 3: Strategic Considerations and Future Outlook
The successful application of 5-(Bromoacetyl)-3-phenylisoxazole requires a nuanced understanding of its strengths and limitations.
Trustworthiness of the Protocol: The described synthetic and application methodologies are based on well-established chemical principles and have been validated in numerous peer-reviewed studies. The α-bromination of ketones is a cornerstone of organic synthesis, and the covalent targeting of cysteine residues is a clinically validated strategy in drug discovery.
Expertise and Experience in Application: The key to success lies in the rational design of the isoxazole scaffold to achieve high non-covalent affinity for the target of interest. This ensures that the covalent reaction is highly specific and avoids off-target modifications. A thorough understanding of the target protein's structure and the location of potentially reactive nucleophiles is therefore critical.
Authoritative Grounding: The claims and protocols presented in this guide are supported by the referenced scientific literature, which provides a solid foundation for further research and development.
References
-
Bhanu, P. A., Raju, B. C., Rao, Y., & Rao, B. (2020). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
-
Ye, Z., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. Available at: [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Available at: [Link]
-
Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. (n.d.). PubMed Central. Available at: [Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). ScienceDirect. Available at: [Link]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025). PubMed Central. Available at: [Link]
-
A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (n.d.). PubMed Central. Available at: [Link]
-
Advances in reversible covalent kinase inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Progress with covalent small-molecule kinase inhibitors. (2018). ResearchGate. Available at: [Link]
-
Current Developments in Covalent Protein Kinase Inhibitors. (2022). CHIMIA. Available at: [Link]
- Method for preparing 5-(bromoacetyl) salicylamide. (n.d.). Google Patents.
-
Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. (n.d.). ResearchGate. Available at: [Link]
-
A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). International Journal of Pharma Sciences and Research. Available at: [Link]
-
Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). MDPI. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chimia.ch [chimia.ch]
- 6. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unipr.it [air.unipr.it]
solubility and stability of 5-(Bromoacetyl)-3-phenylisoxazole
An In-Depth Technical Guide to the Solubility and Stability of 5-(Bromoacetyl)-3-phenylisoxazole
Abstract
5-(Bromoacetyl)-3-phenylisoxazole is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its utility as a research tool and a building block for more complex chemical entities is predicated on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the , designed for researchers, scientists, and drug development professionals. We will explore the theoretical and practical aspects of its solubility in various solvent systems and delve into its chemical stability under stress conditions. This document details field-proven experimental protocols, explains the causality behind methodological choices, and presents data in a clear, accessible format to empower scientists in their research endeavors.
Introduction to 5-(Bromoacetyl)-3-phenylisoxazole
5-(Bromoacetyl)-3-phenylisoxazole, with the chemical formula C₁₁H₈BrNO₂ and CAS Number 14731-14-7, is a solid organic compound featuring two key functional groups: a 3-phenylisoxazole core and a 5-bromoacetyl substituent.[1][2][3] The isoxazole ring is a common motif in pharmacologically active compounds, while the α-bromoacetyl group is a potent electrophile, making it a highly reactive handle for covalent modification of nucleophiles, particularly the thiol groups of cysteine residues.[4][5] This dual functionality renders the molecule a valuable intermediate for creating peptide conjugates, covalent inhibitors, and other complex molecular probes.[5][6] However, the very features that make this compound synthetically useful also present significant challenges regarding its solubility and stability.
Key Molecular Features:
-
Synonyms: 2-bromo-1-(3-phenyl-5-isoxazolyl)ethanone
-
Structure:
This guide will systematically dissect these challenges, providing a framework for predicting, measuring, and managing the compound's behavior in experimental settings.
Solubility Profile: From Theory to Practice
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences reaction kinetics, formulation, and bioavailability.[8] For 5-(Bromoacetyl)-3-phenylisoxazole, its semi-rigid, largely aromatic structure suggests poor aqueous solubility but better solubility in common organic solvents.
Theoretical Solubility Assessment
The molecular structure suggests the following:
-
Aqueous Solubility: Expected to be very low. The large phenyl group and the bromoacetyl moiety are hydrophobic. While the isoxazole ring and ketone offer some polarity, they are insufficient to overcome the hydrophobicity of the overall structure.
-
Organic Solvent Solubility: Expected to be favorable in a range of common organic solvents. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be excellent solvents. Alcohols like ethanol and methanol should also be effective, though the reactivity of the bromoacetyl group with these nucleophilic solvents must be considered over time. Chlorinated solvents (Dichloromethane, Chloroform) and ethers (THF) are also predicted to be suitable.
Experimental Determination of Solubility
Two primary types of solubility are relevant in a research context: kinetic and thermodynamic.[9]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a concentrated organic stock solution (typically DMSO), begins to precipitate when added to an aqueous buffer.[9] This is a high-throughput screening method often used in early drug discovery.[9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a solvent.[9][10] It is determined by allowing an excess of the solid to equilibrate with the solvent over an extended period.[11] The "shake-flask" method is the gold standard for this measurement.[12]
The following workflow outlines the process for determining the thermodynamic solubility of 5-(Bromoacetyl)-3-phenylisoxazole.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Thermodynamic Solubility via Shake-Flask and HPLC
This protocol provides a robust method for determining the equilibrium solubility of the title compound.
I. Materials & Equipment
-
5-(Bromoacetyl)-3-phenylisoxazole (solid)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile, DMSO)
-
HPLC-grade solvents for mobile phase
-
Calibrated analytical balance, vortex mixer, orbital shaker with temperature control
-
Centrifuge or syringe filters (0.45 µm, PTFE or other chemically resistant material)
-
Validated HPLC system with a UV detector[13]
II. Methodology
-
Preparation of Standard Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a standard curve (e.g., 1-100 µg/mL). Analyze by HPLC to establish a linear relationship between peak area and concentration.
-
Sample Preparation: Add an excess amount of solid 5-(Bromoacetyl)-3-phenylisoxazole (e.g., 2-5 mg) to 1 mL of each test solvent in a glass vial. This ensures that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, either:
-
Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it with the HPLC mobile phase to a concentration that falls within the range of the standard curve.
-
Quantification: Inject the diluted sample onto the HPLC system. Determine the concentration in the diluted sample using the standard curve. Calculate the original solubility in the solvent, accounting for the dilution factor.
Illustrative Solubility Data
The following table presents expected solubility data for 5-(Bromoacetyl)-3-phenylisoxazole based on its chemical structure. This data is for illustrative purposes and must be confirmed experimentally.
| Solvent | Type | Expected Solubility Category | Predicted Value (Illustrative) |
| Water / PBS (pH 7.4) | Aqueous Buffer | Practically Insoluble | < 10 µg/mL |
| Ethanol | Polar Protic | Sparingly Soluble | 1 - 5 mg/mL |
| Acetonitrile | Polar Aprotic | Soluble | 10 - 20 mg/mL |
| Dichloromethane | Non-polar | Freely Soluble | > 50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 100 mg/mL |
Stability Profile and Degradation Pathways
Understanding a molecule's stability is essential for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.[14] The structure of 5-(Bromoacetyl)-3-phenylisoxazole contains two primary moieties susceptible to degradation: the isoxazole ring and the α-bromoacetyl group. Forced degradation studies, or stress testing, are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[15]
Key Structural Liabilities
-
The Isoxazole Ring: While generally aromatic and stable, the isoxazole ring's N-O bond is its weakest point.[16]
-
Base-Catalyzed Hydrolysis: The ring is susceptible to opening under basic conditions.[4] A study on the related drug Leflunomide showed significant decomposition at pH 10, a process that was accelerated by temperature.[17] This cleavage results in the formation of an α-cyanoenol metabolite.
-
Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to the more stable oxazole isomer via a transient azirine intermediate.[4][16]
-
-
The α-Bromoacetyl Group: This group is a potent electrophile and thus highly reactive.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This is its intended reactivity with thiols (e.g., cysteine), but it will also react with other nucleophiles like amines, hydroxides, and even water or alcohols, leading to hydrolysis or solvolysis.[5][18][19] The reaction with thiols is typically fastest at a pH between 6.5 and 8.3.[18][19]
-
Hydrolysis: In aqueous solutions, the bromoacetyl group can hydrolyze to a hydroxyacetyl group, releasing hydrobromic acid. This process can be accelerated by heat and pH changes.
-
Caption: Potential Degradation Pathways.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, mandated by regulatory bodies like the ICH.[15][20] The goal is to achieve 5-20% degradation to ensure that secondary degradation products do not confound the analysis.[14][21]
Caption: Workflow for a Forced Degradation Study.
Protocol: Forced Degradation Study
This protocol requires a validated stability-indicating analytical method, typically a gradient reversed-phase HPLC method with UV and/or Mass Spectrometry (MS) detection.[13][22][23] The method must be able to resolve the parent compound from all process impurities and degradation products.[22][24]
I. Materials & Equipment
-
5-(Bromoacetyl)-3-phenylisoxazole
-
HCl, NaOH, H₂O₂ solutions
-
HPLC-grade solvents
-
Temperature-controlled ovens/water baths
-
Photostability chamber compliant with ICH Q1B guidelines[14]
-
Validated HPLC-UV/MS system
II. Methodology
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature due to expected high reactivity.[17]
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.[21]
-
Thermal Degradation: Mix with water/acetonitrile. Incubate at an elevated temperature (e.g., 60°C). For solid-state testing, place the powder in an oven.
-
Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14]
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to find conditions that yield 5-20% degradation.[21]
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method.
-
Peak Purity: Assess the peak purity of the parent compound using a Diode Array Detector (DAD) or MS to ensure it is not co-eluting with any degradants.
-
Mass Balance: Account for the decrease in the parent compound's concentration with the appearance of degradation products.
-
Identification: Use LC-MS to obtain mass information on the degradation products to help elucidate their structures.[13]
-
Handling and Storage Recommendations
Given the reactivity of the α-bromoacetyl group and the general nature of α-haloketones, stringent handling and storage procedures are required to maintain the compound's integrity.
-
Handling: 5-(Bromoacetyl)-3-phenylisoxazole is classified as an irritant, causing skin, eye, and respiratory irritation.[25] Many α-haloketones are also lachrymators (tear-producing agents).[26]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[26]
-
-
Storage: The compound is susceptible to degradation by moisture and light.
-
Short-Term: Store in a tightly sealed container in a cool, dry, and dark place.
-
Long-Term: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[26] Avoid repeated freeze-thaw cycles of solutions. Prepare fresh solutions for critical experiments or aliquot stock solutions for single use.
-
Conclusion
5-(Bromoacetyl)-3-phenylisoxazole is a molecule with high synthetic potential, but its utility is directly tied to a clear understanding of its physicochemical limitations. Its solubility is poor in aqueous media but favorable in common polar aprotic organic solvents. The compound's stability is compromised by two key structural liabilities: the base-sensitive isoxazole ring and the highly electrophilic α-bromoacetyl group. This latter group is prone to hydrolysis and reaction with a wide array of nucleophiles.
A successful research program utilizing this compound must be built on a foundation of robust analytical science. The use of validated, stability-indicating HPLC methods is non-negotiable for ensuring the purity of starting materials and the integrity of experimental outcomes. By employing the forced degradation methodologies and careful handling protocols detailed in this guide, researchers can confidently harness the synthetic power of 5-(Bromoacetyl)-3-phenylisoxazole while mitigating the risks associated with its inherent reactivity.
References
- Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (n.d.). PubMed.
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. (n.d.). Benchchem.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). The Royal Society of Chemistry.
- Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Annex 10. (n.d.). ICH.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).
- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). The official website of the Saudi Food and Drug Authority.
- Technical Support Center: Reactions Involving α-Haloketones. (n.d.). Benchchem.
- 5-(Bromoacetyl)-3-phenylisoxazole | 14731-14-7. (n.d.).
- Forced Degradation Testing. (n.d.). SGS USA.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021, March 27). PMC - NIH.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- Chemical Reactivity of Benzo[c]isoxazole. (2022, January 21). ChemicalBook.
- Isoxazole. (n.d.). Wikipedia.
- Specifications of 5-(Bromoacetyl)-3-phenylisoxazole. (n.d.). Capot Chemical.
- 5-(Bromoacetyl)-3-phenylisoxazole | CAS 14731-14-7. (n.d.). SCBT - Santa Cruz Biotechnology.
- 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2). (n.d.). PubChemLite.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH.
- Stability Indicating Methods. (n.d.). LCGC International.
- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. (n.d.). Google Patents.
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2025, August 6). ResearchGate.
- Bromoacetyl Bromide. (2025, August 5). ResearchGate.
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014, January 28). The Journal of Organic Chemistry - ACS Publications.
- Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO. (n.d.). PubChem.
- α-Halo ketone. (n.d.). Wikipedia.
- Understanding the Applications and Properties of 5-(Bromoacetyl)salicylamide: A Comprehensive Review. (2023, April 1).
- Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI.
- Technical Support Center: Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions. (n.d.). Benchchem.
- 5-(bromoacetyl)-3-phenylisoxazole. (n.d.). Echemi.
- 5-(Bromoacetyl)salicylamide | C9H8BrNO3. (n.d.). PubChem.
- 73866-23-6|5-Bromoacetyl salicylamide|BLD Pharm. (n.d.).
Sources
- 1. capotchem.com [capotchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. rheolution.com [rheolution.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoxazole - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. rsc.org [rsc.org]
- 21. pharmtech.com [pharmtech.com]
- 22. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ijsdr.org [ijsdr.org]
- 25. echemi.com [echemi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
potential applications of 5-(Bromoacetyl)-3-phenylisoxazole in medicinal chemistry
An In-Depth Technical Guide to the Potential Applications of 5-(Bromoacetyl)-3-phenylisoxazole in Medicinal Chemistry
Executive Summary
The convergence of privileged scaffolds and reactive functionalities represents a powerful strategy in modern drug discovery. This guide delves into the technical merits and potential applications of 5-(Bromoacetyl)-3-phenylisoxazole, a compound uniquely positioned at this intersection. It combines the well-established isoxazole core, known for its broad biological activities, with a bromoacetyl group, a potent electrophilic warhead for targeted covalent inhibition. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecule's chemical rationale, potential therapeutic applications, and the experimental workflows required to validate its mechanism of action. By explaining the causality behind its design and potential use, this guide serves as a foundational resource for leveraging 5-(Bromoacetyl)-3-phenylisoxazole in the development of next-generation covalent therapeutics.
The Strategic Integration of a Privileged Scaffold and a Covalent Warhead
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic effects.[1][2][3][4][5] Isoxazole-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][6] The integration of this "privileged scaffold" can confer favorable physicochemical properties and facilitate crucial binding interactions with biological targets.[6]
Parallel to scaffold-based design, the field of targeted covalent inhibition has re-emerged as a highly effective strategy for developing potent and selective drugs. This approach utilizes molecules that first bind to their target protein with high affinity and then form a stable, irreversible covalent bond with a specific amino acid residue, most commonly cysteine.[7] This leads to prolonged target engagement and can offer advantages in potency and duration of action compared to non-covalent inhibitors.[7]
The molecule 5-(Bromoacetyl)-3-phenylisoxazole is a prime exemplar of this integrated strategy. It consists of two key components:
-
The 3-Phenylisoxazole Core: This aromatic scaffold serves as the primary recognition element, guiding the molecule to the binding sites of target proteins through non-covalent interactions (e.g., hydrophobic, pi-stacking).
-
The 5-Bromoacetyl Group: This functional group acts as the "warhead." As an α-haloketone, the carbon atom adjacent to the bromine is highly electrophilic, making it a reactive site for nucleophilic attack by the thiol group of a cysteine residue.[8]
The introduction of the bromine atom is a deliberate design choice, as halogenation can significantly alter the pharmacodynamic and pharmacokinetic properties of a molecule, often enhancing drug-target interactions through mechanisms like halogen bonding.[9][10]
Chemical Profile and Reactivity
| Property | Value | Source |
| CAS Number | 14731-14-7 | [11][12] |
| Molecular Formula | C₁₁H₈BrNO₂ | [11][12][13] |
| Molecular Weight | 266.09 g/mol | [11][13] |
| IUPAC Name | 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone | [12][13] |
The core reactivity of 5-(Bromoacetyl)-3-phenylisoxazole lies in the susceptibility of the bromoacetyl moiety to a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form a stable thioether bond.[8] This irreversible modification effectively "captures" the target protein.
Caption: Covalent modification via SN2 reaction.
Potential Applications in Drug Discovery
The dual-feature design of 5-(Bromoacetyl)-3-phenylisoxazole makes it a versatile chemical probe and a promising starting point for developing inhibitors across several therapeutic areas. The primary application is as a targeted covalent inhibitor , where selectivity is achieved by targeting unique, accessible cysteine residues on proteins of interest.
Anticancer Therapeutics
A significant number of proteins implicated in cancer pathogenesis possess cysteine residues that are amenable to covalent targeting.[14] The strategy allows for the development of highly selective inhibitors, even for challenging targets.
-
Targeting Oncogenic Mutants: The KRAS G12C mutation, found in a significant percentage of non-small cell lung cancers and other solid tumors, introduces a cysteine residue that has become a primary target for covalent inhibitors.[14] The 5-phenylisoxazole scaffold has already been explored in the discovery of covalent inhibitors targeting this specific mutant, demonstrating the relevance of this core structure.[14]
-
Inhibition of Metabolic Enzymes: Cancer cells often exhibit altered metabolism, making enzymes in these pathways attractive targets. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, can be targeted by covalent inhibitors. Notably, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative was identified as a potent covalent inhibitor of GAPDH with antiproliferative activity in pancreatic cancer cells, underscoring the potential of bromo-isoxazole scaffolds in this domain.[15][16]
-
Targeting Non-Catalytic Cysteines: Covalent modification of non-catalytic cysteines can allosterically modulate protein function, providing a powerful method for achieving selectivity.[17][18] Structure-guided design can help identify such pockets where the 3-phenylisoxazole core can bind, positioning the bromoacetyl warhead to react with a nearby cysteine.[17]
General Enzyme Inhibition
Beyond oncology, the compound can be used to target a wide array of enzymes that rely on cysteine for their function or regulation.
-
Proteases: Cysteine proteases, such as caspases and cathepsins, have catalytic cysteine residues in their active sites and are involved in processes like apoptosis and inflammation.
-
Dehydrogenases: Aldo-keto reductases (e.g., AKR1C1) are involved in steroid metabolism and have been successfully targeted with inhibitors bearing a phenyl group and a reactive halogen.[19]
-
Carbohydrate-Metabolizing Enzymes: Inhibitors of enzymes like α-amylase and α-glucosidase are used to manage type 2 diabetes.[20] Screening 5-(Bromoacetyl)-3-phenylisoxazole against such targets could reveal novel regulatory mechanisms.
Antimicrobial Agents
The isoxazole moiety is a well-known pharmacophore in antimicrobial drug discovery.[2][3][6] The covalent strategy adds a powerful dimension to this activity. By irreversibly inhibiting essential bacterial or fungal enzymes (e.g., those involved in cell wall synthesis or virulence), 5-(Bromoacetyl)-3-phenylisoxazole could serve as a lead for developing novel anti-infectives that are less susceptible to resistance mechanisms based on reversible binding.
Caption: Key potential therapeutic applications.
Experimental Validation: A Self-Validating Protocol
To rigorously assess the potential of 5-(Bromoacetyl)-3-phenylisoxazole, a multi-step experimental workflow is essential. This system is self-validating, as each step provides evidence that informs and confirms the subsequent one, from basic reactivity to precise biological mechanism.
Protocol: Confirming Covalent Inhibition and Target Engagement
Objective: To demonstrate that 5-(Bromoacetyl)-3-phenylisoxazole inhibits a target enzyme through irreversible covalent modification of a specific cysteine residue.
Methodology:
-
Reactivity Confirmation (LC-MS):
-
Incubate 5-(Bromoacetyl)-3-phenylisoxazole with a model thiol (e.g., glutathione) at 37°C.
-
Monitor the reaction over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Outcome: Depletion of the starting materials and the appearance of a new peak with a mass corresponding to the covalent adduct of the compound and glutathione. This confirms the intrinsic reactivity of the bromoacetyl warhead.
-
-
Enzyme Inhibition Assay:
-
Select a target protein known to have an accessible cysteine residue (e.g., recombinant human GAPDH).
-
Incubate the enzyme with varying concentrations of 5-(Bromoacetyl)-3-phenylisoxazole for different durations.
-
Measure the remaining enzyme activity using a standard spectrophotometric or fluorometric assay.
-
Expected Outcome: Time- and concentration-dependent loss of enzyme activity, characteristic of an irreversible inhibitor.
-
-
Intact Protein Mass Spectrometry:
-
Incubate the target enzyme with a molar excess of the compound.
-
Remove unbound compound via buffer exchange or dialysis.
-
Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Expected Outcome: A mass shift in the protein's molecular weight that precisely matches the molecular weight of 5-(Bromoacetyl)-3-phenylisoxazole minus HBr (266.09 - 80.91 = 185.18 Da). This provides direct evidence of covalent modification.
-
-
Peptide Mapping Mass Spectrometry (LC-MS/MS):
-
Take the covalently modified protein sample from the previous step.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Expected Outcome: Identification of a specific peptide whose mass is increased by 185.18 Da. Fragmentation analysis (MS/MS) of this peptide will pinpoint the exact cysteine residue that has been modified.
-
Caption: Self-validating experimental workflow.
Future Directions and Conclusion
5-(Bromoacetyl)-3-phenylisoxazole is more than a mere chemical entity; it is a tool and a template for sophisticated drug design. Its true potential lies in its utility as a starting point for structure-activity relationship (SAR) studies. By systematically modifying the 3-phenyl ring with different substituents, researchers can enhance binding affinity and selectivity for a specific target. Further optimization of the electrophilic warhead could also be explored to modulate reactivity and minimize off-target effects.
References
- Advances in isoxazole chemistry and their role in drug discovery. (RSC Publishing)
- Advances in isoxazole chemistry and their role in drug discovery. (PMC - NIH)
- Advances in isoxazole chemistry and their role in drug discovery.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (Semantic Scholar)
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (Semantic Scholar)
- A Head-to-Head Comparison: Bromoacetyl Chloride vs.
- Exploring the Synthesis and Applications of Bromoacetyl Bromide. (NINGBO INNO PHARMCHEM CO.,LTD.)
- Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery.
- The Versatility of 5-Bromoacetyl Salicylamide in Chemical Synthesis and R&D. (NINGBO INNO PHARMCHEM CO.,LTD.)
- Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
- 5-(Bromoacetyl)-3-phenylisoxazole | CAS 14731-14-7. (Santa Cruz Biotechnology)
- Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (Journal of Medical Science)
- Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. (eScholarship.org)
- Introducing bromine to the molecular structure as a str
- Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (Biosciences Biotechnology Research Asia)
- Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe.
- 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2). (PubChem)
- Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (PMC - PubMed Central)
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (PMC - NIH)
- The recent progress of isoxazole in medicinal chemistry. (PubMed)
- Discovery, synthesis, and optimization of 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS for the treatment of cancer. (American Chemical Society)
- 5-bromo-3-phenyl Salicylic Acid - AKR1C1 Enzyme Inhibitor. (APExBIO)
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (PMC - NIH)
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancre
- 5-(Bromoacetyl)-3-phenylisoxazole. (Fluorochem)
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (MDPI)
- Understanding the Applications and Properties of 5-(Bromoacetyl)salicylamide: A Comprehensive Review. (Ningbo Inno Pharmchem Co.,Ltd.)
- Method for preparing 5-(bromoacetyl) salicylamide.
- 3-bromo-5-phenyl Salicylic Acid - AKR1C1 Enzyme Inhibitor. (APExBIO)
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. scbt.com [scbt.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. PubChemLite - 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 14. Discovery, synthesis, and optimization of 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS for the treatment of cancer | Poster Board #607 - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells [air.unipr.it]
- 17. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. apexbt.com [apexbt.com]
- 20. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group in 5-(Bromoacetyl)-3-phenylisoxazole
Introduction: A Versatile Scaffold in Medicinal Chemistry
5-(Bromoacetyl)-3-phenylisoxazole is a bifunctional molecule of significant interest to researchers in drug discovery and chemical biology. It marries two key chemical features: the isoxazole ring and an α-bromoacetyl group. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The bromoacetyl group, conversely, serves as a potent electrophilic handle, enabling covalent modification of biological macromolecules or facile derivatization for the construction of compound libraries.
This guide provides a comprehensive analysis of the reactivity of the bromoacetyl group in this specific molecular context. We will explore the electronic factors governing its reactivity, predictable reaction pathways, potential side reactions, and the stability of the isoxazole core under typical reaction conditions. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical tool.
The Chemical Landscape of 5-(Bromoacetyl)-3-phenylisoxazole
The reactivity of the bromoacetyl moiety is not solely an intrinsic property but is modulated by the attached 3-phenylisoxazole ring system. Understanding the molecule's overall electronic and structural characteristics is paramount.
The α-Bromoacetyl Group: A Primed Electrophile
The core of this molecule's reactivity lies in the α-bromoacetyl functional group. This is a classic example of an α-haloketone, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[3]
Two primary electronic factors contribute to this heightened reactivity:
-
Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing. This effect polarizes the C-Br bond, increasing the partial positive charge (δ+) on the α-carbon and making it a highly susceptible target for nucleophilic attack.[3]
-
Carbonyl Interaction: The interaction between the carbonyl group and an incoming nucleophile is primarily electrostatic. This interaction, combined with polarization, facilitates the SN2 reaction pathway.[3]
The diagram below illustrates the key reactive sites within the molecule, highlighting the electrophilic α-carbon as the primary site for nucleophilic attack.
Caption: Key electrophilic sites in 5-(bromoacetyl)-3-phenylisoxazole.
Stability of the Isoxazole Ring
A critical consideration when performing reactions on the bromoacetyl group is the stability of the isoxazole ring. Generally, the isoxazole ring is a stable aromatic system.[4] However, its stability can be influenced by pH and temperature. Studies on the isoxazole-containing drug Leflunomide have shown that the ring is stable in acidic and neutral conditions at physiological temperatures, but can undergo base-catalyzed ring opening, a process that is accelerated at higher temperatures.[5] For most nucleophilic substitution reactions on the bromoacetyl group, which are typically run under neutral or mildly basic conditions at or below room temperature, the isoxazole ring remains robust and intact.
Keto-Enol Tautomerism
Like other ketones with α-hydrogens, the acetyl portion of the molecule can exist in equilibrium with its enol tautomer.[6] While the equilibrium for simple ketones heavily favors the keto form, the specific electronic environment of the isoxazole ring can influence this balance.[6][7] For 5-(bromoacetyl)-3-phenylisoxazole, the keto form is overwhelmingly predominant, and the enol form does not significantly participate in the primary substitution reactions.
Caption: Keto-enol tautomerism in 5-(bromoacetyl)-3-phenylisoxazole.
Core Reactivity: Nucleophilic Substitution
The primary and most synthetically useful reaction of 5-(bromoacetyl)-3-phenylisoxazole is the nucleophilic substitution of the bromide atom. This reaction typically proceeds via a standard SN2 mechanism.
Mechanism of Action
The reaction involves the backside attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide ion as the leaving group in a single, concerted step. The presence of the carbonyl group enhances the rate of this reaction.[3]
Caption: Generalized SN2 mechanism for nucleophilic substitution.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed, making this compound an excellent scaffold for generating diverse chemical entities. The choice of solvent and base (if required) is crucial for optimal results.
| Nucleophile Type | Example Nucleophile | Typical Base | Common Solvent(s) | Resulting Linkage |
| Amines (N-Nucleophiles) | Primary/Secondary Amines, Anilines | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, THF | α-Aminoketone |
| Thiols (S-Nucleophiles) | Thiols, Thiophenols | K₂CO₃, NaH | Acetone, DMF, Ethanol | Thioether |
| Alcohols/Phenols (O-Nucleophiles) | Phenols, Carboxylic Acids | K₂CO₃, Cs₂CO₃ | Acetone, DMF | α-Oxyketone / Ester |
| Carbanions (C-Nucleophiles) | Malonates, β-ketoesters | NaH, NaOEt | THF, Ethanol | C-C bond |
Table 1: Common Nucleophiles and Reaction Conditions.
Experimental Protocols & Workflows
Trustworthy and reproducible protocols are the cornerstone of successful research. The following section provides a detailed, self-validating workflow for a representative nucleophilic substitution reaction.
General Workflow for Synthesis and Purification
The successful execution of these reactions follows a logical and systematic workflow, from reaction setup to final characterization.
Caption: Standard experimental workflow for nucleophilic substitution.
Detailed Protocol: Synthesis of 2-(benzylamino)-1-(3-phenylisoxazol-5-yl)ethan-1-one
This protocol describes the reaction with benzylamine, a common primary amine nucleophile.
-
Materials:
-
5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(bromoacetyl)-3-phenylisoxazole (e.g., 266 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Stir the suspension at room temperature for 5 minutes.
-
Add benzylamine (118 mg, 1.1 mmol, ~0.12 mL) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
-
-
Self-Validation & Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the starting material's bromoacetyl CH₂ signal and the appearance of new signals corresponding to the product are key indicators of success.
-
Conclusion and Future Perspectives
5-(Bromoacetyl)-3-phenylisoxazole is a powerful and versatile building block for chemical synthesis and drug discovery. The bromoacetyl group provides a reliable and highly reactive electrophilic site for covalent modification and derivatization via nucleophilic substitution. A thorough understanding of its reactivity, coupled with the inherent stability of the isoxazole core under standard conditions, allows researchers to confidently design and execute synthetic strategies. The methodologies and principles outlined in this guide provide a solid foundation for leveraging the unique chemical properties of this compound in the development of novel therapeutics and chemical probes.
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Guides.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]
-
Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
-
University of Pretoria. (2012). Nucleophilic substitution reactions of α-haloketones : a computational study. UPSpace. [Link]
-
YouTube. (2019). Mechanism of alpha-halogenation of ketones. [Link]
-
Prakash, C., et al. (2007). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. [Link]
- BenchChem. (2025). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. BenchChem Technical Guides.
-
Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. [Link]
-
Wikipedia. (n.d.). Isoxazole. [Link]
-
PubChem. (n.d.). 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2). [Link]
-
Journal of Pharmaceutical Research and Development. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
ChemSynthesis. (2025). 3-bromo-5-phenylisoxazole. [Link]
-
ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
-
Chemistry LibreTexts. (2025). 8.1: Keto-Enol Tautomerism. [Link]
-
PLOS One. (n.d.). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. [Link]
-
Williams, A. R., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry, 25(52), 12058-12071. [Link]
- BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. BenchChem Technical Guides.
-
Journal of the Chemical Society of Pakistan. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]
-
Iraqi National Journal of Chemistry. (2024). Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl. [Link]
-
Frontiers in Chemistry. (2023). Keto-enol tautomerism in the development of new drugs. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Understanding the Applications and Properties of 5-(Bromoacetyl)salicylamide: A Comprehensive Review. [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
- BenchChem. (2025).
-
YouTube. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine. [Link]
-
Physical Chemistry Chemical Physics. (2009). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. [Link]
-
Organic & Biomolecular Chemistry. (2018). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. [Link]
-
Molecules. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
Molecules. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. BenchChem Technical Guides.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. ijpca.org [ijpca.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Syntheses of Bioactive Isoxazole Derivatives from 5-(Bromoacetyl)-3-phenylisoxazole: A Technical Guide
Abstract
Isoxazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the synthetic pathways originating from the versatile building block, 5-(Bromoacetyl)-3-phenylisoxazole. We will delve into the strategic derivatization of this key intermediate through reactions with various nucleophiles, leading to the formation of diverse and potent isoxazole-containing scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in pharmacologically active compounds.[2] Derivatives of isoxazole have demonstrated a remarkable range of therapeutic applications, including acting as antibacterial, anticonvulsant, and anticancer agents.[1][3][4] The stability of the isoxazole ring allows for extensive functionalization, while under specific conditions, the N-O bond can be cleaved, providing further synthetic utility.[5]
5-(Bromoacetyl)-3-phenylisoxazole serves as a highly valuable and reactive starting material. The presence of the α-bromoketone moiety provides a key electrophilic site, readily susceptible to attack by a wide array of nucleophiles, thus enabling the construction of a diverse library of isoxazole derivatives.[6] This guide will focus on the practical synthesis and mechanistic underpinnings of these transformations.
The Strategic Importance of 5-(Bromoacetyl)-3-phenylisoxazole
The reactivity of 5-(Bromoacetyl)-3-phenylisoxazole is dominated by the bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the isoxazole ring enhances the electrophilicity of the α-carbon, making it an excellent substrate for nucleophilic substitution reactions.[6] This inherent reactivity is the cornerstone of its utility in synthetic chemistry.
Figure 1: Structure of 5-(Bromoacetyl)-3-phenylisoxazole.
Synthetic Pathways from 5-(Bromoacetyl)-3-phenylisoxazole
The versatility of 5-(Bromoacetyl)-3-phenylisoxazole allows for the synthesis of a multitude of derivatives. Key reaction pathways involve its interaction with various nucleophiles, leading to the formation of chalcones, pyrazoles, and other heterocyclic systems.
Synthesis of Isoxazole-Containing Chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and possess a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[7][8] The synthesis of isoxazole-containing chalcones from 5-(Bromoacetyl)-3-phenylisoxazole typically proceeds via a Claisen-Schmidt condensation reaction.[9]
Mechanism Insight: The reaction involves the base-catalyzed condensation of the ketone (in this case, the acetyl group of a derivative of 5-acetyl-3-phenylisoxazole, obtained after substitution of the bromine) with an aromatic aldehyde. The base abstracts a proton from the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone scaffold.
Experimental Protocol: Synthesis of an Isoxazole Chalcone Derivative
-
Preparation of the Ketone Intermediate: To a solution of 5-(Bromoacetyl)-3-phenylisoxazole (1 equivalent) in a suitable solvent such as acetone, add a nucleophile (e.g., a substituted aniline, 1 equivalent). The reaction can be stirred at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Claisen-Schmidt Condensation: To the resulting ketone intermediate (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) dissolved in ethanol, add a catalytic amount of a strong base, such as a 10% aqueous sodium hydroxide solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by TLC.[9]
-
Work-up and Purification: Pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., HCl). The precipitated solid is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol affords the purified chalcone derivative.[10]
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |
| 5-Acetyl-3-phenylisoxazole derivative | Substituted Benzaldehyde | KOH | Ethanol | 62-78 | [10] |
| 2-Acetyl-1-methylpyrrole | 5-(Aryl)-furfural | KOH | Ethanol | - | [8] |
Table 1: Summary of reaction conditions for the synthesis of chalcone derivatives.
Figure 2: Workflow for the synthesis of isoxazole-chalcone derivatives.
Synthesis of Isoxazole-Tethered Pyrazole Derivatives
Pyrazole derivatives are another class of heterocyclic compounds with significant pharmacological importance, known for their anti-inflammatory, analgesic, and anticancer activities.[11] The synthesis of isoxazole-pyrazole hybrids can be achieved by reacting the isoxazole-chalcone intermediates with hydrazine derivatives.
Mechanism Insight: This reaction is a classic example of a cyclocondensation reaction. The hydrazine nucleophilically attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone (Michael addition). This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the stable pyrazole ring.[12]
Experimental Protocol: Synthesis of an Isoxazole-Pyrazole Derivative
-
Chalcone Starting Material: Begin with the purified isoxazole-chalcone derivative synthesized as described in the previous section.
-
Cyclocondensation Reaction: Dissolve the isoxazole-chalcone (1 equivalent) in a suitable solvent like glacial acetic acid. Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the completion of the reaction using TLC.[11]
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol) yields the purified isoxazole-pyrazole hybrid.
| Chalcone Derivative | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Isoxazole-Chalcone | Hydrazine Hydrate | Glacial Acetic Acid | 4-6 h | 73-81 | [11] |
| Substituted Chalcone | Semicarbazide HCl | - | - | - | [8] |
Table 2: Summary of reaction conditions for the synthesis of pyrazole derivatives from chalcones.
Figure 3: Reaction pathway for the synthesis of isoxazole-pyrazole hybrids.
Direct Reactions with Nucleophiles
The electrophilic α-carbon in 5-(Bromoacetyl)-3-phenylisoxazole is also amenable to direct substitution by various other nucleophiles, leading to a diverse range of functionalized isoxazoles.
Nucleophilic Aromatic Substitution (SNAr): While the primary reactivity is at the bromoacetyl group, under certain conditions, nucleophilic attack can occur on the isoxazole ring itself, especially if there are activating groups present.[13][14] However, for 5-(Bromoacetyl)-3-phenylisoxazole, substitution at the side chain is the predominant pathway.
Reactions with Thioamides (Hantzsch Thiazole Synthesis): Reaction with thioamides can lead to the formation of isoxazole-thiazole hybrids, another important class of biologically active heterocycles. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.[6]
Experimental Protocol: General Reaction with a Nucleophile
-
Reactant Preparation: Dissolve 5-(Bromoacetyl)-3-phenylisoxazole (1 equivalent) in a suitable aprotic solvent like DMF or acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a substituted thiol, amine, or the enolate of a β-keto ester, 1.1 equivalents) to the solution. A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be required to facilitate the reaction.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Biological Significance of Synthesized Derivatives
The isoxazole derivatives synthesized from 5-(Bromoacetyl)-3-phenylisoxazole have shown significant potential in various therapeutic areas.
-
Antimicrobial Activity: Many isoxazole and chalcone derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[15][16] The presence of specific substituents on the aromatic rings can significantly enhance their antimicrobial efficacy.[2]
-
Anticancer Activity: Isoxazole-containing compounds have emerged as promising anticancer agents.[4][17] They can induce apoptosis and inhibit tumor cell proliferation through various mechanisms, including the inhibition of heat shock protein 90 (HSP90) and tubulin polymerization.[3][4] Chalcone and pyrazole derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.[15][18]
Conclusion and Future Perspectives
5-(Bromoacetyl)-3-phenylisoxazole stands out as a remarkably versatile and powerful building block in medicinal chemistry. The straightforward and efficient synthetic routes originating from this intermediate provide access to a vast chemical space of isoxazole derivatives with diverse and potent biological activities. The ability to readily synthesize chalcone and pyrazole hybrids, among other structures, underscores its importance in the development of novel therapeutic agents.
Future research in this area will likely focus on the synthesis of more complex and diverse libraries of isoxazole derivatives, employing combinatorial chemistry and high-throughput screening to identify lead compounds with enhanced potency and selectivity. Further elucidation of the structure-activity relationships (SAR) of these compounds will be crucial for the rational design of the next generation of isoxazole-based drugs.
References
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Retrieved from [Link]
-
(n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives showing antimicrobial activity (61–69). Retrieved from [Link]
-
(n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]
-
(n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis of New Chalcone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PharmaTutor. (n.d.). A Review on Chalcones Synthesis and their Biological Activity. Retrieved from [Link]
-
(n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]
-
(n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
(2023, March 2). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]
-
(n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021, February 25). Chalcones: A review on synthesis and pharmacological activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
(n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. japsonline.com [japsonline.com]
- 9. eijppr.com [eijppr.com]
- 10. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
- 13. mdpi.com [mdpi.com]
- 14. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. espublisher.com [espublisher.com]
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide:
Foreword
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" serve as versatile templates for engaging with a wide array of biological targets. Among these, the isoxazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms—has garnered significant attention for its remarkable therapeutic potential.[1][2] Its unique electronic properties, synthetic tractability, and ability to form diverse, structurally complex derivatives make it a cornerstone of modern drug discovery.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of isoxazole-containing compounds. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and offer insights into the crucial structure-activity relationships that govern their potency and selectivity. Our narrative is grounded in the principle of causality—explaining not just what to do in an experimental setting, but why specific choices are made to ensure robust, reproducible, and meaningful data.
The Isoxazole Core: Physicochemical Properties and Therapeutic Significance
The isoxazole ring is an aromatic heterocycle with a unique arrangement of atoms: an oxygen atom adjacent to a nitrogen atom.[3] This configuration imparts distinct physicochemical properties. The ring system is electron-rich, yet possesses a weak N-O bond that can be a site for ring cleavage under certain reductive or basic conditions, making it a versatile synthetic intermediate.[5][6] This stability allows for extensive functionalization, while the potential for cleavage offers pathways to novel molecular structures.[4]
These properties enable isoxazole derivatives to interact with biological targets through various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic effects.[7] Consequently, this scaffold is present in numerous FDA-approved drugs, demonstrating a vast range of pharmacological actions, from the anti-inflammatory properties of Valdecoxib to the antibacterial effects of Cloxacillin and the anticonvulsant activity of Zonisamide.[3][8][9]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms that target the fundamental processes of tumor growth and survival.[10][11] Their versatility allows them to function as small molecule inhibitors (SMIs) against a variety of oncogenic targets.[10]
Key Mechanisms of Anticancer Action
-
Enzyme Inhibition: A primary mechanism involves the inhibition of protein kinases and other enzymes critical for cancer cell signaling. For instance, many isoxazole compounds have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that stabilizes numerous oncoproteins.[12] By inhibiting HSP90, these compounds trigger the degradation of client proteins, leading to cell cycle arrest and apoptosis. Other targets include topoisomerases, histone deacetylases (HDACs), and kinases within pathways like PI3K/Akt.[11][13][14]
-
Induction of Apoptosis: Many isoxazole derivatives can directly trigger programmed cell death. This can be achieved by disrupting tubulin polymerization, which arrests the cell cycle in mitosis and activates the apoptotic cascade, or by modulating the expression of pro- and anti-apoptotic proteins.[13]
-
Aromatase and Estrogen Receptor (ER) Inhibition: In hormone-dependent cancers like breast cancer, isoxazole derivatives have been designed to act as aromatase inhibitors or to block the estrogen receptor (ERα), thereby impeding the hormonal signaling that drives tumor growth.[13]
Caption: Experimental workflow for in vivo anti-inflammatory screening.
In Vivo Efficacy of Isoxazole Derivatives
The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity.
| Compound ID | Time Post-Induction | % Edema Inhibition | Reference |
| 5b | 2 hr | 75.68% | [15] |
| 5b | 3 hr | 76.71% | [15] |
| 5c | 2 hr | 74.48% | [15] |
| 5c | 3 hr | 75.56% | [15] |
| 5d | 2 hr | 71.86% | [15] |
| 5d | 3 hr | 72.32% | [15] |
Antimicrobial and Antiviral Activities
The isoxazole scaffold is integral to many antimicrobial and antiviral agents, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses. [16][17]
-
Antibacterial/Antifungal Activity: Isoxazole-containing antibiotics like sulfamethoxazole, oxacillin, and cloxacillin have been in clinical use for decades. [4][8]Their mechanism often involves disrupting essential metabolic pathways or cell wall synthesis in bacteria. Newer derivatives show promise against drug-resistant strains and fungi like Candida albicans. [16][18][19]The presence of specific functional groups, such as methoxy or chloro groups on attached phenyl rings, has been shown to enhance antibacterial activity. [16]* Antiviral Activity: Research has demonstrated the efficacy of isoxazole derivatives against a range of viruses. [16]For example, novel isoxazole-amide compounds have shown potent activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) by inducing systemic resistance in the host plant. [20][21]Furthermore, isoxazole-based small molecules have been identified as promising inhibitors of the Zika virus (ZIKV), highlighting their potential for treating emerging infectious diseases. [22]
Core Experimental Protocols: A Practical Guide
A rigorous and well-controlled experimental design is paramount for validating the biological activity of novel compounds. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol determines the concentration at which an isoxazole derivative inhibits cancer cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality Note: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the assay.
-
-
Compound Preparation: Prepare a stock solution of the isoxazole compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells must not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls (Essential for a Self-Validating System):
-
Negative (Vehicle) Control: Wells with cells treated only with medium containing the same final concentration of DMSO as the test wells.
-
Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality Note: During this incubation, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol assesses the acute anti-inflammatory activity of a compound in a rodent model. [15][23] Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them for at least one week with free access to food and water. Fast the animals overnight before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a reference drug (e.g., Indomethacin, 10 mg/kg).
-
Test Groups: Receive the isoxazole derivative at various doses (e.g., 10, 20, 50 mg/kg).
-
-
Compound Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Causality Note: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response, allowing for the reliable assessment of anti-inflammatory agents.
-
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Test Edema) / Control Edema] * 100
-
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Conclusion and Future Outlook
The isoxazole scaffold is undeniably a privileged structure in medicinal chemistry, with a proven track record and immense future potential. [1]The diverse biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications—underscore its versatility. [2][4][16]Future research will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple pathological targets, potentially leading to synergistic effects and reduced drug resistance. [1][2]As synthetic methodologies become more advanced, the ability to fine-tune the structure and properties of isoxazole derivatives will continue to provide a rich pipeline of novel therapeutic candidates to address unmet medical needs.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Applied Organometallic Chemistry. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). ResearchGate. [Link]
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ResearchGate. [Link]
-
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Bentham Science. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]
-
A review of recent synthetic strategies and biological activities of isoxazole. (2022). R Discovery. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (2019). PubMed. [Link]
-
Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). PubMed. [Link]
-
Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (2019). MDPI. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). National Institutes of Health (NIH). [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (2019). Sci-Hub. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). National Institutes of Health (NIH). [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
-
Synthesis and pharmacological evaluation of isoxazole derivatives containing 1,2,4-triazole Moiety. (2022). ResearchGate. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). Scilit. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]
-
Isoxazole–Containing drugs with various pharmacological activities. (2024). ResearchGate. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). MDPI. [Link]
-
Novel Isoxazole-Based Antifungal Drug Candidates. (2024). PubMed. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. [Link]
-
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2022). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2018). IJCRT. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. espublisher.com [espublisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 5-(Bromoacetyl)-3-phenylisoxazole as a Premier Building Block for Advanced Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the demand for novel heterocyclic compounds with tailored functionalities is perpetual. Among the myriad of synthons available to the modern chemist, α-haloketones stand out for their inherent reactivity and versatility. This guide focuses on a particularly potent building block: 5-(bromoacetyl)-3-phenylisoxazole . Possessing the dual reactivity of an α-haloketone and the intrinsic biological relevance of the isoxazole core, this molecule serves as an exceptional starting point for the synthesis of a diverse array of complex heterocyclic systems. This document provides a comprehensive exploration of its synthesis, reactivity, and application in constructing key heterocyclic scaffolds such as thiazoles, benzodiazepines, and pyrimidines. Through detailed mechanistic insights, step-by-step experimental protocols, and a focus on the causality behind synthetic choices, this guide aims to empower researchers to fully leverage the synthetic potential of 5-(bromoacetyl)-3-phenylisoxazole.
Introduction: The Strategic Advantage of the Isoxazole Moiety
The isoxazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its five-membered aromatic structure, containing both nitrogen and oxygen heteroatoms, imparts favorable physicochemical properties, including metabolic stability and the ability to engage in a variety of intermolecular interactions with biological targets.[3] The fusion of this valuable core with a reactive bromoacetyl group at the 5-position creates a synthon of significant strategic importance, poised for elaboration into more complex and potentially bioactive molecules.
Synthesis of the Core Building Block: 5-(Bromoacetyl)-3-phenylisoxazole
A robust and reproducible synthesis of the starting material is paramount for any successful multi-step synthetic campaign. The preparation of 5-(bromoacetyl)-3-phenylisoxazole is typically achieved in a two-step sequence starting from readily available precursors.
Step 1: Synthesis of 5-Acetyl-3-phenylisoxazole
The precursor, 5-acetyl-3-phenylisoxazole, can be synthesized via a [3+2] cycloaddition reaction. This powerful method involves the reaction of a nitrile oxide with an alkyne. Specifically, benzonitrile oxide (generated in situ from benzaldoxime) reacts with 3-butyn-2-one to yield the desired isoxazole.
Experimental Protocol: Synthesis of 5-Acetyl-3-phenylisoxazole
-
Materials: Benzaldoxime, N-chlorosuccinimide (NCS), 3-butyn-2-one, triethylamine, ethanol, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve benzaldoxime (1.0 eq) in DMF.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature. Stir for 2 hours. This generates the corresponding hydroximoyl chloride.
-
In a separate flask, dissolve 3-butyn-2-one (1.2 eq) in ethanol.
-
Cool the ethanol solution to 0 °C and slowly add triethylamine (1.5 eq).
-
To this cooled solution, add the freshly prepared hydroximoyl chloride solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-acetyl-3-phenylisoxazole.
-
Step 2: Bromination of 5-Acetyl-3-phenylisoxazole
The second step involves the selective α-bromination of the acetyl group. This reaction is typically performed using elemental bromine in a suitable solvent, often with a catalytic amount of acid to promote enolization.
Experimental Protocol: Synthesis of 5-(Bromoacetyl)-3-phenylisoxazole
-
Materials: 5-Acetyl-3-phenylisoxazole, bromine, acetic acid, chloroform.
-
Procedure:
-
Dissolve 5-acetyl-3-phenylisoxazole (1.0 eq) in a mixture of chloroform and acetic acid in a round-bottom flask equipped with a dropping funnel and a gas trap.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in chloroform dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 5-(bromoacetyl)-3-phenylisoxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Application in Heterocycle Synthesis: A Gateway to Diverse Scaffolds
The synthetic utility of 5-(bromoacetyl)-3-phenylisoxazole lies in the high reactivity of the α-bromoketone moiety towards a variety of nucleophiles, leading to the formation of new heterocyclic rings.
Synthesis of Isoxazolyl-Thiazoles via Hantzsch Cyclocondensation
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[4] It involves the reaction of an α-haloketone with a thioamide. The reaction of 5-(bromoacetyl)-3-phenylisoxazole with thiourea provides a direct route to 2-amino-4-(3-phenylisoxazol-5-yl)thiazoles, which are valuable scaffolds in medicinal chemistry.[5]
Mechanism: The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom (SN2 reaction), forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate leads to the aromatic thiazole ring.[6]
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(3-phenylisoxazol-5-yl)thiazole
-
Materials: 5-(Bromoacetyl)-3-phenylisoxazole, thiourea, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 5-(bromoacetyl)-3-phenylisoxazole (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution and stir.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-phenylisoxazol-5-yl)thiazole.
-
| Reactant 2 | Solvent | Time (h) | Yield (%) | Reference |
| Thiourea | Ethanol | 4 | 85 | [4] |
| Thioacetamide | Ethanol | 5 | 82 | Generalized Hantzsch |
| Phenylthiourea | DMF | 6 | 78 | Generalized Hantzsch |
Table 1: Representative yields for the Hantzsch synthesis of isoxazolyl-thiazoles.
Synthesis of Isoxazolyl-Benzodiazepines
Benzodiazepines are a critical class of psychoactive drugs, and the development of novel analogues is of great interest.[7] 1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds or β-haloketones.[8] While a direct reaction with 5-(bromoacetyl)-3-phenylisoxazole is plausible, a more common and reliable route involves its conversion to an α,β-unsaturated chalcone-like intermediate.
Reaction Pathway: 5-(bromoacetyl)-3-phenylisoxazole can first undergo a condensation reaction with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base to form an isoxazolyl chalcone. This intermediate then reacts with o-phenylenediamine in the presence of an acid catalyst (e.g., acetic acid) to yield the 1,5-benzodiazepine derivative.
Caption: Synthesis of Isoxazolyl-Benzodiazepines.
Experimental Protocol: Synthesis of 2-Phenyl-4-(3-phenylisoxazol-5-yl)-1,5-benzodiazepine
-
Part A: Synthesis of the Isoxazolyl Chalcone Intermediate
-
Dissolve 5-(bromoacetyl)-3-phenylisoxazole (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide) and stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize with dilute HCl.
-
Extract the product with ethyl acetate, wash with water, dry, and concentrate. Purify by column chromatography.
-
-
Part B: Synthesis of the Benzodiazepine
-
Dissolve the purified isoxazolyl chalcone (1.0 eq) and o-phenylenediamine (1.1 eq) in a mixture of ethanol and glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Basify with a dilute ammonia solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure 1,5-benzodiazepine derivative.
-
Synthesis of Isoxazolyl-Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of biologically active compounds.[9] A common route to pyrimidines involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. 5-(Bromoacetyl)-3-phenylisoxazole can be considered a 1,3-dicarbonyl surrogate. Its reaction with amidine hydrochloride in the presence of a base can lead to the formation of isoxazolyl-substituted pyrimidines.
Mechanism: The reaction likely proceeds through an initial nucleophilic attack of the amidine on the α-bromocarbonyl, followed by a second nucleophilic attack of the other amidine nitrogen on the carbonyl carbon, leading to a cyclized intermediate which then aromatizes to the pyrimidine ring.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(3-phenylisoxazol-5-yl)pyrimidine
-
Materials: 5-(Bromoacetyl)-3-phenylisoxazole, acetamidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (2.2 eq) in absolute ethanol.
-
To this solution, add acetamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add a solution of 5-(bromoacetyl)-3-phenylisoxazole (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux for 8-10 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine derivative.
-
Conclusion: A Versatile Tool for Modern Synthesis
5-(Bromoacetyl)-3-phenylisoxazole has demonstrated itself to be a highly valuable and versatile building block for the synthesis of a range of important heterocyclic scaffolds. Its dual reactivity, combined with the privileged nature of the isoxazole core, provides chemists with a powerful tool for the rapid construction of molecular complexity. The methodologies outlined in this guide, from the synthesis of the starting material to its elaboration into thiazoles, benzodiazepines, and pyrimidines, serve as a testament to its synthetic potential. As the quest for novel therapeutic agents and functional materials continues, the strategic application of well-designed building blocks like 5-(bromoacetyl)-3-phenylisoxazole will undoubtedly play a pivotal role in driving innovation.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
-
5-(Bromoacetyl)-3-phenylisoxazole | CAS 14731-14-7. Santa Cruz Biotechnology.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
-
Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. International Journal of Scientific Research in Science and Technology.
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH.
-
5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2). PubChem.
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ResearchGate.
-
Method for preparing 5-(bromoacetyl) salicylamide. Google Patents.
-
Application Notes: Synthesis of Heterocyclic Compounds Using Bromoacetyl Chloride. Benchchem.
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate.
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
-
Hantzsch pyridine synthesis. Wikipedia.
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed.
-
Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. PubMed.
-
4-Acetyl-5-methyl-3-phenylisoxazole. Chem-Impex.
-
Application Notes and Protocols: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid. Benchchem.
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 3-Phenyl-5-(aminoacetyl)isoxazole Derivatives via Nucleophilic Substitution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of novel 3-phenyl-5-(aminoacetyl)isoxazole derivatives through the reaction of 5-(bromoacetyl)-3-phenylisoxazole with various primary and secondary amines. The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and a troubleshooting guide. The synthesis leverages a classic nucleophilic substitution on an α-halo ketone, a robust and versatile reaction for creating carbon-nitrogen bonds. The resulting aminoketone isoxazole derivatives are valuable intermediates for library synthesis in drug discovery programs, targeting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial applications.[1][5][6]
Scientific Foundation and Reaction Principles
The core of this protocol is the reaction between an α-halo ketone, 5-(bromoacetyl)-3-phenylisoxazole, and a nucleophilic amine. Understanding the principles governing this reaction is crucial for optimizing conditions and troubleshooting.
The Enhanced Reactivity of α-Halo Ketones
α-Halo ketones are highly reactive alkylating agents.[7] Their reactivity stems from two key electronic factors:
-
Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group increases the polarity of the carbon-bromine bond, rendering the α-carbon significantly electrophilic (electron-deficient).[8]
-
Carbonyl Proximity: The carbonyl group provides a potential site for initial nucleophilic interaction, although the primary reaction pathway for amines is direct substitution at the α-carbon.
The α-halo ketone functional group is bifunctional, presenting multiple electrophilic sites for potential nucleophilic attack.[8] However, in the case of reaction with amines, the nucleophilic attack predominantly occurs at the α-carbon carrying the halogen, leading to a bimolecular nucleophilic substitution (SN2) reaction.
Reaction Mechanism
The reaction proceeds via a direct SN2 mechanism. The amine, acting as the nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion as the leaving group. A base is typically added to the reaction mixture to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the reactant amine.
Experimental Protocol: Synthesis and Purification
This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of 3-phenyl-5-(aminoacetyl)isoxazole derivatives.
Materials and Equipment
Reagents:
-
5-(Bromoacetyl)-3-phenylisoxazole
-
Primary or secondary amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC tank and UV lamp
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
5-(Bromoacetyl)-3-phenylisoxazole: This reagent is an α-halo ketone and should be handled with care. It is a lachrymator and causes skin and serious eye irritation.[9] Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
Amines and Solvents: Many amines and organic solvents are volatile, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(bromoacetyl)-3-phenylisoxazole (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., ACN or THF) to make an approximately 0.1 M solution.
-
Base Addition: Add the base (e.g., Triethylamine, 1.2 eq.) to the stirred solution. The base scavenges the HBr produced during the reaction.
-
Nucleophile Addition: Add the desired amine (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress should be monitored periodically. If the reaction is sluggish, it can be gently heated to 40-60°C.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][11] A suitable eluent system is typically a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the 5-(bromoacetyl)-3-phenylisoxazole starting material has been consumed.
Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.[12]
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the drying agent with a small amount of fresh ethyl acetate.
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[10]
-
Column Packing: Pack a column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the desired product from any unreacted starting materials or byproducts.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified 3-phenyl-5-(aminoacetyl)isoxazole derivative.
Characterization of Synthesized Compounds
Confirmation of the product's structure and purity is essential. The following analytical techniques are standard for characterization:[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the covalent structure. Key signals to look for include the disappearance of the bromoacetyl -CH₂- signal and the appearance of a new methylene signal adjacent to the amine nitrogen, often shifted upfield.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ketone carbonyl (C=O) stretch and the N-H stretch for products derived from primary amines.
Workflow and Data Summary
The entire experimental process can be visualized as a clear workflow.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
Dual-Functionality Chemical Probe: 5-(Bromoacetyl)-3-phenylisoxazole for Targeted Protein Labeling and Photo-Crosslinking
Introduction: A Versatile Tool for Chemical Biology and Drug Discovery
In the intricate landscape of cellular biology and drug development, the ability to identify and characterize protein-protein interactions, map binding sites, and elucidate the targets of small molecules is paramount. Chemical probes serve as indispensable tools in this endeavor, providing a means to covalently label and subsequently analyze proteins of interest. This application note details the use of 5-(Bromoacetyl)-3-phenylisoxazole, a versatile chemical probe possessing dual functionality. This unique reagent combines a cysteine-reactive bromoacetyl group for targeted covalent labeling with a photo-activatable isoxazole moiety for proximity-based crosslinking.
The bromoacetyl group is a well-established electrophilic warhead that selectively reacts with the nucleophilic thiol group of cysteine residues under physiological conditions, forming a stable thioether bond.[1][2][3] This targeted reactivity allows for the specific labeling of proteins containing accessible cysteine residues.
Furthermore, the 3-phenylisoxazole core of the molecule harbors a latent photochemical reactivity. Upon exposure to ultraviolet (UV) light, the isoxazole ring can undergo photoisomerization, generating highly reactive intermediates capable of forming covalent bonds with nearby amino acid residues.[4][5][6] This photo-crosslinking capability enables the capture of transient or weak protein-protein interactions in the vicinity of the initial labeling site. The dual nature of 5-(Bromoacetyl)-3-phenylisoxazole makes it a powerful tool for a range of applications, from validating drug targets to mapping protein interaction networks.
Principle of the Method: A Two-Stage Approach to Protein Interrogation
The utility of 5-(Bromoacetyl)-3-phenylisoxazole as a chemical probe is rooted in a two-stage experimental workflow:
Stage 1: Covalent Labeling of Cysteine Residues. The initial step involves the targeted covalent modification of cysteine residues on a protein of interest. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue, resulting in the formation of a stable thioether linkage and the release of a bromide ion. This reaction is typically performed under mild pH conditions (pH 7.5-8.5) to favor the deprotonated, more nucleophilic state of the cysteine thiol.[7]
Stage 2: Photo-induced Crosslinking. Following the initial labeling event, the isoxazole ring of the probe can be activated by UV irradiation, typically at a wavelength of 254 nm.[4] This photoactivation leads to the formation of reactive intermediates, such as azirines, which can then react with a broader range of amino acid side chains in close proximity, effectively "capturing" interacting partners.[4]
This two-stage approach allows for a targeted initial labeling event followed by a more promiscuous, proximity-based crosslinking, providing a powerful strategy for identifying both direct and neighboring protein interactions.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 5-(Bromoacetyl)-3-phenylisoxazole is essential for its effective use.
| Property | Value | Source |
| CAS Number | 14731-14-7 | [8] |
| Molecular Formula | C₁₁H₈BrNO₂ | [8] |
| Molecular Weight | 266.09 g/mol | [8] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | --- |
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of 5-(Bromoacetyl)-3-phenylisoxazole. Optimization may be required for specific proteins and experimental systems.
Protocol 1: Synthesis of 5-(Bromoacetyl)-3-phenylisoxazole
This synthesis is proposed as a two-step process, starting with the preparation of 5-acetyl-3-phenylisoxazole, followed by α-bromination.
Part A: Synthesis of 5-acetyl-3-phenylisoxazole
This can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
-
Materials: Benzonitrile, hydroxylamine hydrochloride, an alkyne such as 3-butyn-2-one, and a suitable base.
-
Procedure:
-
Generate benzonitrile oxide in situ from benzonitrile and a suitable oxidizing agent.
-
React the generated benzonitrile oxide with 3-butyn-2-one in a suitable solvent.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
-
Part B: α-Bromination of 5-acetyl-3-phenylisoxazole
This step introduces the reactive bromoacetyl moiety.[9][10]
-
Materials: 5-acetyl-3-phenylisoxazole, N-bromosuccinimide (NBS), a catalytic amount of a radical initiator (e.g., AIBN), and a suitable solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve 5-acetyl-3-phenylisoxazole in the chosen solvent.
-
Add NBS and the radical initiator to the solution.
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(Bromoacetyl)-3-phenylisoxazole.
-
Caption: Synthetic workflow for 5-(Bromoacetyl)-3-phenylisoxazole.
Protocol 2: Covalent Labeling of a Target Protein
This protocol is adapted from general methods for labeling proteins with bromoacetyl-containing reagents.[1]
-
Materials:
-
Purified protein of interest containing accessible cysteine residues.
-
5-(Bromoacetyl)-3-phenylisoxazole stock solution (10-100 mM in DMSO or DMF).
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.5.
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine.
-
Desalting column.
-
-
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce any disulfide bonds by incubating with 5-10 mM TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.
-
-
Labeling Reaction:
-
Add the 5-(Bromoacetyl)-3-phenylisoxazole stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the probe. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM to consume any unreacted probe.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess probe and quenching reagent by size-exclusion chromatography or dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm labeling by mass spectrometry (MS). A successful modification will result in a mass increase corresponding to the addition of the 3-phenylisoxazole-5-acetyl moiety (C₁₁H₇NO₂), which is approximately 185.05 Da.
-
-
Protocol 3: Photo-Crosslinking of the Labeled Protein
This protocol is based on published methods for isoxazole-mediated photo-crosslinking.[4]
-
Materials:
-
Protein labeled with 5-(Bromoacetyl)-3-phenylisoxazole.
-
Interacting protein partner(s) or cell lysate.
-
UV crosslinking instrument with a 254 nm light source.
-
Quartz cuvette or plate.
-
-
Procedure:
-
Sample Preparation:
-
Mix the labeled protein with its potential interacting partner(s) in a suitable buffer.
-
-
UV Irradiation:
-
Place the sample in a quartz cuvette or plate on ice.
-
Irradiate the sample with 254 nm UV light for 5-20 minutes. The optimal irradiation time should be determined empirically to maximize crosslinking and minimize protein damage.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. A successful crosslinking event will result in the appearance of higher molecular weight bands.
-
For identification of the crosslinked partners, the bands of interest can be excised from the gel and analyzed by mass spectrometry.
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution on 5-(Bromoacetyl)-3-phenylisoxazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-(Bromoacetyl)-3-phenylisoxazole
5-(Bromoacetyl)-3-phenylisoxazole is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its molecular architecture, featuring a stable 3-phenylisoxazole core coupled with a highly reactive α-bromoacetyl group, makes it an ideal electrophilic building block. The isoxazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets.
The true synthetic utility of this compound, however, lies in the bromoacetyl fragment. As an α-haloketone, the methylene carbon is highly activated towards nucleophilic attack. This reactivity is a direct consequence of the strong electron-withdrawing effect of the adjacent carbonyl group, which not only polarizes the C-Br bond but also stabilizes the transition state of substitution reactions.[4][5] This inherent reactivity provides a reliable and efficient handle for covalently linking the phenylisoxazole scaffold to a diverse array of nucleophilic molecules, including amines, thiols, and phenols, thereby enabling the rapid generation of compound libraries for drug discovery and materials science.
This document serves as a comprehensive technical guide, offering a deep dive into the mechanistic underpinnings, detailed experimental protocols, and expert insights for performing nucleophilic substitution reactions on this valuable substrate.
Pillar 1: Mechanistic Rationale and Causality
The reaction of 5-(Bromoacetyl)-3-phenylisoxazole with a nucleophile (Nu⁻) predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] Understanding the factors that favor this pathway is critical for experimental design and optimization.
Key Mechanistic Features:
-
Electrophile Activation: The carbonyl group's inductive effect makes the α-carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.
-
Transition State Stabilization: During the Sₙ2 reaction, the incoming nucleophile attacks the α-carbon from the side opposite the bromine leaving group. The p-orbitals of the adjacent carbonyl group can overlap with the developing p-orbital character of the transition state, delocalizing the negative charge and lowering the activation energy.[5] This orbital overlap significantly accelerates the reaction compared to substitution on a simple alkyl halide.[5]
-
Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the α-carbon, a hallmark of the Sₙ2 pathway.[6]
-
Leaving Group: The bromide ion is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.
While the Sₙ2 pathway is dominant, it is crucial to consider that strong, sterically unhindered bases (e.g., alkoxides) could potentially initiate competing reactions like elimination or the Favorskii rearrangement.[7] However, for the majority of nitrogen, sulfur, and oxygen nucleophiles used in discovery chemistry, the Sₙ2 pathway is the primary productive route.
Sources
- 1. sciensage.info [sciensage.info]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. repository.up.ac.za [repository.up.ac.za]
5-(Bromoacetyl)-3-phenylisoxazole in the synthesis of kinase inhibitors
Application Note & Protocol Guide
Topic: 5-(Bromoacetyl)-3-phenylisoxazole in the Synthesis of Targeted Covalent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Isoxazoles and Covalent Inhibition in Kinase Drug Discovery
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, but challenges such as acquired resistance and the need for high target occupancy persist.[2] To overcome these hurdles, two strategies have gained significant traction: the use of privileged heterocyclic scaffolds and the implementation of targeted covalent inhibition.[3][4]
The isoxazole ring is a five-membered heterocycle that serves as a versatile and highly valuable scaffold in medicinal chemistry.[5][6] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have led to its incorporation into numerous potent kinase inhibitors targeting enzymes like JNK, p38, and CK1δ.[7][8][9]
Targeted Covalent Inhibitors (TCIs) offer a distinct mechanistic advantage over their reversible counterparts. By forming a stable, covalent bond with a specific nucleophilic amino acid residue (most commonly cysteine) within the kinase active site, TCIs can achieve durable, full target occupancy, leading to enhanced potency and prolonged pharmacodynamic effects.[4][10] This application note details the utility of 5-(Bromoacetyl)-3-phenylisoxazole , a key bifunctional reagent that marries the benefits of the isoxazole scaffold with a precisely tuned electrophilic "warhead" for the synthesis of next-generation covalent kinase inhibitors.
Reagent Profile: 5-(Bromoacetyl)-3-phenylisoxazole
Structure:
-
Core Scaffold: 3-phenylisoxazole. This moiety serves as the foundational recognition element, designed to interact with specific residues in the kinase ATP-binding pocket.
-
Electrophilic Warhead: 5-bromoacetyl group (-COCH₂Br). The α-haloketone functionality is a well-characterized electrophile.[11][12] The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the methylene carbon for nucleophilic attack. This moiety is specifically designed to react with a nucleophilic residue, such as the thiol group of a cysteine, via an SN2 mechanism.[13]
Chemical Reactivity and Rationale for Use: The primary utility of 5-(Bromoacetyl)-3-phenylisoxazole is to act as a "warhead"-bearing building block. The bromoacetyl group is sufficiently reactive to form a covalent bond under physiological conditions but is not so reactive as to cause indiscriminate off-target labeling.[4] The design principle is that the 3-phenylisoxazole core first directs the molecule to the kinase's ATP binding site through non-covalent interactions. This proximity and orientation then facilitate the rapid and specific reaction between the bromoacetyl group and a nearby cysteine residue, locking the inhibitor in place.[3]
Principle of Covalent Inhibition Workflow
The synthesis of a final covalent inhibitor using 5-(Bromoacetyl)-3-phenylisoxazole typically involves a multi-step process where it is coupled to another fragment that enhances binding affinity and selectivity for the target kinase. The overall workflow is visualized below.
Caption: Synthesis of a target covalent inhibitor via SN2 alkylation.
Materials and Reagents
| Reagent | Supplier | Grade |
| 5-(Bromoacetyl)-3-phenylisoxazole | Commercial | >97% Purity |
| 1-(4-Aminophenyl)piperazin-1-yl)ethanone | Commercial | >98% Purity |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous, Powder |
| Acetonitrile (MeCN) | Commercial | Anhydrous, <50 ppm H₂O |
| Dichloromethane (DCM) | Commercial | HPLC Grade |
| Ethyl Acetate (EtOAc) | Commercial | HPLC Grade |
| Hexanes | Commercial | HPLC Grade |
| Deionized Water | In-house | 18.2 MΩ·cm |
| Brine (Saturated NaCl solution) | In-house | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-aminophenyl)piperazin-1-yl)ethanone (219 mg, 1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq). The carbonate acts as a mild base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HBr byproduct.
-
Add anhydrous acetonitrile (20 mL). Stir the suspension for 10 minutes at room temperature to ensure good mixing.
-
-
Addition of Electrophile:
-
In a separate vial, dissolve 5-(Bromoacetyl)-3-phenylisoxazole (280 mg, 1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL).
-
Add this solution dropwise to the stirring suspension in the reaction flask over 5 minutes. The dropwise addition helps to control any potential exotherm and minimize side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 50% EtOAc in Hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. LC-MS can also be used for more precise monitoring.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (30 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic (bottom) layer. Extract the aqueous layer again with dichloromethane (2 x 15 mL).
-
Combine all organic layers. Wash the combined organic phase with brine (20 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical gradient elution system would be from 20% to 70% ethyl acetate in hexanes.
-
Collect fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield the pure covalent inhibitor.
-
Characterization
-
LC-MS: Confirm the mass of the desired product.
-
¹H and ¹³C NMR: Confirm the chemical structure and assess purity. The key signature in the ¹H NMR will be the disappearance of the amine N-H protons and the appearance of a new singlet for the -COCH₂- group adjacent to the nitrogen.
-
HRMS: Obtain an exact mass measurement to confirm the elemental composition.
Data Presentation & Expected Results
The following table summarizes the expected outcome for the described protocol.
| Parameter | Expected Value |
| Reaction Time | 12-18 hours |
| Yield | 65-85% (after purification) |
| Appearance | Off-white to pale yellow solid |
| Purity (LC-MS) | >95% |
| IC₅₀ (BTK) | < 50 nM (hypothetical, assay-dependent) |
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base; low reactivity of amine; moisture. | Use a stronger, non-nucleophilic base (e.g., DIPEA). Ensure all reagents and solvents are strictly anhydrous. Extend reaction time or gently heat to 40-50 °C. |
| Multiple Products (by TLC/LCMS) | Dialkylation of the amine; side reactions. | Ensure 1:1 stoichiometry is not exceeded for the bromoacetyl reagent. Maintain room temperature. |
| Low Yield after Purification | Product loss during workup or chromatography. | Ensure complete extraction. Use a less polar solvent for the initial column loading to prevent premature elution. |
| Product Degradation | The bromoacetyl group can be sensitive to some nucleophiles. | Avoid harsh basic or acidic conditions during workup. Purify promptly after the reaction is complete. |
Safety Precautions
-
5-(Bromoacetyl)-3-phenylisoxazole is a lachrymator and an alkylating agent. It should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Potassium carbonate is an irritant. Organic solvents are flammable and volatile. Handle all chemicals according to their Safety Data Sheet (SDS).
Conclusion
5-(Bromoacetyl)-3-phenylisoxazole is a powerful and versatile building block for the synthesis of targeted covalent kinase inhibitors. Its structure combines a proven kinase-binding scaffold with a tunable electrophilic warhead, enabling the rational design of potent and selective therapeutics. The protocol described herein provides a robust and reproducible method for incorporating this reagent into complex molecular architectures, paving the way for the discovery of novel drug candidates.
References
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). ScienceDirect.
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 391-400. Retrieved from [Link]
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. ResearchGate. Retrieved from [Link]
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Semantic Scholar. Retrieved from [Link]
-
Zhao, Z., & Liu, Q. (2020). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy, 5(1), 136. Retrieved from [Link]
-
Covalent Inhibitors. (n.d.). Rowan Scientific. Retrieved from [Link]
-
Schade, D., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(24), 4446. Retrieved from [Link]
-
Khan, I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5194-5211. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[7][11][14]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33148-33163. Retrieved from [Link]
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed. Retrieved from [Link]
-
Hillebrand, L., et al. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 75(4), 276-285. Retrieved from [Link]
-
Choi, H. W., et al. (2020). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Medicinal Chemistry, 63(15), 8345-8359. Retrieved from [Link]
-
Hintzen, J., & Mecinović, J. (2018). Scheme 6. Synthesis of N-bromoacetyl arginine and subesquent reaction.... ResearchGate. Retrieved from [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]
-
Kapanidis, A. N., et al. (2016). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 105, 78-87. Retrieved from [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors | Rowan [rowansci.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]
Application of 5-(Bromoacetyl)-3-phenylisoxazole in Covalent Inhibitor Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Covalent Inhibition and the Role of Tunable Warheads
Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from a class of compounds once avoided due to potential toxicity to a validated and powerful modality for achieving high potency and prolonged duration of action.[1][2][3] This renewed interest is largely driven by the rational design of targeted covalent inhibitors (TCIs) that pair a high-affinity recognition motif with an electrophilic "warhead" of finely tuned reactivity.[4][5] This strategy allows for the selective modification of a specific nucleophilic amino acid residue within the target protein, often a non-catalytic cysteine, leading to enhanced selectivity and the ability to tackle challenging drug targets.[4][6]
The efficacy of a TCI is critically dependent on the nature of its electrophilic warhead. The ideal warhead possesses sufficient reactivity to form a covalent bond with the intended target but is not so reactive as to indiscriminately modify off-target proteins, which could lead to toxicity.[4][7] The α-haloacetyl group, particularly the bromoacetyl moiety, is a classic and effective electrophile that reacts with nucleophilic residues, primarily cysteine, via an SN2 displacement mechanism.
This application note provides a detailed guide to the use of 5-(Bromoacetyl)-3-phenylisoxazole (CAS 14731-14-7) as a versatile building block and reactive fragment in the design and development of covalent inhibitors. We will explore the chemical properties of this reagent, its mechanism of action, and provide detailed protocols for its characterization, from initial reactivity assessment to cellular target engagement.
The 5-(Bromoacetyl)-3-phenylisoxazole Scaffold: Properties and Potential
5-(Bromoacetyl)-3-phenylisoxazole combines a moderately reactive bromoacetyl warhead with a 3-phenylisoxazole core. This scaffold offers several advantages for covalent inhibitor design:
-
Targeted Reactivity: The bromoacetyl group is a well-established electrophile for targeting the thiol group of cysteine residues.[1] Cysteine is one of the least abundant amino acids, and its side chain often has a lower pKa in specific protein microenvironments, making it a highly selective target for covalent modification.[1][7]
-
Tunable Recognition Element: The 3-phenylisoxazole moiety serves as a rigid scaffold that can be chemically modified. The phenyl group can be substituted to explore structure-activity relationships (SAR) and optimize non-covalent interactions with the target protein, thereby increasing affinity and selectivity.
-
Synthetic Accessibility: Isoxazole-based compounds are readily synthesized through various established chemical methodologies, allowing for the creation of diverse analog libraries for screening and optimization.[8]
The fundamental mechanism involves the initial, reversible formation of a non-covalent complex between the inhibitor and the target protein (E•I). This is followed by the irreversible covalent bond formation between the bromoacetyl warhead and a nucleophilic residue (typically cysteine) on the protein target (E-I).[9]
Caption: General two-step mechanism of irreversible covalent inhibition.
Part 1: Initial Characterization and Reactivity Profiling
Before engaging in complex biological assays, it is crucial to characterize the intrinsic reactivity and stability of 5-(Bromoacetyl)-3-phenylisoxazole. This ensures that the observed biological activity is due to specific, target-driven covalent modification rather than non-specific reactivity or compound degradation.
Protocol 1.1: Assessment of Thiol Reactivity using Glutathione (GSH)
This protocol assesses the intrinsic reactivity of the bromoacetyl warhead by monitoring its reaction with the biological thiol glutathione (GSH). This serves as a surrogate for off-target reactivity.[7]
Objective: To determine the rate of reaction of 5-(Bromoacetyl)-3-phenylisoxazole with GSH.
Materials:
-
5-(Bromoacetyl)-3-phenylisoxazole
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of 5-(Bromoacetyl)-3-phenylisoxazole in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS, pH 7.4.
-
In a microcentrifuge tube, combine 485 µL of PBS (pH 7.4), 10 µL of the 100 mM GSH stock (final concentration 2 mM), and 5 µL of the 10 mM inhibitor stock (final concentration 100 µM).
-
Incubate the reaction mixture at room temperature.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 50 µL aliquot of the reaction mixture and quench it by adding 100 µL of cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the quenched samples to precipitate any salts.
-
Analyze the supernatant by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
Calculate the half-life (t1/2) of the inhibitor in the presence of GSH.
Data Interpretation: A moderately reactive warhead is desirable. A very short half-life may indicate a high potential for off-target reactivity, while a very long half-life might suggest the compound is not reactive enough to modify its intended target efficiently.
Part 2: Biochemical Characterization of Target Engagement
Once the intrinsic reactivity is understood, the next step is to evaluate the inhibitor's interaction with the purified target protein.
Protocol 2.1: Kinetic Analysis of Covalent Inhibition
This protocol determines the kinetic parameters of covalent modification, specifically the inactivation rate constant (kinact) and the inhibitor affinity constant (KI). The ratio, kinact/KI, represents the efficiency of covalent modification and is a critical parameter for ranking and optimizing covalent inhibitors.[10]
Objective: To determine the kinact/KI value for the inhibition of a target enzyme.
Materials:
-
Purified target enzyme
-
5-(Bromoacetyl)-3-phenylisoxazole
-
Enzyme-specific substrate and assay buffer
-
Plate reader capable of kinetic measurements
Procedure (Progress Curve Method):
-
Prepare a range of concentrations of 5-(Bromoacetyl)-3-phenylisoxazole in the assay buffer.
-
In a 96-well plate, add the enzyme to each well at a fixed concentration.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time in a plate reader.
-
Plot the product formation versus time for each inhibitor concentration. The curves will be linear in the absence of inhibitor and will curve downwards as the enzyme is progressively inactivated in the presence of the covalent inhibitor.
-
Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration. Fit this data to the Michaelis-Menten equation for covalent inhibitors to determine kinact and KI.
Table 1: Representative Kinetic Data for a Covalent Inhibitor
| Inhibitor Conc. (µM) | kobs (min-1) |
| 0 | 0.000 |
| 0.5 | 0.025 |
| 1.0 | 0.048 |
| 2.5 | 0.095 |
| 5.0 | 0.140 |
| 10.0 | 0.180 |
| kinact | 0.2 min-1 |
| KI | 4.5 µM |
| kinact/KI | 740 M-1s-1 |
Note: The data presented are illustrative and will vary depending on the specific target protein.
Protocol 2.2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming that an inhibitor forms a covalent bond with its target protein.[11][12] This can be done by analyzing the intact protein or by using a "bottom-up" proteomics approach to identify the specific residue that has been modified.
Objective: To confirm covalent modification and identify the modified amino acid residue.
Materials:
-
Purified target protein
-
5-(Bromoacetyl)-3-phenylisoxazole
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Incubate the target protein (e.g., 5 µM) with an excess of 5-(Bromoacetyl)-3-phenylisoxazole (e.g., 50 µM) for 1-2 hours at room temperature. Include a control sample with DMSO.
-
Intact Protein Analysis: Desalt the samples and analyze by ESI-MS. Look for a mass shift corresponding to the addition of the inhibitor moiety (C11H8NO2 = 186.06 Da, after loss of HBr).
-
Peptide Mapping (Bottom-Up): a. Denature the protein samples (e.g., with urea), reduce disulfide bonds with DTT, and alkylate free cysteines with IAA. b. Digest the protein with trypsin overnight. c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the inhibitor adduct.
Caption: Workflow for mass spectrometry-based confirmation of covalent modification.
Part 3: Cellular Target Engagement
Confirming that an inhibitor can engage its target in the complex environment of a living cell is a critical step in the drug discovery process.
Protocol 3.1: Probe-Free Cellular Target Occupancy Assay
This protocol uses quantitative mass spectrometry to measure the extent of target modification in cells treated with the inhibitor, without the need for a chemical probe.[13] It directly measures the remaining unmodified target.
Objective: To quantify the percentage of the target protein covalently modified by the inhibitor in a cellular context.
Procedure:
-
Culture cells known to express the target protein to ~80% confluency.
-
Treat the cells with varying concentrations of 5-(Bromoacetyl)-3-phenylisoxazole for a set period (e.g., 2, 4, 8 hours). Include a vehicle control.
-
Harvest the cells, lyse them, and quantify total protein concentration.
-
Prepare the protein lysates for bottom-up proteomic analysis as described in Protocol 2.2 (denaturation, reduction, alkylation, and tryptic digestion).
-
Analyze the peptide digests by LC-MS/MS using a targeted or data-independent acquisition method.
-
Quantify the signal intensity of the tryptic peptide containing the target cysteine residue. Compare the intensity of the unmodified peptide in treated samples to the vehicle control.
-
The decrease in the unmodified peptide signal corresponds to the degree of target engagement.
Caption: Workflow for a probe-free cellular target engagement assay.
Conclusion and Future Directions
5-(Bromoacetyl)-3-phenylisoxazole represents a valuable tool for the development of targeted covalent inhibitors. The bromoacetyl warhead provides a reliable mechanism for engaging nucleophilic cysteine residues, while the phenylisoxazole core offers a synthetically tractable scaffold for optimizing potency and selectivity. The protocols outlined in this guide provide a comprehensive framework for researchers to characterize the reactivity, biochemical activity, and cellular engagement of novel inhibitors derived from this scaffold. By systematically applying these methods, researchers can accelerate the discovery and development of next-generation covalent therapeutics.
References
-
AstraZeneca. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Ge, Y. et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]
-
Krone, F. et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
-
de Wispelaere, M. et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
-
Zhang, T. et al. (2024). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Drewes, G. et al. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Nature Reviews Drug Discovery. [Link]
-
Horvát, F. et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Wang, S. et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. [Link]
-
ResearchGate. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. [Link]
-
Morressier. (2019). Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors. [Link]
-
Schwartz, B. et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Journal of Medicinal Chemistry. [Link]
-
Varesio, E. et al. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
-
Sun, C. et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]
-
Marques, S. S. et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. [Link]
-
Petry, F. et al. (2023). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences. [Link]
-
PubChem. (n.d.). 5-(bromoacetyl)-3-phenylisoxazole. [Link]
-
Ofial, A. R. et al. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
-
Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]
-
Che-Hang, C. et al. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
Kim, H. et al. (2022). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Bioconjugate Chemistry. [Link]
-
Wang, Y. et al. (2024). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE. [Link]
-
Cytoskeleton, Inc. (n.d.). Protein modifications – acetylation, ubiquitinylation, phosphorylation, SUMOylation. [Link]
-
Tocmo, R. et al. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. PROTEOMICS. [Link]
-
Sanna, M. et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Tocmo, R. et al. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics. [Link]
-
Saini, M. S. et al. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Pharma Sciences and Research. [Link]
-
Chen, J. et al. (2021). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][14]imidazo[2,1-b]thiazoles. Molecules. [Link]
-
ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. [Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]
- 4. pak.elte.hu [pak.elte.hu]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Site-Specific Conjugation of 5-(Bromoacetyl)-3-phenylisoxazole to Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the methodology for the site-specific conjugation of 5-(bromoacetyl)-3-phenylisoxazole to peptides. The bromoacetyl group serves as a highly efficient electrophilic handle for covalent modification of peptides, primarily targeting the nucleophilic side chain of cysteine residues to form a stable thioether bond. The incorporation of the 3-phenylisoxazole moiety introduces a rigid, aromatic heterocyclic scaffold that can impart unique conformational constraints and potential biological activities to the resulting peptide conjugate. These conjugates are of significant interest in drug discovery and chemical biology for applications ranging from the development of novel therapeutics to the creation of sophisticated molecular probes. This guide details the underlying chemical principles, step-by-step experimental protocols for conjugation and purification, and robust analytical methods for the thorough characterization of the final isoxazole-peptide conjugate.
Introduction: The Strategic Value of Isoxazole-Peptide Conjugates
The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology.[1] Conjugation with small molecules can enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. The isoxazole ring, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] By conjugating 5-(bromoacetyl)-3-phenylisoxazole to a peptide, researchers can leverage the pharmacological potential of the isoxazole scaffold while utilizing the inherent specificity and biological function of the peptide sequence.
The bromoacetyl functional group is a well-established reagent for the selective modification of cysteine residues in peptides and proteins.[1][5] The electrophilic carbon of the bromoacetyl group readily undergoes a nucleophilic substitution reaction with the thiol group of a cysteine side chain, forming a stable and irreversible thioether linkage. This reaction is highly specific for cysteine under controlled pH conditions, making it an ideal method for site-specific peptide modification.
This application note will provide a detailed framework for the successful conjugation of 5-(bromoacetyl)-3-phenylisoxazole to cysteine-containing peptides, covering the essential theoretical background, practical experimental procedures, and in-depth analytical characterization.
The Chemistry of Conjugation: A Mechanistic Overview
The conjugation of 5-(bromoacetyl)-3-phenylisoxazole to a peptide is a classic example of an SN2 reaction. The key reactive partners are the electrophilic α-carbon of the bromoacetyl group and the nucleophilic thiol side chain of a cysteine residue within the peptide.
Key Reaction Parameters:
-
pH: The pH of the reaction buffer is a critical parameter. The thiol group of cysteine must be in its deprotonated, thiolate form (RS-) to act as an effective nucleophile.[6] Therefore, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol, which is approximately 8.3. A pH range of 7.0 to 8.5 is generally optimal for this reaction. At lower pH values, the reaction rate will be significantly reduced due to the protonation of the thiol group.
-
Solvent: The choice of solvent is important for ensuring the solubility of both the peptide and the isoxazole reagent. Aqueous buffers, often with a small amount of a miscible organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are commonly used to facilitate the dissolution of the hydrophobic 5-(bromoacetyl)-3-phenylisoxazole.
-
Temperature and Reaction Time: The conjugation reaction is typically performed at room temperature (20-25 °C) and is often complete within a few hours. The progress of the reaction should be monitored to determine the optimal reaction time and to minimize potential side reactions.
-
Stoichiometry: A slight molar excess of the 5-(bromoacetyl)-3-phenylisoxazole reagent is generally used to ensure complete conjugation of the peptide. However, a large excess should be avoided to minimize non-specific modifications and to simplify the subsequent purification process.
Below is a diagram illustrating the conjugation reaction mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 5. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Molecules: Reactivity Profiling Guides Faster Movement on a Cysteine Track - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of fluorescent probes using 5-(Bromoacetyl)-3-phenylisoxazole
Application Note & Protocol
Topic: Synthesis of Novel Fluorescent Probes via Nucleophilic Substitution of 5-(Bromoacetyl)-3-phenylisoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging a Versatile Heterocyclic Scaffold for Fluorescent Probe Development
The field of chemical biology relies heavily on the development of sophisticated molecular tools to visualize and understand complex biological processes in real-time.[1] Fluorescent probes, in particular, have become indispensable for their high sensitivity, non-invasive nature, and spatiotemporal resolution in bioimaging applications.[2][3] At the heart of many of these probes is a reactive moiety that allows for specific covalent labeling of target biomolecules.
5-(Bromoacetyl)-3-phenylisoxazole is an exemplary building block for creating such probes. This heterocyclic compound features two key components: the 3-phenylisoxazole core, which forms the basis of the fluorophore, and the highly reactive α-bromoacetyl group. The electrophilic nature of the carbon adjacent to the carbonyl group makes it an excellent target for nucleophilic attack by amino acid residues such as cysteine (thiol), lysine (amine), histidine (imidazole), or tyrosine (phenol). This reactivity enables the straightforward, covalent attachment of the isoxazole fluorophore to proteins and other biomolecules, making it a powerful tool for activity-based protein profiling, target identification, and cellular imaging.
This guide provides a detailed overview of the underlying chemical principles, a comprehensive step-by-step synthesis protocol, and a workflow for the characterization and application of fluorescent probes derived from 5-(Bromoacetyl)-3-phenylisoxazole.
Part I: The Core Chemistry — Mechanism of Covalent Modification
The utility of 5-(Bromoacetyl)-3-phenylisoxazole as a precursor for fluorescent probes is predicated on a classic bimolecular nucleophilic substitution (S_N2) reaction. The α-bromoacetyl group is a potent electrophile due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.
Causality of the Reaction:
-
Nucleophilic Attack: A nucleophilic functional group on a biomolecule (e.g., the thiolate anion of a cysteine residue) attacks the electrophilic methylene carbon (—CH₂—Br).
-
Transition State: A transient trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.
This reaction results in the formation of a stable, covalent thioether, amine, or ether linkage between the isoxazole fluorophore and the target molecule. The reaction is typically rapid and proceeds under mild, biocompatible conditions, which is crucial for applications involving sensitive biological samples.[4][5]
Caption: General S_N2 reaction mechanism for labeling a nucleophile.
Part II: Synthesis Protocol — A Case Study with N-Acetyl-L-cysteine
This protocol details the synthesis of a fluorescent conjugate by reacting 5-(Bromoacetyl)-3-phenylisoxazole with a model thiol-containing nucleophile, N-Acetyl-L-cysteine. This reaction mimics the labeling of a cysteine residue in a protein.
Materials and Reagents
-
5-(Bromoacetyl)-3-phenylisoxazole (CAS: 14731-14-7)[6]
-
N-Acetyl-L-cysteine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Experimental Protocol
-
Reactant Preparation:
-
In a 50 mL round-bottom flask, dissolve 5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq, e.g., 282 mg, 1.0 mmol) in 15 mL of anhydrous acetonitrile.
-
Rationale: Anhydrous solvent is used to prevent hydrolysis of the bromoacetyl group. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the S_N2 reaction.
-
-
Addition of Nucleophile:
-
To the stirred solution, add N-Acetyl-L-cysteine (1.1 eq, e.g., 180 mg, 1.1 mmol).
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
-
Base Addition:
-
Add triethylamine (TEA) (1.5 eq, e.g., 0.21 mL, 1.5 mmol) dropwise to the reaction mixture at 0 °C (ice bath).
-
Rationale: The base is crucial for deprotonating the thiol group of N-Acetyl-L-cysteine to form the more nucleophilic thiolate anion, which significantly accelerates the reaction rate. Adding it slowly at a low temperature helps to control any potential exothermic reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours under an inert atmosphere.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product spot should be more polar than the starting material and can be visualized under UV light.
-
Rationale: An inert atmosphere prevents potential side reactions, such as the oxidation of the thiol. TLC is a simple and effective method to determine when the starting material has been consumed.[7]
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the residue in 30 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.
-
Rationale: The aqueous wash removes the triethylammonium bromide salt and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Rationale: Removing all water is essential before final purification.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent. The final product should be a white or pale-yellow solid.
-
Characterization of the Final Product
To confirm the identity and purity of the synthesized probe, a combination of spectroscopic techniques is essential.[8][9][10]
| Technique | Expected Observation for the Conjugate |
| ¹H NMR | Disappearance of the singlet corresponding to the —CH₂—Br protons (typically ~4.5 ppm). Appearance of a new singlet for the —S—CH₂— protons, shifted slightly upfield. |
| ¹³C NMR | Shift in the resonance of the methylene carbon from ~30 ppm (for C-Br) to a slightly different value for the new C-S bond. |
| Mass Spectrometry (ESI-MS) | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product. |
| FT-IR | Presence of the characteristic C=O stretching frequency (~1700 cm⁻¹) and C=N stretching of the isoxazole ring (~1600 cm⁻¹). |
Part III: Photophysical Characterization
Once synthesized and purified, the probe's fluorescent properties must be quantified to assess its suitability for imaging applications.
Protocol for Spectroscopic Analysis
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a suitable solvent like DMSO or ethanol.
-
Working Solutions: Prepare a series of dilutions in the desired buffer for analysis (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). A typical concentration for fluorescence measurement is 1-10 µM.
-
UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer to find the maximum absorption wavelength (λ_abs_max).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_abs_max and record the emission spectrum to determine the maximum emission wavelength (λ_em_max).
Key Photophysical Parameters
The performance of a fluorescent probe is defined by several key metrics.
| Parameter | Description | Significance |
| λ_abs_max | Wavelength of maximum light absorption. | Determines the optimal excitation wavelength for microscopy. |
| λ_em_max | Wavelength of maximum fluorescence emission. | Defines the emission channel for detection; longer wavelengths are often preferred to reduce cellular autofluorescence. |
| Stokes Shift | The difference between λ_em_max and λ_abs_max (in nm). | A large Stokes shift (>30 nm) is desirable to minimize spectral overlap and improve signal-to-noise ratio.[11] |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength (M⁻¹cm⁻¹). | A higher value indicates a more efficient light-absorbing molecule, leading to brighter signals. |
| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | A higher quantum yield (closer to 1.0) means a brighter probe.[12] |
Part IV: Application Workflow for Live-Cell Imaging
The ultimate test of a fluorescent probe is its performance in a biological context. This section outlines a general workflow for labeling and imaging live cells.
Caption: A typical experimental workflow for live-cell imaging.
General Protocol for Cell Staining
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom imaging dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37 °C. The optimal time and concentration should be determined empirically to maximize signal while minimizing cytotoxicity.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.[7]
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Visualize the cells using a fluorescence microscope equipped with appropriate filter sets matching the probe's excitation and emission spectra.
References
-
Talebi, M., et al. (2015). Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of fluorescent probes. Molecular BioSystems Supplementary Material. Available at: [Link]
-
Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]
-
Yue, Y., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]
-
Qi, J., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]
-
Kadhim, W. R., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]
-
Al-Juboori, A. M. (2019). Synthesis and Characterization of New Azo isoxazole and pyrozole derivatives and Studies the biological activity. ResearchGate. Available at: [Link]
-
Wang, R., et al. (2022). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews. Available at: [Link]
-
Gholami, M., et al. (2021). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. ResearchGate. Available at: [Link]
-
Wang, R., et al. (2022). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. Available at: [Link]
-
Zhang, J., et al. (2021). Fluorescent probes for detection of bioactive molecules based on “aromatic nucleophilic substitution-rearrangement” mechanism. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Biosensors. Available at: [Link]
-
Spahn, C., et al. (2019). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules. Available at: [Link]
-
Yang, B., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. eScholarship. Available at: [Link]
-
dos Santos, C. M. M., et al. (2020). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. ResearchGate. Available at: [Link]
-
Kubareva, E. A., et al. (2020). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Molecules. Available at: [Link]
-
Yang, B., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Molecules. Available at: [Link]
Sources
- 1. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the synthesis of 5-(aminoacetyl)-3-phenylisoxazole from 5-(bromoacetyl)-3-phenylisoxazole
Application Note: A Protocol for the Synthesis of 5-(aminoacetyl)-3-phenylisoxazole
Introduction and Scientific Rationale
α-Amino ketones are a pivotal structural motif in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds. The isoxazole ring system, in particular, is a privileged scaffold found in numerous approved drugs. The target molecule, 5-(aminoacetyl)-3-phenylisoxazole, combines these two features, making it a valuable building block for drug discovery professionals.
The synthesis of primary amines from alkyl halides, such as the starting material 5-(bromoacetyl)-3-phenylisoxazole, presents a classic chemical challenge. Direct amination with ammonia is often inefficient, leading to a mixture of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than the reactant.[1] To circumvent this, a more controlled approach is required.
This application note details a protocol based on the Gabriel Synthesis , a reliable and well-established method for transforming primary alkyl halides into primary amines without the risk of over-alkylation.[2][3][4] The methodology proceeds in two discrete, high-yielding steps:
-
Nucleophilic Substitution: The α-bromo ketone is treated with potassium phthalimide. The phthalimide anion acts as a surrogate for the amino group, forming a stable N-alkylated phthalimide intermediate.[1]
-
Hydrazinolysis (Ing-Manske Procedure): The phthalimide protecting group is subsequently cleaved using hydrazine hydrate (N₂H₄·H₂O). This step efficiently liberates the desired primary amine and forms a stable, easily separable phthalhydrazide precipitate.[3][4][5]
This protocol is designed to be a self-validating system, incorporating in-process controls and detailed characterization steps to ensure the synthesis of a high-purity final product.
Reaction Scheme and Mechanism
The overall synthetic pathway is illustrated below. The process begins with the SN2 reaction between the starting α-haloketone and potassium phthalimide, followed by the deprotection of the resulting intermediate to yield the final primary amine.
Caption: High-level overview of the two-step synthesis.
Mechanistic Insights
The success of the Gabriel synthesis hinges on the unique properties of the phthalimide nucleophile.
Caption: Key mechanistic steps of the synthesis.
In the first step, the resonance-stabilized phthalimide anion attacks the electrophilic carbon of the bromoacetyl group. Once the N-C bond is formed, the lone pair on the nitrogen atom is delocalized across two adjacent carbonyl groups, rendering it non-nucleophilic and effectively preventing any further alkylation.[1] In the second step, hydrazine, a potent dinucleophile, attacks the carbonyl carbons of the phthalimide ring, leading to an irreversible cyclization that forms the highly stable phthalhydrazide byproduct and releases the desired primary amine.[4][5]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-(bromoacetyl)-3-phenylisoxazole | ≥97% | Commercial Source | Lachrymator, handle with care. |
| Potassium Phthalimide | ≥98% | Commercial Source | Hygroscopic, store in a desiccator. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use dry solvent for best results. |
| Hydrazine Hydrate | 50-60% in H₂O | Commercial Source | Highly Toxic & Corrosive. |
| Ethanol (EtOH) | 200 Proof, ACS Grade | Commercial Source | |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Commercial Source | For pH adjustment. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | For drying organic layers. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring. |
Safety Precautions
-
Hazard Assessment: This procedure involves hazardous materials. 5-(bromoacetyl)-3-phenylisoxazole is a lachrymator and irritant.[6] Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and can be flammable.[7][8][9][10] All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles must be worn at all times.[7][9] A face shield is recommended when handling concentrated hydrazine.[9]
-
Waste Disposal: All chemical waste, especially hydrazine-containing solutions, must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.[8][9]
Step-by-Step Procedure
Step 1: Synthesis of N-(2-(3-phenylisoxazol-5-yl)-2-oxoethyl)phthalimide
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-(bromoacetyl)-3-phenylisoxazole (1.0 eq) and potassium phthalimide (1.1 eq).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Stir the resulting suspension at room temperature (20-25 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 5 volumes of ice-cold water with vigorous stirring. A pale white or off-white precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove residual DMF and impurities.
-
Dry the solid product under vacuum at 50 °C to a constant weight. The intermediate can typically be used in the next step without further purification.
Step 2: Synthesis of 5-(aminoacetyl)-3-phenylisoxazole Hydrochloride
-
In a 250 mL round-bottom flask, suspend the dried phthalimide intermediate from Step 1 (1.0 eq) in ethanol (approx. 0.15 M).
-
To this stirring suspension, add hydrazine hydrate (1.5 eq) dropwise over 5 minutes. Caution: The reaction may be slightly exothermic.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A thick, white precipitate (phthalhydrazide) will form as the reaction proceeds.[11]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM, approx. 100 mL) and transfer to a separatory funnel.
-
Extract the organic layer with 1 M HCl (2 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers and wash with DCM (1 x 30 mL) to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH ~10-11 by the slow addition of 5 M NaOH.
-
Extract the free amine product back into DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-(aminoacetyl)-3-phenylisoxazole as a solid or oil. Further purification can be achieved by column chromatography or recrystallization if necessary.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the phenyl protons, the isoxazole proton, and the methylene protons adjacent to the carbonyl and amino groups.
-
¹³C NMR: Expect signals corresponding to the carbons of the phenyl and isoxazole rings, the ketone carbonyl, and the α-carbon.
-
FT-IR (cm⁻¹): Look for characteristic stretches for N-H (amine, ~3300-3400), C=O (ketone, ~1680-1700), and C=N (isoxazole, ~1600).
-
Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the product (C₁₁H₁₀N₂O₂).
Quantitative Data Summary
| Parameter | Step 1 (Alkylation) | Step 2 (Hydrazinolysis) |
| Starting Material | 5-(bromoacetyl)-3-phenylisoxazole | Phthalimide Intermediate |
| Key Reagent (Equivalents) | Potassium Phthalimide (1.1 eq) | Hydrazine Hydrate (1.5 eq) |
| Solvent | Anhydrous DMF | Ethanol |
| Temperature | 20-25 °C | ~80 °C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Expected Yield | 85-95% | 70-85% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1 is slow or incomplete | Non-anhydrous DMF; inactive reagents. | Use freshly opened anhydrous DMF. Ensure potassium phthalimide is dry. |
| Low yield in Step 1 | Incomplete precipitation during workup. | Ensure mixture is poured into a sufficient volume of ice-cold water and stirred thoroughly. |
| Oily product after Step 2 workup | Product may be difficult to crystallize. | Purify by silica gel column chromatography using a DCM/Methanol gradient. |
| Final product contaminated with hydrazine | Insufficient workup. | Ensure thorough extraction and consider an additional wash of the final organic layer with brine before drying. |
References
-
chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides. Retrieved from chemeurope.com. [Link]
-
ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]
-
ResearchGate. (2019). Deprotection aaa aaa aaa aaa aaa. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?. r/Chempros. [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from EH&S UCSB. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from organic-chemistry.org. [Link]
-
National Institutes of Health. (2020). Synthetic Access to Aromatic α-Haloketones. PMC. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from Wikipedia. [Link]
-
YouTube. (2021). Amination of Alfa Halo acids # Strecker's synthesis. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from Chemistry LibreTexts. [Link]
-
University of Houston. (2018). Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. nj.gov [nj.gov]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-(Bromoacetyl)-3-phenylisoxazole Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions with 5-(Bromoacetyl)-3-phenylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you maximize your reaction yields and purity.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Foundational Concepts & Reagent Integrity
Before initiating any reaction, understanding the substrate is paramount. 5-(Bromoacetyl)-3-phenylisoxazole is an α-bromoketone, a class of compounds known for their high reactivity towards nucleophiles. The bromine atom renders the adjacent carbon highly electrophilic and susceptible to SN2 attack[1].
FAQ 1.1: How should I handle and store 5-(Bromoacetyl)-3-phenylisoxazole?
Answer: 5-(Bromoacetyl)-3-phenylisoxazole should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a lachrymator and irritant.
For storage, keep the reagent in a tightly closed container in a cool, dry, and dark place[2]. Long-term exposure to moisture can lead to hydrolysis of the bromoacetyl group, forming the corresponding hydroxyacetyl derivative and HBr, which can catalyze further decomposition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it will be kept for an extended period.
FAQ 1.2: My reaction is sluggish. Could my starting material be compromised?
Answer: Yes, this is a distinct possibility. Before troubleshooting other parameters, verify the purity of your 5-(Bromoacetyl)-3-phenylisoxazole.
-
Visual Inspection: The compound should be a crystalline solid. Any discoloration or gummy appearance may suggest degradation.
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate against a known pure standard if available. The presence of multiple spots, especially one at a lower Rf (more polar), could indicate the presence of the hydrolyzed byproduct.
-
¹H NMR Spectroscopy: The most definitive method. Acquire a ¹H NMR spectrum in a deuterated solvent like CDCl₃. Look for the characteristic singlet of the methylene protons (-CH₂Br) typically found around δ 4.4-4.6 ppm. A diminished integration of this peak or the appearance of new signals could indicate impurity.
Section 2: General Reaction Setup & Optimization
The success of a nucleophilic substitution reaction hinges on the careful selection of solvent, base, temperature, and stoichiometry. The goal is to maximize the rate of the desired SN2 pathway while minimizing competing side reactions.
Workflow for a Typical Substitution Reaction
Below is a generalized workflow for performing a nucleophilic substitution on 5-(Bromoacetyl)-3-phenylisoxazole.
Caption: General experimental workflow for substitution reactions.
FAQ 2.1: What is the best solvent for my substitution reaction?
Answer: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents are strongly recommended as they solvate the cation of the nucleophile's salt but leave the anionic nucleophile "naked" and highly reactive.[3][4][5][6]
Protic solvents (like ethanol or water) should generally be avoided. They can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[4][6]
Table 1: Solvent Selection Guide
| Solvent | Type | Dielectric Constant (ε) | Rationale & Considerations |
| Acetone | Polar Aprotic | 21 | Excellent choice for many reactions. Good solubility for the substrate and many nucleophile salts. Easy to remove under vacuum. |
| Acetonitrile (ACN) | Polar Aprotic | 37 | Highly polar, promotes fast reaction rates. Good for less reactive nucleophiles. Can be harder to remove than acetone. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent solvating power for a wide range of salts. Use when solubility is an issue. High boiling point requires high-vacuum removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar than other options but still effective. Good for reactions where a less polar medium is desired to control reactivity. |
| Ethanol / Methanol | Polar Protic | 24 / 33 | Generally not recommended. Will decrease nucleophile reactivity. Can act as a competing nucleophile, leading to ethoxy/methoxy byproducts. |
FAQ 2.2: Which base should I use, and how much?
Answer: The base's role is typically to deprotonate the nucleophile (e.g., a phenol or thiol) to generate the more potent anionic nucleophile. For amine nucleophiles, a base is used to scavenge the HBr byproduct formed during the reaction. The base should be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions.
Table 2: Base Selection Guide
| Base | Class | Strength (pKa of Conjugate Acid) | Typical Use & Rationale |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Standard, inexpensive choice for deprotonating phenols, thiols, and carboxylic acids. Heterogeneous in many solvents, requiring vigorous stirring. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | ~10.3 | Often superior to K₂CO₃. The large, soft cesium cation can lead to a more "free" and reactive anionic nucleophile (the "cesium effect"), increasing reaction rates. |
| Triethylamine (Et₃N) | Organic Amine | ~10.7 | Homogeneous base, good for scavenging acid when using amine nucleophiles. Can sometimes act as a nucleophile itself if the primary nucleophile is weak. |
| DIPEA (Hünig's Base) | Organic Amine | ~11 | A non-nucleophilic, sterically hindered base.[7] Excellent choice for acid scavenging in reactions with sensitive substrates where nucleophilic attack by the base is a concern. |
| Sodium Hydride (NaH) | Strong Base | ~35 | Used for deprotonating very weak nucleophiles like alcohols. Highly reactive and requires careful handling under inert atmosphere. Can promote elimination. |
Stoichiometry: For deprotonating nucleophiles, use at least 1.1-1.5 equivalents of base. For acid scavenging, 1.1-1.2 equivalents are typically sufficient.
Section 3: Troubleshooting Common Issues
Even with a well-designed protocol, unexpected results can occur. This section provides a logical framework for diagnosing and solving common problems.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting substitution reactions.
FAQ 3.1: My reaction is slow or stalls completely. What should I do?
Answer: An incomplete reaction points to issues with reactivity or reagent stoichiometry/purity.
-
Increase Temperature: Many SN2 reactions that are slow at room temperature proceed smoothly with gentle heating (e.g., 40-60 °C). However, be cautious, as higher temperatures can also promote side reactions.
-
Enhance Nucleophilicity:
-
Ensure your base is sufficient to fully deprotonate your nucleophile. Consider a stronger or more effective base (e.g., switching from K₂CO₃ to Cs₂CO₃).
-
Switch to a more polar aprotic solvent like DMF or ACN to better solvate the counter-ion and free the nucleophile.[8]
-
-
Re-evaluate Reagents: As discussed in FAQ 1.2, confirm the purity of your starting material. Also, ensure your nucleophile and base have not degraded. Anhydrous conditions are important, as water can consume the base and hydrolyze the starting material.
FAQ 3.2: I see multiple spots on my TLC plate. What are the likely side products?
Answer: The formation of multiple products is a common issue. Key potential side reactions include:
-
Elimination (E2): The base can abstract a proton from the acetyl group, leading to the formation of an α,β-unsaturated ketone (an enone). This is more likely with strong, sterically hindered bases (like potassium tert-butoxide) or at elevated temperatures.[9][10][11] To mitigate this, use a milder base (K₂CO₃) and the lowest effective temperature.
-
Hydrolysis: If water is present in the reaction mixture, the bromoacetyl group can hydrolyze to a hydroxyacetyl group. Ensure all reagents and solvents are anhydrous.
-
Isoxazole Ring Opening: The isoxazole ring is generally stable, but it can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[12][13][14] This is another reason to avoid excessively harsh bases or high heat. Studies on the drug leflunomide, which contains an isoxazole ring, show it undergoes base-catalyzed ring opening, a process that is significantly faster at 37°C than at 25°C.[14]
-
Double Substitution: If the nucleophile has more than one nucleophilic site (e.g., a primary amine), it's possible for it to react with two molecules of the bromoacetyl compound. This can be suppressed by using an excess of the nucleophile.
FAQ 3.3: My product seems to decompose during workup or purification. How can I improve its stability?
Answer: Product instability can be frustrating. If you suspect decomposition:
-
Minimize Acid/Base Exposure: During aqueous workup, avoid strong acids or bases. Use a saturated solution of a mild reagent like sodium bicarbonate (NaHCO₃) for neutralization.
-
Keep it Cold: Perform extractions and concentration steps at reduced temperatures.
-
Prompt Purification: Do not leave the crude product sitting for extended periods. Proceed to column chromatography as soon as possible after workup.
-
Chromatography Considerations: Sometimes, the silica gel used in column chromatography can be slightly acidic and cause decomposition of sensitive compounds. This can be mitigated by pre-treating the silica with a small amount of a base, such as triethylamine (typically 1% v/v in the eluent), before running the column.[12]
Section 4: Protocol Example
This section provides a detailed, step-by-step methodology for a common experiment.
Protocol 4.1: Synthesis of 2-(3-Phenylisoxazol-5-yl)-2-oxoethyl 4-methylbenzenethioate
This protocol describes the reaction of 5-(Bromoacetyl)-3-phenylisoxazole with a thiol nucleophile (p-thiocresol) using potassium carbonate as the base in acetone.
Materials:
-
5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq)
-
4-Methylbenzenethiol (p-thiocresol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add finely powdered potassium carbonate (1.5 eq) and anhydrous acetone.
-
Nucleophile Addition: Add 4-methylbenzenethiol (1.1 eq) to the suspension and stir vigorously for 15 minutes at room temperature.
-
Substrate Addition: Dissolve 5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
References
- Benchchem.
- Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Unknown. Synthetic reactions using isoxazole compounds.
- Lee, J., et al. pH and temperature stability of the isoxazole ring in leflunomide.
- OpenOChem Learn. SN2 Effect of Solvent.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.
- Benchchem. Troubleshooting regioselectivity in isoxazole synthesis.
- Fiveable. α-bromoketone Definition.
- Learning Simply. Solvent Effects on Sn2 Reactions. YouTube.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Orthocresol. Do bulky bases participate in substitution reactions? Chemistry Stack Exchange.
- Chemistry LibreTexts. 22.
- Chemistry LibreTexts. 22.
- Chemistry LibreTexts. 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Echemi. 5-(bromoacetyl)-3-phenylisoxazole.
Sources
- 1. fiveable.me [fiveable.me]
- 2. echemi.com [echemi.com]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 5-(Bromoacetyl)-3-phenylisoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Bromoacetyl)-3-phenylisoxazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products and experimental challenges. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you in your research.
Introduction to the Reactivity of 5-(Bromoacetyl)-3-phenylisoxazole
5-(Bromoacetyl)-3-phenylisoxazole is a valuable bifunctional reagent. It combines the electrophilic reactivity of an α-bromoketone with the structural features of a 3-phenylisoxazole moiety. The α-bromoketone is a potent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. However, this high reactivity can also lead to the formation of undesired side products. Additionally, the isoxazole ring, while generally stable, can exhibit lability under certain conditions. A thorough understanding of these potential side reactions is crucial for successful and reproducible synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low Yield and a Polar Impurity in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution with an amine/thiol and 5-(bromoacetyl)-3-phenylisoxazole, but I'm observing a low yield of my desired product and a significant amount of a more polar byproduct that is difficult to separate. What could this byproduct be, and how can I avoid its formation?
Answer:
This is a common issue, and the polar byproduct is most likely 5-(hydroxyacetyl)-3-phenylisoxazole , the result of hydrolysis of the starting material.
-
Causality: The bromoacetyl group is susceptible to hydrolysis, especially in the presence of water or other protic solvents, and under basic conditions. The hydroxide ion, or even water itself, can act as a nucleophile, displacing the bromide ion to form the corresponding α-hydroxyketone. This byproduct is more polar than the starting material and the desired product due to the presence of the hydroxyl group, which can complicate purification by column chromatography.
-
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
-
Control of Basicity: If a base is required for your reaction, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) instead of hydroxide or alkoxide bases. The use of excess amine nucleophile can also increase the basicity of the reaction mixture, promoting hydrolysis.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will minimize the rate of the competing hydrolysis reaction.
-
Order of Addition: Add the 5-(bromoacetyl)-3-phenylisoxazole solution slowly to the solution of the nucleophile. This maintains a low concentration of the alkylating agent, reducing the likelihood of side reactions.
-
-
Purification Strategy:
-
If the hydrolysis product has already formed, careful column chromatography on silica gel is typically the most effective method for separation. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will be necessary. For example, a gradient of ethyl acetate in hexanes is a good starting point.
-
Diagram 1: Hydrolysis of 5-(Bromoacetyl)-3-phenylisoxazole
Caption: Formation of the polar hydrolysis byproduct.
FAQ 2: Observation of a Rearranged, Carboxylic Acid-like Byproduct under Basic Conditions
Question: I am running my reaction with 5-(bromoacetyl)-3-phenylisoxazole in the presence of a strong base (e.g., sodium ethoxide) and I've isolated an unexpected acidic byproduct. What could this be?
Answer:
You are likely observing the product of a Favorskii rearrangement , which would be (3-phenylisoxazol-5-yl)acetic acid .
-
Causality: The Favorskii rearrangement is a characteristic reaction of α-haloketones that possess an α-hydrogen on the opposite side of the halogen.[1][2][3] In the presence of a strong, non-nucleophilic base, the α-hydrogen is abstracted to form an enolate. This enolate can then undergo an intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (in this case, likely hydroxide from trace water or the alkoxide itself), leading to the rearranged carboxylic acid derivative.[4][5]
-
Troubleshooting & Prevention:
-
Avoid Strong, Non-nucleophilic Bases: If your desired reaction is a simple nucleophilic substitution, avoid the use of strong alkoxide or hydroxide bases. If a base is necessary, a weaker, non-nucleophilic base like potassium carbonate or DIPEA is a better choice.
-
Use of Nucleophilic Bases: If your intended nucleophile is also a base (like an amine), using it in slight excess without an additional strong base is often sufficient to drive the reaction without promoting the Favorskii rearrangement.
-
-
Purification Strategy:
-
The acidic nature of the Favorskii rearrangement product allows for a straightforward purification strategy. An acidic workup will protonate the carboxylate, and the resulting carboxylic acid can be separated from the neutral desired product by extraction with an aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will remain in the organic layer, while the carboxylate salt of the byproduct will be in the aqueous layer. The byproduct can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Diagram 2: Favorskii Rearrangement Pathway
Sources
- 1. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(3-hydroxy-phenyl)-isoxazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting low reactivity of 5-(Bromoacetyl)-3-phenylisoxazole
Welcome to the technical support center for 5-(Bromoacetyl)-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sometimes challenging α-haloketone. Here, we address common issues encountered during its use in synthesis, providing in-depth, field-tested insights and solutions.
Understanding the Reagent: A Quick Primer
5-(Bromoacetyl)-3-phenylisoxazole is a bifunctional molecule featuring a reactive α-bromoacetyl group and a stable 3-phenylisoxazole moiety. The primary reactivity lies in the bromoacetyl group, where the carbon adjacent to the carbonyl is highly electrophilic. This makes it an excellent substrate for nucleophilic substitution reactions (SN2), a common strategy for introducing the 3-phenylisoxazol-5-ylcarbonylmethyl group into a target molecule.[1][2] However, the reactivity that makes it useful can also lead to challenges, including low yields, side reactions, and product instability.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems that researchers may encounter.
Problem 1: Low or No Yield of the Desired Nucleophilic Substitution Product
Question: I am reacting 5-(Bromoacetyl)-3-phenylisoxazole with my nucleophile (e.g., a thiol, amine, or phenoxide) but am observing very low conversion to the desired product. What could be the cause?
Answer: This is a frequent issue that can often be traced back to several key factors related to reaction conditions and the nature of the nucleophile itself. Low yields in nucleophilic substitutions with α-haloketones are common and often stem from competing side reactions or suboptimal conditions.[3]
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile to efficiently displace the bromide leaving group.
-
Troubleshooting Protocol:
-
pH Adjustment: For nucleophiles like thiols or phenols, ensure the reaction medium is basic enough to deprotonate them, thereby increasing their nucleophilicity. For instance, the reactivity of thiol groups with bromoacetyl functions is significantly higher at pH 9.0 compared to pH 6.5.[4][5] However, avoid excessively harsh basic conditions which can promote side reactions (see below).
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile salt but not the nucleophile itself, enhancing its reactivity.
-
-
-
Competing Side Reactions: The α-haloketone structure is susceptible to side reactions, primarily elimination and the Favorskii rearrangement, especially in the presence of strong bases.[3]
-
Troubleshooting Protocol:
-
Base Selection: If your nucleophile is also a strong base, it can favor these competing pathways.[3] If a base is required, consider using a weaker, non-nucleophilic base (e.g., potassium carbonate, triethylamine) instead of strong bases like sodium hydroxide or alkoxides.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.[3] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can favor the desired SN2 pathway.[3]
-
-
-
Stability of the Isoxazole Ring: While generally stable, the isoxazole ring can be sensitive to certain conditions. It can decompose under strongly acidic or basic conditions, in the presence of some transition metals, or upon exposure to UV light.[6][7]
-
Troubleshooting Protocol:
-
Milder Conditions: Opt for milder workup procedures. Avoid strong acids or bases during extraction and purification.
-
Protect from Light: If the reaction is light-sensitive, conduct it in a flask wrapped in aluminum foil.
-
-
Workflow for Troubleshooting Low Yield:
Below is a decision-making flowchart to systematically address low yield issues.
Caption: A flowchart for troubleshooting low yields.
Problem 2: Difficulty with Product Purification
Question: My reaction seems to work, but I am struggling to isolate a pure product. My column chromatography fractions are all contaminated.
Answer: Purification challenges with isoxazole derivatives can arise from unreacted starting materials, byproducts with similar polarities, or decomposition on the chromatography media.[6]
Purification Strategies:
| Strategy | Description | Rationale |
| TLC Solvent Screening | Systematically screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) on TLC plates to find the optimal mobile phase for separation. | Different solvent polarities will affect the retention factors of your product and impurities differently, allowing for better separation on a column. |
| Acid/Base Additives | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the solvent system.[6] | This can suppress the ionization of acidic or basic functional groups on your compound or impurities, leading to sharper peaks and better separation. |
| Alternative Chromatography | Consider using a different stationary phase (e.g., alumina instead of silica gel) or reverse-phase chromatography if standard methods fail. | Silica gel is acidic and can sometimes cause decomposition of sensitive compounds. Alumina (neutral or basic) can be a milder alternative. |
| Crystallization | If the product is a solid, attempting crystallization from a suitable solvent system can be an effective purification method. | This method purifies based on differences in solubility and can often yield highly pure material. |
Problem 3: Instability of the Starting Material
Question: My bottle of 5-(Bromoacetyl)-3-phenylisoxazole has discolored. Is it still usable?
Answer: 5-(Bromoacetyl)-3-phenylisoxazole, like many α-haloketones, can be sensitive to light, moisture, and temperature over time, which may lead to decomposition.[3] Discoloration (e.g., turning yellow or brown) is a visual indicator that some degradation may have occurred.
Recommendations:
-
Storage: Always store the compound in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and in a cool, dry place. The recommended storage temperature is ambient.
-
Purity Check: Before use, it is advisable to check the purity of the starting material by TLC or ¹H NMR to ensure it has not significantly decomposed.
-
Purification: If minor impurities are detected, you may be able to purify the starting material by recrystallization before use.
Safety First: Handling 5-(Bromoacetyl)-3-phenylisoxazole
As a reactive α-haloketone, this compound should be handled with care.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautions:
Reaction Mechanism Overview:
The primary reaction of 5-(Bromoacetyl)-3-phenylisoxazole is a bimolecular nucleophilic substitution (SN2).
Caption: Generalized SN2 reaction pathway.
By understanding the inherent reactivity and potential pitfalls of working with 5-(Bromoacetyl)-3-phenylisoxazole, researchers can more effectively troubleshoot their experiments, optimize reaction conditions, and achieve their synthetic goals.
References
- Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed.
- ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
- ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
- Wikipedia. (n.d.). Nucleophilic substitution.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- Sigma-Aldrich. (n.d.). 5-(Bromoacetyl)-3-phenylisoxazole.
- Echemi. (n.d.). 5-(bromoacetyl)-3-phenylisoxazole.
Sources
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
preventing decomposition of 5-(Bromoacetyl)-3-phenylisoxazole during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Reactions
Welcome to the technical support resource for 5-(Bromoacetyl)-3-phenylisoxazole. As Senior Application Scientists, we understand that this versatile bifunctional reagent, while invaluable for introducing the 3-phenylisoxazole-5-acetyl motif in medicinal chemistry and covalent inhibitor design, presents unique stability challenges. Its reactivity is a double-edged sword, and preventing unwanted decomposition is critical for achieving high yields and product purity.
This guide is designed to provide you with in-depth, field-proven insights into the stability of 5-(Bromoacetyl)-3-phenylisoxazole. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to proactively design robust reaction conditions and effectively troubleshoot issues as they arise.
Core Principles of Stability: Understanding the Reactive Moieties
The instability of 5-(Bromoacetyl)-3-phenylisoxazole stems from two key structural features: the α-haloketone functionality and the isoxazole ring .
-
The α-Bromoacetyl Group: This group is a potent electrophile and alkylating agent, making it highly reactive towards nucleophiles.[1][2] While this reactivity is often desired for forming covalent bonds (e.g., with cysteine thiols), it also makes the molecule susceptible to degradation by common nucleophiles present in a reaction mixture, including water, alcohols, and certain bases. The inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the reactivity of the α-carbon compared to a standard alkyl halide.[2]
-
The Isoxazole Ring: The isoxazole ring is an aromatic heterocycle, but it contains a weak N-O bond.[3] This bond is the molecule's Achilles' heel and can be cleaved under specific conditions, particularly in the presence of strong bases or reducing agents.[3] Furthermore, the isoxazole ring can be sensitive to pH, temperature, and even UV light, which can induce rearrangement or degradation.[4][5][6]
Understanding these dual vulnerabilities is the first step toward preventing decomposition. Most experimental failures arise from conditions that inadvertently trigger one or both of these degradation pathways.
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation routes for 5-(Bromoacetyl)-3-phenylisoxazole. Awareness of these pathways is crucial for designing preventative strategies.
Caption: Primary decomposition pathways for 5-(Bromoacetyl)-3-phenylisoxazole.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction mixture is turning dark brown or black, and my TLC plate shows a streak from the baseline.
A1: This is a classic sign of significant decomposition. The formation of complex, often polymeric, side products is occurring.
-
Probable Cause 1: Base Strength. You may be using a base that is too strong. Strong bases like hydroxides (NaOH, KOH) or alkoxides (t-BuOK) can readily cleave the isoxazole ring.[3] They can also promote a host of side reactions at the bromoacetyl moiety.
-
Recommended Solution: Switch to a milder, non-nucleophilic base. Sterically hindered organic bases like diisopropylethylamine (DIPEA) or proton sponge are excellent choices. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often suitable as well, as their limited solubility can moderate reactivity.
-
Probable Cause 2: Temperature. High reaction temperatures accelerate all reaction rates, including decomposition. The N-O bond of the isoxazole ring is particularly susceptible to thermal cleavage.[4]
-
Recommended Solution: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. Monitor progress by TLC or LC-MS to find the lowest effective temperature for your desired transformation.
-
Probable Cause 3: Solvent Choice. Protic solvents, especially nucleophilic alcohols like methanol or ethanol, can react directly with the bromoacetyl group in a process called solvolysis, leading to unwanted byproducts.
-
Recommended Solution: Use dry, aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally safe choices. Ensure they are anhydrous, as water can cause hydrolysis.
Q2: My desired product yield is very low, and I've recovered a significant amount of a more polar byproduct identified as 5-(hydroxyacetyl)-3-phenylisoxazole.
A2: This indicates that hydrolysis of the bromoacetyl group is the primary decomposition pathway.
-
Probable Cause 1: Water Contamination. The presence of water in your reagents or solvents is the most likely culprit. The bromoacetyl group is an active electrophile and will readily react with water, especially in the presence of a base.[7]
-
Recommended Solution: Rigorously dry all solvents and reagents. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent. Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Probable Cause 2: Aqueous Workup. Standard aqueous workups can cause hydrolysis, especially if the product is in contact with an aqueous basic layer (e.g., saturated NaHCO₃) for an extended period.
-
Recommended Solution: Minimize the duration of the aqueous workup. Perform extractions quickly and at low temperatures (e.g., with an ice bath). If possible, use a non-aqueous workup, such as filtering the reaction mixture through a plug of silica gel or celite to remove salts, followed by solvent evaporation.
Q3: My reaction is clean by TLC, but I am struggling to purify the product. It seems to degrade on the silica gel column.
A3: This is a common issue with sensitive compounds. Silica gel is slightly acidic and has a high surface area, which can catalyze decomposition.
-
Probable Cause: Acidity of Silica Gel. The acidic nature of standard silica gel can promote the hydrolysis of the bromoacetyl group or other acid-catalyzed degradation pathways.
-
Recommended Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a less-reactive stationary phase like Florisil for your chromatography.
-
Alternative Purification: If possible, avoid chromatography altogether. Purification by recrystallization or precipitation is often a gentler method for sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 5-(Bromoacetyl)-3-phenylisoxazole? A: Store the solid compound in a tightly sealed container at low temperature (≤ 4 °C) and protected from light. A desiccator is recommended to protect it from moisture.
Q: Is this compound sensitive to light? A: Yes. Isoxazoles can undergo photochemical rearrangement to oxazoles upon exposure to UV light.[5][6] It is best practice to protect reactions from direct light by wrapping the flask in aluminum foil.
Q: Which analytical techniques are best for monitoring reaction progress and purity? A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis as it is highly sensitive and can resolve closely related impurities. For quick qualitative checks, Thin-Layer Chromatography (TLC) is effective. Staining with potassium permanganate can help visualize non-UV active impurities. LC-MS is invaluable for identifying byproducts by their mass.
Q: Can I use nucleophilic bases like triethylamine (TEA)? A: While TEA is often used, it can act as a nucleophile towards the highly reactive bromoacetyl group, leading to the formation of a quaternary ammonium salt byproduct. For sensitive reactions, a more sterically hindered base like diisopropylethylamine (DIPEA) is a safer choice.
Data Summary Tables
For quick reference, these tables summarize the recommended conditions for working with 5-(Bromoacetyl)-3-phenylisoxazole.
Table 1: Solvent Compatibility Guide
| Solvent Class | Recommended Solvents | Solvents to Avoid | Rationale for Avoidance |
| Aprotic Polar | Acetonitrile (ACN), DMF, DMSO | ||
| Aprotic Non-Polar | Dichloromethane (DCM), THF, Dioxane | ||
| Protic | Methanol, Ethanol, Water | Reacts with the bromoacetyl group (solvolysis/hydrolysis). |
Table 2: Base Compatibility Guide
| Base Class | Recommended Bases | Bases to Use with Caution | Bases to Avoid | Rationale for Avoidance |
| Organic Amine | DIPEA, Proton Sponge, DBU | Triethylamine (TEA) | TEA can act as a nucleophile. | |
| Inorganic | K₂CO₃, Cs₂CO₃, NaHCO₃ | NaOH, KOH, LiOH | Strong bases can cleave the isoxazole ring. | |
| Alkoxides | NaOMe, NaOEt, t-BuOK | Strong nucleophiles and strong bases. |
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving issues related to the decomposition of 5-(Bromoacetyl)-3-phenylisoxazole.
Caption: A step-by-step workflow for troubleshooting decomposition issues.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices to minimize decomposition.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a typical reaction with a generic nucleophile (Nu-H) under conditions optimized for stability.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvent (e.g., Acetonitrile) from a freshly opened bottle or a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the nucleophile (Nu-H, 1.0 eq).
-
Dissolve the nucleophile in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add a mild, non-nucleophilic base (e.g., DIPEA, 1.1 eq). Stir for 5 minutes.
-
In a separate flask, dissolve 5-(Bromoacetyl)-3-phenylisoxazole (1.05 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of 5-(Bromoacetyl)-3-phenylisoxazole dropwise to the cooled reaction mixture over 10-15 minutes.
-
Wrap the reaction flask in aluminum foil to protect it from light.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Take a small aliquot, quench with a drop of water, dilute with ethyl acetate, and spot on a TLC plate.
-
The reaction is complete when the limiting reagent is consumed.
-
-
Work-up & Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with cold water (2x) and cold brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purify the crude product by recrystallization or flash chromatography using silica gel deactivated with 1% triethylamine in the eluent.
-
-
Validation:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
References
- BenchChem. The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
- BenchChem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
-
Alves, M.J., et al. Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available from: [Link]
- ChemicalBook. Chemical Reactivity of Benzo[c]isoxazole. (2022).
- BenchChem. Technical Support Center: Reactions Involving α-Haloketones.
-
Wikipedia. Isoxazole. Available from: [Link]
-
Wikipedia. α-Halo ketone. Available from: [Link]
-
Al-Zaydi, K.M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003;8(11):793-844. Available from: [Link]
- Google Patents. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
-
Wang, T., et al. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. (2019). Available from: [Link]
-
Zhang, X., et al. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition. 2022;61(47):e202209947. Available from: [Link]
-
Chemistry LibreTexts. 11.6: Hydrolysis of Thioesters, Esters, and Amides. (2022). Available from: [Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reaction Rate of 5-(Bromoacetyl)-3-phenylisoxazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-(Bromoacetyl)-3-phenylisoxazole. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent selection in modulating the reaction rates of this versatile α-haloketone. Our aim is to equip you with the scientific rationale and practical methodologies to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on 5-(Bromoacetyl)-3-phenylisoxazole?
A1: 5-(Bromoacetyl)-3-phenylisoxazole is an α-haloketone. Nucleophilic substitution reactions on such substrates typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The carbon atom alpha to the carbonyl group is electrophilic and susceptible to attack by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.[1] However, under certain conditions, particularly with bulky substrates or in the presence of strongly ionizing, polar protic solvents, a unimolecular (SN1) pathway involving a carbocation intermediate cannot be entirely ruled out, though it is generally less favored for α-haloketones.[3][4]
Q2: How does solvent polarity influence the reaction rate of 5-(Bromoacetyl)-3-phenylisoxazole with a neutral nucleophile?
A2: For reactions with neutral nucleophiles (e.g., amines), the transition state will involve the development of charge separation, making it more polar than the reactants. In this scenario, polar solvents will stabilize the transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate.[5] Therefore, a move to a more polar solvent is generally expected to accelerate the reaction.
Q3: Why am I observing a slower than expected reaction rate in a polar protic solvent like ethanol compared to a polar aprotic solvent like DMSO?
A3: This is a classic solvent effect in SN2 reactions. Polar protic solvents, such as ethanol or water, possess acidic hydrogen atoms capable of forming strong hydrogen bonds with the nucleophile.[6][7] This "caging" effect, known as solvation, stabilizes the nucleophile, reduces its energy, and sterically hinders its approach to the electrophilic carbon of the 5-(bromoacetyl)-3-phenylisoxazole.[1][7] Consequently, the nucleophile's reactivity is diminished, leading to a slower reaction rate.[3][4]
In contrast, polar aprotic solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or acetone can dissolve ionic nucleophiles but do not effectively solvate the anion (the nucleophile) due to the absence of acidic protons.[1][4] This leaves the nucleophile "naked" and highly reactive, resulting in a significantly faster SN2 reaction rate.[4][7]
Q4: Can the isoxazole ring itself influence the reactivity of the bromoacetyl group?
A4: Yes, the isoxazole ring, being an electron-withdrawing group, can influence the reactivity of the adjacent bromoacetyl moiety. The electron-withdrawing nature of the ring can enhance the electrophilicity of the carbonyl carbon and the adjacent alpha-carbon, potentially making it more susceptible to nucleophilic attack. Isoxazole derivatives are known to participate in various nucleophilic substitution reactions, highlighting the reactivity of this heterocyclic system.[8][9][10]
Troubleshooting Guide
Issue 1: Low yield or incomplete reaction.
-
Possible Cause 1: Inappropriate solvent choice.
-
Possible Cause 2: Steric hindrance.
-
Troubleshooting: If your nucleophile is bulky, the SN2 reaction may be sterically hindered. While α-haloketones are noted to be somewhat insensitive to steric hindrance in some cases, significant steric bulk can still impede the reaction.[2] You may need to increase the reaction temperature or extend the reaction time.
-
-
Possible Cause 3: Poor solubility of reactants.
-
Troubleshooting: Ensure that both the 5-(bromoacetyl)-3-phenylisoxazole and the nucleophile are adequately soluble in the chosen solvent. Poor solubility will lead to a heterogeneous reaction mixture and a significantly reduced reaction rate.
-
Issue 2: Formation of unexpected side products.
-
Possible Cause 1: Competing elimination reaction.
-
Troubleshooting: If your nucleophile is also a strong base, an E2 elimination reaction may compete with the SN2 substitution. Using a less basic nucleophile or lower reaction temperatures can favor the substitution pathway.
-
-
Possible Cause 2: Reaction with the solvent (solvolysis).
-
Troubleshooting: In polar protic solvents that are also nucleophilic (e.g., water, methanol, ethanol), the solvent itself can act as the nucleophile, leading to solvolysis products.[11] If this is observed, switching to a non-nucleophilic solvent is necessary. This is more common in reactions that have some SN1 character.[3][4]
-
Data Presentation: Expected Solvent Effects on Reaction Rate
The following table provides hypothetical, yet scientifically plausible, relative rate constants for the reaction of 5-(Bromoacetyl)-3-phenylisoxazole with a model nucleophile (e.g., azide) in various solvents. This data is based on established principles of solvent effects on SN2 reactions.[3][4][7]
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate Constant (krel) | Rationale |
| n-Hexane | Non-polar | 1.9 | Very Low | Poor solubility of ionic nucleophiles. |
| Methanol | Polar Protic | 32.7 | 1 | Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[3][6] |
| Ethanol | Polar Protic | 24.5 | ~0.5 | Similar to methanol, strong nucleophile solvation.[3] |
| Acetone | Polar Aprotic | 20.7 | ~500 | Good solubility, minimal solvation of the nucleophile, leading to high reactivity.[4][7] |
| Acetonitrile | Polar Aprotic | 37.5 | ~700 | Higher polarity than acetone, effectively solvates the cation, leaving the nucleophile highly reactive. |
| DMF | Polar Aprotic | 36.7 | ~1500 | Excellent at solvating cations, leaving the nucleophile "naked" and very reactive.[1] |
| DMSO | Polar Aprotic | 46.7 | ~2500 | Highly polar aprotic solvent, provides the highest rate enhancement for SN2 reactions.[4][7] |
Experimental Protocol: Kinetic Analysis of Solvent Effects
This protocol outlines a method for determining the second-order rate constants for the reaction of 5-(Bromoacetyl)-3-phenylisoxazole with a nucleophile (e.g., sodium azide) in different solvents.
Materials:
-
5-(Bromoacetyl)-3-phenylisoxazole
-
Sodium azide (or other desired nucleophile)
-
A selection of anhydrous solvents (e.g., methanol, acetone, DMSO)
-
Thermostatted reaction vessel or water bath
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Quenching solution (e.g., dilute acid)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 5-(bromoacetyl)-3-phenylisoxazole and sodium azide of known concentrations in each solvent to be tested.
-
-
Reaction Initiation:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a thermostatted bath.
-
To initiate the reaction, mix equal volumes of the two solutions in the reaction vessel. Start a timer immediately.
-
-
Monitoring Reaction Progress:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Analyze the quenched sample by HPLC or UV-Vis to determine the concentration of the remaining 5-(bromoacetyl)-3-phenylisoxazole or the formed product.
-
-
Data Analysis:
-
Plot the reciprocal of the concentration of 5-(bromoacetyl)-3-phenylisoxazole versus time.
-
For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
-
Solvent Comparison:
-
Repeat steps 2-4 for each solvent to be investigated.
-
Compare the determined rate constants to quantify the solvent effect.
-
Visualizations
Caption: SN2 reaction pathway and solvent influence.
Caption: Workflow for kinetic analysis of solvent effects.
References
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. [Link]
-
Nucleophilic Substitution Reactions. [Link]
-
Quora. What are the effects of solvents on SN1 and SN2 reactions?. [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]
-
National Institutes of Health (NIH). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
-
ResearchGate. Nucleophilic p- and Electrophilic p+ functions of reagents 3f and 2. [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Influence of the solvent in an SN1 reaction. [Link]
Sources
- 1. rammohancollege.ac.in [rammohancollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the solvent in an SN1 reaction [ns1.almerja.com]
Technical Support Center: Managing Side Reactions of 5-(Bromoacetyl)-3-phenylisoxazole
Document ID: TSC-2026-01-C001 Revision: 1.0 Last Updated: January 13, 2026
Introduction
Welcome to the technical support center for 5-(Bromoacetyl)-3-phenylisoxazole. This versatile bifunctional reagent is a cornerstone for introducing the 3-phenylisoxazole motif into a wide array of molecular scaffolds, primarily through the alkylation of nucleophiles with its reactive bromoacetyl group. While powerful, this reagent demands careful handling of reaction conditions to prevent undesired side reactions involving the isoxazole ring itself.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you navigate the complexities of isoxazole chemistry and ensure the integrity of your target molecules. We will explore the causality behind common experimental pitfalls and offer robust solutions to maximize your synthetic success.
Core Principles: Understanding Isoxazole Ring Stability
The isoxazole ring is an aromatic heterocycle, but its stability is conditional. The N-O bond is the inherent weak point and is susceptible to cleavage under several conditions.[1] For 5-(Bromoacetyl)-3-phenylisoxazole, the primary concerns are:
-
Strongly Basic Conditions: The isoxazole ring, particularly when unsubstituted at the C3 or C5 positions, can be labile under basic conditions.[2] Strong bases can initiate ring-opening, leading to complex reaction mixtures. Studies on the related drug Leflunomide show significant, pH-dependent isoxazole ring opening under basic conditions (pH 10), a process that accelerates with temperature.[3]
-
Nucleophilic Attack: While the bromoacetyl group is the intended site of electrophilic attack, aggressive nucleophiles or harsh conditions can lead to direct attack on the isoxazole ring.
-
Reductive Cleavage: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents.[1][4]
-
Photochemical Rearrangement: UV irradiation can induce rearrangement of the isoxazole ring, often to an oxazole isomer.[1][5]
The bromoacetyl group itself is a potent alkylating agent but also presents challenges.[6][7] Its high reactivity requires careful control to prevent di-alkylation or reaction with sensitive functional groups elsewhere in the molecule.
Key Reaction Pathways: Desired vs. Side Reactions
The primary use of 5-(Bromoacetyl)-3-phenylisoxazole is the Sₙ2 reaction with a nucleophile (e.g., amine, thiol, phenol). However, competing side reactions can diminish yield and complicate purification.
Caption: A decision tree for troubleshooting common reaction issues.
Validated Experimental Protocols
Protocol A: Standard Alkylation of a Phenol
This protocol is optimized for the O-alkylation of a generic phenol, minimizing isoxazole degradation.
Materials:
-
5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq.)
-
4-Methoxyphenol (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.1 eq.) and anhydrous acetonitrile.
-
Add the finely powdered potassium carbonate (1.5 eq.) to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature to form the phenoxide.
-
In a separate vial, dissolve 5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq.) in a minimal amount of anhydrous acetonitrile.
-
Add the isoxazole solution dropwise to the stirring phenol suspension over 5-10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to yield the desired product.
Protocol B: Controlled Alkylation of a Primary Amine
This protocol uses a slow-addition method to prevent di-alkylation.
Materials:
-
5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Addition funnel, round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.2 eq.), DIPEA (1.5 eq.), and anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve 5-(Bromoacetyl)-3-phenylisoxazole (1.0 eq.) in anhydrous THF and load it into an addition funnel.
-
Add the isoxazole solution dropwise to the cold, stirring amine solution over 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Once the starting isoxazole is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
References
- BenchChem. (2025).
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4010-4097. [Link]
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- De Kimpe, N., & Verhé, R. (1983). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups, Supplement D (pp. 1-179). John Wiley & Sons.
-
Wikipedia. (n.d.). α-Halo ketone. [Link]
- Kashima, C. (1983). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 41(5), 444-457.
- Heterocyclic Chemistry part2 upd
-
Lee, J., et al. (2004). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 32(9), 993-999. [Link]
- BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis.
- Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
how to improve the selectivity of 5-(Bromoacetyl)-3-phenylisoxazole reactions
Welcome to the technical support center for 5-(Bromoacetyl)-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and success of your reactions.
Introduction to the Reactivity of 5-(Bromoacetyl)-3-phenylisoxazole
5-(Bromoacetyl)-3-phenylisoxazole is an α-haloketone, a class of compounds known for their high reactivity. The presence of the electron-withdrawing carbonyl group significantly polarizes the adjacent carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is a double-edged sword, offering a powerful tool for chemical synthesis while posing challenges in controlling selectivity. Understanding the factors that govern its reactivity is paramount to achieving desired reaction outcomes.
This guide will provide you with the insights and practical steps to control the selectivity of your reactions, minimize side products, and troubleshoot common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 5-(Bromoacetyl)-3-phenylisoxazole in a question-and-answer format.
Issue 1: Poor Chemoselectivity in Reactions with Nucleophiles Containing Multiple Reactive Sites (e.g., Amino-thiols, Mercaptophenols)
Question: "I am reacting 5-(Bromoacetyl)-3-phenylisoxazole with a nucleophile that has both a thiol (-SH) and an amino (-NH2) group. My reaction is yielding a mixture of products, with substitution occurring at both the sulfur and nitrogen atoms. How can I selectively target the thiol group?"
Answer: This is a common challenge due to the high electrophilicity of the bromoacetyl group. However, you can achieve high chemoselectivity by carefully controlling the reaction pH. The key lies in the differential nucleophilicity of the thiol and amino groups at different pH values.
Causality: The thiol group (-SH) is a stronger nucleophile in its deprotonated thiolate form (-S⁻). The pKa of a typical thiol is around 8-9. At a pH close to or slightly below the pKa of the thiol, a significant portion of the thiol will be in the more nucleophilic thiolate form, while the amino group (pKa of the conjugate acid is typically around 9-10) will be predominantly in its protonated, non-nucleophilic ammonium form (-NH3⁺).
A study on the comparative reactivity of maleimide and bromoacetyl groups with thiols demonstrated that the bromoacetyl function can react with thiols with high chemoselectivity.[1][2] At a pH of 6.5, the reaction with thiols proceeds efficiently, while reactions with other nucleophilic groups like amino or imidazole are minimal.[1][2]
Experimental Protocol to Enhance Thiol Selectivity:
-
pH Control: Perform the reaction in a buffered solution at a pH of 6.5-7.0. A phosphate buffer is a suitable choice.
-
Temperature: Start the reaction at a lower temperature (0-4 °C) and slowly warm to room temperature. This can help to minimize less selective side reactions.
-
Order of Addition: Add the 5-(Bromoacetyl)-3-phenylisoxazole solution dropwise to the solution of the nucleophile in the buffer. This maintains a low concentration of the electrophile, further favoring the more reactive nucleophile.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction or side product formation.
| Parameter | Recommended Condition for Thiol Selectivity |
| pH | 6.5 - 7.0 |
| Temperature | 0 °C to Room Temperature |
| Solvent | Buffered aqueous solution (e.g., Phosphate buffer) |
| Addition | Slow, dropwise addition of the electrophile |
Issue 2: Formation of Di-substituted or Other Side Products
Question: "My reaction is producing a significant amount of what appears to be a di-substituted product, and other unidentifiable impurities. How can I improve the yield of my desired mono-substituted product?"
Answer: The formation of di-substituted products often arises when the initial product of the reaction is also nucleophilic and can react with another molecule of 5-(Bromoacetyl)-3-phenylisoxazole. Side product formation can also be due to competing reaction pathways.
Causality: The high reactivity of the bromoacetyl group can lead to over-alkylation if the stoichiometry and reaction conditions are not carefully controlled. Additionally, in the synthesis of related bromoacetyl compounds, the formation of dibrominated species has been reported as a potential side reaction during the bromination step of the synthesis of the starting material.[3] While this is a synthetic impurity issue, it highlights the potential for multiple reactive sites.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the nucleophile (1.1 to 1.2 equivalents) to ensure that the 5-(Bromoacetyl)-3-phenylisoxazole is fully consumed.
-
Concentration: Perform the reaction at a lower concentration (higher dilution) to disfavor bimolecular side reactions.
-
Temperature Control: Maintain a low reaction temperature to increase selectivity.
-
Purification of Starting Material: Ensure the purity of your 5-(Bromoacetyl)-3-phenylisoxazole. If you suspect impurities from its synthesis, consider purification by recrystallization or column chromatography.
Workflow for Minimizing Side Products:
Caption: Workflow to minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-(Bromoacetyl)-3-phenylisoxazole?
A1: 5-(Bromoacetyl)-3-phenylisoxazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is sensitive to moisture and light. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: I am considering a reaction with a phenolic nucleophile. What conditions should I start with to favor O-alkylation?
A2: For O-alkylation of phenols, the reaction is typically carried out in the presence of a base to deprotonate the phenol to the more nucleophilic phenoxide ion.
Recommended Starting Conditions:
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (NEt₃) is a good starting point.
-
Solvent: A polar aprotic solvent such as acetone, acetonitrile (ACN), or dimethylformamide (DMF) is generally suitable.
-
Temperature: The reaction can often be performed at room temperature, although gentle heating (40-60 °C) may be required for less reactive phenols.
-
Phase Transfer Catalysis (PTC): For reactions in a two-phase system, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.[5]
Q3: Can 5-(Bromoacetyl)-3-phenylisoxazole participate in cyclization reactions?
A3: Yes, α-haloketones are excellent precursors for the synthesis of various heterocyclic compounds through domino alkylation-cyclization reactions.[6] For example, reaction with a dinucleophile like thiourea can lead to the formation of a thiazole ring. The initial step is the nucleophilic attack of one of the heteroatoms on the α-carbon, followed by an intramolecular cyclization. The specific outcome will depend on the nature of the dinucleophile and the reaction conditions.
Logical Relationship for Cyclization Reactions:
Sources
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(bromoacetyl)salicylamide and its related compounds. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.
Introduction: The Challenge and Importance of 5-(Bromoacetyl)salicylamide
5-(Bromoacetyl)salicylamide is a key building block in the synthesis of numerous pharmacologically active molecules, including the antihypertensive agent Labetalol.[1] Its bifunctional nature, featuring a salicylamide core and a reactive bromoacetyl group, makes it a potent covalent inhibitor and a versatile synthetic intermediate.[1] However, its synthesis is not trivial and presents several challenges that can impact yield, purity, and scalability. The primary difficulties stem from controlling the electrophilic substitution on the activated salicylamide ring and managing the reactive nature of the reagents involved.[1][2]
This guide provides a comprehensive overview of the two primary synthetic routes, delves into the specific problems you may encounter, and offers field-proven solutions to overcome them.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered during synthesis, purification, and handling.
Part 1: General Questions & Synthesis Route Selection
Q1: How should I store and handle 5-(bromoacetyl)salicylamide?
A1: 5-(Bromoacetyl)salicylamide is a stable solid under normal conditions but should be handled with care.[3] Due to its bromoacetyl group, it is a reactive electrophile and lachrymator.
-
Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[3][4] Refrigeration is recommended for long-term storage.[4]
-
Handling: Use in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3]
Q2: There are two main synthetic routes discussed in the literature. Which one should I choose?
A2: The choice depends on your priorities regarding yield, purity, safety, and environmental impact. The two primary methods are the direct Friedel-Crafts acylation and the two-step bromination method.[2]
-
Route 1: Direct Friedel-Crafts Acylation: This is the oldest method, involving the direct reaction of salicylamide with bromoacetyl chloride or bromide using a Lewis acid catalyst like aluminum trichloride (AlCl₃).[2]
-
Route 2: Two-Step Bromination Method: This is the most commonly used and recommended process.[2][5]
-
Step A: A Friedel-Crafts acylation of salicylamide with acetyl chloride to form the stable intermediate, 5-acetylsalicylamide.
-
Step B: Selective bromination of the acetyl group on 5-acetylsalicylamide to yield the final product.
-
Pros: This method offers significantly higher yields and produces a purer product with fewer side reactions.[2][5] It avoids the use of the highly unstable bromoacetyl chloride.[2]
-
Cons: It is a two-step process and still involves harsh reaction conditions that require careful control.[2][5]
-
Recommendation: For laboratory and industrial scale, the two-step bromination method is superior due to its higher yield, better process control, and improved safety profile.[2][5]
Caption: Comparison of the two primary synthetic routes.
Part 2: Troubleshooting the Two-Step Bromination Method
This section focuses on the recommended two-step synthesis pathway.
Step A: Friedel-Crafts Acylation to 5-Acetylsalicylamide
Q3: My yield for the first step (synthesis of 5-acetylsalicylamide) is low. What are the common causes?
A3: Low yields in this Friedel-Crafts acylation are typically due to three main factors: catalyst deactivation, improper temperature control, or incorrect stoichiometry.
-
Moisture Contamination: Aluminum trichloride (AlCl₃) is extremely sensitive to moisture.[6] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents.
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃.[6][7] This means you need at least a stoichiometric amount (1 equivalent) of the catalyst relative to the acetyl chloride, not just a catalytic amount. Often, a slight excess is used to drive the reaction.
-
Temperature Control: The reaction is exothermic.[5] If the temperature rises too high (e.g., >40-50°C), side reactions can occur, leading to the formation of unwanted byproducts and decomposition.[5][6] It is critical to add the reagents slowly, especially the acetyl chloride, while maintaining the reaction temperature with an ice bath.[5]
-
Reagent Stoichiometry: An incorrect molar ratio of salicylamide to acetyl chloride can lead to incomplete reaction or side product formation. A common ratio is approximately 1:1.2 to 1:1.3 of salicylamide to acetyl chloride to ensure the salicylamide is fully consumed.[5]
Caption: Workflow for troubleshooting low yields in Step A.
Step B: Bromination of 5-Acetylsalicylamide
Q4: During the bromination step, my final product is impure. I suspect the formation of byproducts. How can I prevent this?
A4: The most significant challenge in this step is the formation of di-brominated byproducts.[1] The hydrogen bromide (HBr) generated during the reaction can catalyze further bromination on the activated aromatic ring.
-
Use a Base/Solvent System: The key to preventing over-bromination is to neutralize the HBr as it is formed. A highly effective method is to use a solvent system containing a tertiary amine, such as triethylamine, mixed with ethyl acetate and a lower alcohol.[2][5] The triethylamine acts as an acid scavenger, forming triethylammonium bromide, which suppresses the side reaction.[5]
-
Control Bromine Stoichiometry: Carefully control the molar ratio of 5-acetylsalicylamide to bromine. A ratio of 1:1.0 to 1:1.5 is typically recommended.[2][5] Adding a large excess of bromine will inevitably lead to poly-brominated impurities.
-
Maintain Reaction Temperature: The reaction temperature should be kept below 60°C to minimize side reactions.[2][5] Exceeding this temperature can lead to decreased selectivity.
Q5: The purification of the final product is difficult. What is an effective method?
A5: If the reaction conditions in Step B are well-controlled, the product often precipitates from the reaction mixture with good purity and can be isolated by simple centrifugation or filtration.[1][2] If impurities, particularly di-bromo compounds, are present, recrystallization is necessary. Ethyl acetate is a suitable solvent for recrystallization.[8]
Experimental Protocols
The following protocols are based on established and optimized procedures.[1][5]
Protocol 1: Synthesis of 5-Acetylsalicylamide (Intermediate)
| Parameter | Value/Reagent | Purpose |
| Starting Material | Salicylamide | Substrate |
| Reagent | Acetyl Chloride | Acylating agent |
| Catalyst | Aluminum Chloride (AlCl₃), anhydrous | Lewis acid catalyst |
| Solvent | Dichloromethane (DCM), anhydrous | Reaction medium |
| Molar Ratio | Salicylamide : Acetyl Chloride ≈ 1 : 1.25 | Ensures complete consumption of starting material |
| Molar Ratio | Salicylamide : AlCl₃ ≈ 1 : 1.3 | Stoichiometric amount plus slight excess |
| Temperature | 0°C to ≤40°C | Controls reaction rate and minimizes side reactions |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum trichloride in anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add acetyl chloride dropwise to the AlCl₃ suspension while maintaining the temperature below 10°C.
-
Substrate Addition: In a separate flask, dissolve salicylamide in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 40°C.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of salicylamide.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1] This will hydrolyze the aluminum complexes.
-
Extraction: Stir the mixture vigorously. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-acetylsalicylamide as a solid. This intermediate is often pure enough for the next step without further purification.
Protocol 2: Bromination of 5-Acetylsalicylamide
| Parameter | Value/Reagent | Purpose |
| Starting Material | 5-Acetylsalicylamide | Substrate |
| Reagent | Bromine (Br₂) | Brominating agent |
| Solvent System | Ethyl Acetate, Triethylamine, C1-C4 Alcohol | Reaction medium and acid scavenger |
| Molar Ratio | 5-Acetylsalicylamide : Bromine ≈ 1 : 1.1 | Controlled bromination |
| Temperature | < 60°C | Minimizes side reactions |
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 5-acetylsalicylamide from Step A in a solvent mixture of ethyl acetate, triethylamine, and a lower alcohol (e.g., ethanol).[2][5]
-
Bromine Addition: While stirring, add bromine dropwise to the solution. Maintain the temperature below 60°C throughout the addition.[2][5] A cooling bath may be necessary to control any exotherm.
-
Reaction: Stir the mixture at a controlled temperature for 1-3 hours. The product, 5-(bromoacetyl)salicylamide, will begin to precipitate as a solid.
-
Isolation: Cool the reaction mixture. Isolate the solid product by centrifugation or vacuum filtration.[1][2]
-
Purification: Wash the collected solid with a cold solvent (like ethyl acetate or ethanol) to remove soluble impurities. If necessary, recrystallize the product from ethyl acetate to achieve high purity.[8]
-
Drying: Dry the final product under vacuum to obtain 5-(bromoacetyl)salicylamide as a white to off-white crystalline powder.
References
- Guidechem. (n.d.). How is 5-Bromoacetyl salicylamide prepared? - FAQ.
- Google Patents. (2009). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-BROMOACETYL SALICYLAMIDE.
-
PrepChem.com. (n.d.). Synthesis of 5-(N,N-dibenzylglycyl)salicylamide. Retrieved from PrepChem.com: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023, April 1). Understanding the Applications and Properties of 5-(Bromoacetyl)salicylamide: A Comprehensive Review. Retrieved from Ningbo Inno Pharmchem Co.,Ltd.: [Link]
-
PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. Retrieved from PubChem: [Link]
-
Chemsrc. (2025, August 20). 5-(Bromoacetyl)salicylamide. Retrieved from Chemsrc: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6 | Chemsrc [chemsrc.com]
- 5. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
stability of 5-(Bromoacetyl)-3-phenylisoxazole under acidic and basic conditions
Technical Support Center: 5-(Bromoacetyl)-3-phenylisoxazole
A Guide to Chemical Stability and Experimental Best Practices
Welcome to the technical support center for 5-(Bromoacetyl)-3-phenylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. Understanding the stability profile of this molecule is critical for the successful design, execution, and troubleshooting of your synthetic protocols. This document provides in-depth answers to common questions, solutions to frequently encountered experimental issues, and validated protocols grounded in established chemical principles.
Chemical Stability Profile: A Dual-Reactivity Analysis
5-(Bromoacetyl)-3-phenylisoxazole is a powerful synthetic intermediate due to its two distinct reactive sites: the isoxazole ring and the α-bromoacetyl group . However, this dual functionality also presents specific stability challenges that are highly dependent on reaction conditions, particularly pH.
-
The Isoxazole Ring: Generally considered a stable aromatic heterocycle, the isoxazole ring's Achilles' heel is its N-O bond.[1][2] This bond is susceptible to cleavage, a reaction that is significantly accelerated under basic conditions and at elevated temperatures.[1][3] While relatively robust in acidic and neutral media at ambient temperatures, prolonged exposure or harsh conditions can compromise its integrity.[2][3]
-
The α-Bromoacetyl Group: As an α-haloketone, this moiety is an excellent electrophile and a potent alkylating agent.[4] The carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack, and also increases the acidity of the methylene protons.[5] This part of the molecule is reactive under both acidic and, especially, basic conditions.
A comprehensive understanding of the interplay between these two groups is paramount for predicting reaction outcomes and preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 5-(Bromoacetyl)-3-phenylisoxazole under basic conditions?
A1: Under basic conditions, you must consider two competing degradation pathways:
-
Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is labile to base-catalyzed hydrolysis.[1][3] This process is highly dependent on the strength of the base, temperature, and solvent. Studies on analogous isoxazole-containing compounds, such as the drug Leflunomide, show significant decomposition at pH 10, with the rate increasing dramatically with temperature.[3]
-
Reactions of the α-Bromoacetyl Group: This is often the faster and more common pathway. The α-carbon is highly electrophilic. Strong and even weak bases (or nucleophiles) can lead to several reactions, including direct Sₙ2 displacement of the bromide, elimination, or Favorskii rearrangement under specific circumstances.[5] Simple hydrolysis will yield 5-(hydroxyacetyl)-3-phenylisoxazole.
Q2: How stable is the compound in acidic media?
A2: The compound is significantly more stable under acidic conditions compared to basic conditions. The isoxazole ring is generally resistant to ring-opening in acidic media at moderate temperatures.[2][3] The α-bromoacetyl group can undergo acid-catalyzed enolization, which may participate in subsequent reactions, but hydrolysis of the C-Br bond is typically much slower than under basic conditions.[6] However, harsh acidic conditions (e.g., strong acid concentration, high heat) can eventually lead to hydrolysis of the isoxazole ring or other side reactions.[7]
Q3: What are the recommended storage conditions for 5-(Bromoacetyl)-3-phenylisoxazole?
A3: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal shelf-life, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from atmospheric moisture, which can cause slow hydrolysis over time.
Q4: Can I use amine bases like triethylamine (TEA) or DIPEA in my reaction?
A4: Caution is strongly advised. While TEA and DIPEA are common organic bases, they are also nucleophiles. They can react with the highly electrophilic α-bromoacetyl group via Sₙ2 substitution to form a quaternary ammonium salt. This side reaction will consume both your starting material and your base, leading to complex product mixtures and reduced yields. If a base is required, consider using a non-nucleophilic, sterically hindered base or an inorganic base like potassium carbonate or sodium bicarbonate, and add it at low temperatures.
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with 5-(Bromoacetyl)-3-phenylisoxazole.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low or no yield of the desired product; starting material consumed. | 1. Degradation by Base: The reaction conditions are too basic, leading to rapid decomposition of the isoxazole ring or unintended reactions at the α-bromoacetyl center.[3][5] | Action: Perform the reaction at a lower temperature (e.g., start at 0 °C or -20 °C). If possible, use a weaker or non-nucleophilic base. Causality: Lowering the temperature reduces the rate of competing degradation pathways, allowing the desired reaction to proceed more selectively. |
| 2. Reaction with Nucleophilic Base/Solvent: An amine base (e.g., TEA) or a nucleophilic solvent (e.g., methanol) is reacting with the α-bromoacetyl group. | Action: Switch to a non-nucleophilic base (e.g., proton sponge, DBU) or an inorganic base (K₂CO₃). Use an aprotic solvent (e.g., THF, DCM, Acetonitrile). Causality: This prevents the consumption of your electrophile by the base or solvent, ensuring it is available to react with the intended nucleophile. | |
| Multiple unexpected spots on TLC/LC-MS analysis. | 1. Competing Pathways: Both the isoxazole ring and the α-bromoacetyl group are reacting, leading to a mixture of products. | Action: Re-evaluate the pH and temperature of your reaction. Use a stability-indicating HPLC method to identify the byproducts. An α-hydroxy ketone and a ring-opened cyano-enol are potential degradation products to look for.[3] Causality: Identifying the structure of the byproducts provides direct evidence for the degradation pathway, allowing you to modify conditions to suppress it. |
| 2. Haloform-type Reaction: Under strongly basic conditions with a methyl ketone, cleavage can occur.[8][9] | Action: Avoid using strong bases like NaOH or KOH, especially at elevated temperatures. Use milder conditions. Causality: Strong bases can deprotonate the α-carbon, and subsequent nucleophilic attack on the carbonyl can cleave the acetyl group, leading to the formation of a 3-phenylisoxazole-5-carboxylate derivative. | |
| Reaction fails to go to completion, even with excess reagent. | 1. Starting Material Degradation: The 5-(bromoacetyl)-3-phenylisoxazole may have degraded during storage. | Action: Confirm the purity of your starting material using ¹H NMR or LC-MS before use. Use a fresh batch if purity is questionable. Causality: An impure starting material contains less of the active reagent, and impurities may interfere with the reaction. |
| 2. In-situ Quenching: The desired product, once formed, might be unstable under the reaction conditions, leading to a low equilibrium concentration. | Action: Attempt to isolate the product at an earlier time point. Consider an in-situ protection or derivatization of the product if it is known to be unstable. Causality: The energy landscape of the reaction may favor product degradation over time; therefore, kinetic control (short reaction times) may be necessary. |
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using 5-(Bromoacetyl)-3-phenylisoxazole.
Caption: Troubleshooting decision tree for experiments.
Primary Degradation Pathways in Basic Media
This diagram illustrates the two major competing degradation pathways for the molecule under basic (nucleophilic) conditions.
Caption: Competing degradation pathways in basic media.
Experimental Protocol: Forced Degradation Study
To empirically determine the stability of 5-(Bromoacetyl)-3-phenylisoxazole in your specific reaction matrix, a forced degradation study is the most authoritative approach. This protocol provides a self-validating system to assess stability under stress conditions.
Objective: To evaluate the stability of 5-(Bromoacetyl)-3-phenylisoxazole under hydrolytic (acidic, basic) conditions.
Materials:
-
5-(Bromoacetyl)-3-phenylisoxazole
-
Class A Volumetric Flasks
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
1 M HCl
-
1 M NaOH
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of 5-(Bromoacetyl)-3-phenylisoxazole in acetonitrile in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
-
Sample Preparation:
-
Label four 10 mL volumetric flasks: "Acid," "Base," "Neutral," and "Control."
-
Control: Dilute 1 mL of the stock solution to 10 mL with a 50:50 acetonitrile/water mixture. This is your T=0 sample. Analyze immediately.
-
Acid Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M HCl to the "Acid" flask. Dilute to volume with 50:50 acetonitrile/water.
-
Base Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M NaOH to the "Base" flask. Dilute to volume with 50:50 acetonitrile/water.
-
Neutral Hydrolysis: Add 1 mL of stock solution to the "Neutral" flask. Dilute to volume with 50:50 acetonitrile/water.
-
-
Stress Conditions:
-
Place the "Acid," "Base," and "Neutral" flasks in a controlled water bath at 50 °C.
-
Withdraw aliquots at specific time points (e.g., 1, 2, 4, 8, and 24 hours).
-
For the "Base" sample, immediately neutralize the aliquot with an equivalent amount of 1 M HCl before HPLC analysis to prevent further degradation on the column. For the "Acid" sample, neutralize with 1 M NaOH.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Monitor the disappearance of the main peak (5-(Bromoacetyl)-3-phenylisoxazole) and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
Expected Results:
-
Base: Rapid degradation is expected, likely observable within the first few hours.[3]
-
Acid: Slower degradation compared to the base condition.
-
Neutral: Should show the highest stability among the stress conditions.
This systematic study will provide you with quantitative data on the compound's lability, enabling you to select optimal pH, temperature, and time parameters for your reactions.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). BenchChem.
- Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters.
- Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition.
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Kashima, C., et al. (1985). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.
-
α-Halo ketone. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Alpha Halogenation. (2023). Chemistry LibreTexts. [Link]
-
Ketone halogenation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
α-Halo ketone and strong base: Favorskii vs SN2. (2019). Chemistry Stack Exchange. [Link]
-
The Reaction of α-Haloketones with Bases. (1955). Journal of the American Chemical Society. [Link]
-
Acidity of α-hydrogens of aldehydes and ketones. (n.d.). NCERT. [Link]
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. [Link]
- Technical Support Center: Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cysteine Modification: 5-(Bromoacetyl)-3-phenylisoxazole vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of numerous biochemical and proteomic workflows. The strategic alkylation of cysteine's sulfhydryl group is critical for preventing disulfide bond formation, stabilizing protein structures for analysis, and developing targeted covalent inhibitors. While iodoacetamide (IAM) has long been the workhorse reagent for this purpose, alternative reagents like 5-(bromoacetyl)-3-phenylisoxazole present unique chemical properties that may be advantageous for specific applications.
This guide provides an in-depth, objective comparison of these two haloacetyl reagents. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to empower you to make an informed decision for your research needs.
The Underpinning Chemistry: Mechanism of Action
Both iodoacetamide and 5-(bromoacetyl)-3-phenylisoxazole modify cysteine residues via the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process begins with the deprotonation of the cysteine's sulfhydryl group (-SH) to its more nucleophilic thiolate form (-S⁻), a reaction favored under slightly alkaline conditions (pH 7.5-8.5).[3][4] This thiolate anion then attacks the electrophilic carbon atom adjacent to the halogen, displacing the iodide or bromide ion and forming a stable thioether bond. This covalent modification effectively "caps" the cysteine, preventing its reoxidation.[5]
Protocol 1: Standard Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is a standard in proteomics for preparing samples for mass spectrometry.
-
Expertise & Rationale: This is a self-validating system. Complete alkylation is crucial to prevent disulfide-linked peptides, which complicate mass spectra and reduce protein identification confidence. [5]
-
Protein Solubilization and Reduction:
-
Dissolve 20-100 µg of your protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl) containing 100 mM Tris-HCl, pH 8.0.
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.
-
Causality: Denaturation unfolds the protein, making cysteine residues accessible. DTT or TCEP reduces disulfide bridges (S-S) to free sulfhydryl groups (-SH). [3] * Incubate at 37-55°C for 1 hour. [6]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of 500 mM Iodoacetamide in your buffer. Crucially, this solution is light-sensitive and must be prepared fresh and kept in the dark. [6] * Add the IAM stock solution to the protein sample to a final concentration of 20-25 mM (a ~2-fold molar excess over the reducing agent).
-
Causality: A molar excess ensures the reaction proceeds to completion. Performing the reaction in the dark prevents the light-induced degradation of IAM. * Incubate for 30-45 minutes at room temperature in complete darkness. [6][7]
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM (or another thiol-containing reagent) to quench any unreacted iodoacetamide.
-
Causality: Quenching prevents the alkylation of other amino acids during subsequent, often lengthy, steps like enzymatic digestion. [8]Unquenched IAM can lead to over-alkylation, creating artifacts that interfere with data analysis. [8][9]
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), or other analytical procedures.
-
Protocol 2: Cysteine Modification with 5-(Bromoacetyl)-3-phenylisoxazole
This protocol is adapted for applications where the unique isoxazole moiety is desired, such as in the development of specific covalent probes.
-
Expertise & Rationale: While not a standard proteomics reagent, the principles of haloacetyl chemistry apply. The larger, more hydrophobic moiety may influence protein solubility and subsequent analytical steps.
-
Protein Solubilization and Reduction:
-
Follow the same procedure as for iodoacetamide (Protocol 1, Step 1) to denature and reduce the protein sample.
-
-
Preparation and Alkylation:
-
Prepare a stock solution of 5-(bromoacetyl)-3-phenylisoxazole in an organic solvent like DMSO or DMF before diluting into the aqueous reaction buffer.
-
Causality: The hydrophobicity of the phenylisoxazole group may limit its aqueous solubility, necessitating an organic co-solvent for the stock solution.
-
Add the alkylating agent to the protein solution to achieve a final concentration in a 2- to 5-fold molar excess over the reducing agent.
-
Incubate for 45-60 minutes at room temperature. While not as light-sensitive as IAM, protection from light is good practice.
-
-
Quenching and Downstream Processing:
-
Quench the reaction with a thiol-containing reagent as described in Protocol 1, Step 3.
-
Proceed with subsequent steps, being mindful that the bulky modification may require optimization of digestion conditions or chromatographic methods.
-
Choosing the Right Tool for the Job
-
Choose Iodoacetamide for:
-
Routine Proteomics: It is the gold standard for sample preparation prior to mass spectrometry. [10]Its reactivity is high, the protocol is well-established, and the small mass shift is easily accounted for in database searches. [7] * General Cysteine Blocking: When the primary goal is simply to prevent disulfide bond formation, IAM is a reliable and cost-effective choice. [5]
-
-
Consider 5-(Bromoacetyl)-3-phenylisoxazole for:
-
Covalent Inhibitor Design: The phenylisoxazole moiety provides a larger, more complex scaffold that can be used to achieve specific interactions within a protein's binding pocket, making it a candidate for developing targeted covalent drugs.
-
Chemical Biology Probes: The unique structure can be functionalized (e.g., with fluorescent tags or biotin) to create probes for activity-based protein profiling (ABPP) or to study specific protein-protein interactions. [11] * Specialized Bioconjugation: When a more hydrophobic or structurally defined linker is required for conjugating a molecule to a cysteine residue. [12] In summary, while iodoacetamide remains the indispensable tool for broad applications in proteomics, 5-(bromoacetyl)-3-phenylisoxazole offers a valuable alternative for more specialized applications in drug discovery and chemical biology, where its distinct chemical structure can be leveraged for targeted covalent modification.
-
References
- The Indispensable Role of Iodoacetamide in Modern Proteomics. (n.d.). ANGUS Chemical Company.
- Aitken, A., & Learmonth, M. (2002). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. The Protein Protocols Handbook, 455–458.
- Protein Alkylation: Exploring Techniques and Applications. (n.d.).
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158.
- Pierce Iodoacetamide, Single-Use User Guide. (2015). Thermo Fisher Scientific.
- Bechtel, P. J., & Giles, K. (2018).
- Iodoacetamide. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. (2009).
- Potential off-target reactions of N-Iodoacetyltyramine with other amino acids. (n.d.). BenchChem.
- Nelson, K. J., Parsonage, D., Karplus, P. A., & Poole, L. B. (2005). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Protein Science, 14(10), 2533–2543.
- Modification of Cysteine. (2017). Current Protocols in Protein Science, 87, 15.1.1–15.1.23.
- LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2005).
- Fast Cysteine Bioconjugation Chemistry. (2022). Accounts of Chemical Research, 55(15), 2147–2159.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2021). Journal of Proteome Research, 20(11), 5134–5143.
- Iodoacetamide induces lysine adducts mimicking the diglycine tag. (2012).
- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2023). International Journal of Molecular Sciences, 24(8), 7545.
- Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. (2013). e-Repositori UPF.
- A Head-to-Head Comparison: Bromoacetyl Chloride vs.
- FOCUS™ Protein Reduction-Alkyl
- Hess, S., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(17), 4275–4281.
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2009). Semantic Scholar.
- Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. (2020).
- Scheme 6. Synthesis of N-bromoacetyl arginine and subesquent reaction... (2020).
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (2024). International Journal of Molecular Sciences, 25(11), 5940.
- A Head-to-Head Comparison: Iodoacetamide vs.
- Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. (2022). Chemistry, 28(20), e202200058.
- A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics. (n.d.). BenchChem.
- Minimizing Side Reactions of Methyl Bromoacet
- Modification of Cysteine. (2017). Semantic Scholar.
- Emerging opportunities for intact and native protein analysis using chemical proteomics. (2023). Journal of the American Society for Mass Spectrometry, 34(8), 1547–1562.
- Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. (2016).
-
The reactions of phenylglyoxal and related reagents with amino acids. (1976). The Journal of Biochemistry, 80(3), 489–496. [Link]
- Amino acid derivative and bromoacetyl modified peptides. (1992).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5600.
- Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. (2017). The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Protein Targets of 5-(Bromoacetyl)-3-phenylisoxazole Probes
For researchers, scientists, and drug development professionals, the identification of a protein target is a pivotal moment in the journey of discovery. Covalent probes, such as those based on the 5-(bromoacetyl)-3-phenylisoxazole scaffold, are powerful tools for capturing these targets. The bromoacetyl group acts as a reactive electrophile, forming a stable covalent bond with nucleophilic residues on the target protein, allowing for its identification and characterization. However, the initial identification is merely the first step. Rigorous validation is paramount to ensure that the observed interaction is specific, biologically relevant, and not an artifact of the probe's inherent reactivity.
This guide provides an in-depth comparison of modern techniques for validating protein targets identified using 5-(bromoacetyl)-3-phenylisoxazole and similar α-haloketone-based covalent probes. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to build a robust and self-validating case for your protein target.
The 5-(Bromoacetyl)-3-phenylisoxazole Probe: A Covalent Capture Tool
The 5-(bromoacetyl)-3-phenylisoxazole scaffold combines a phenylisoxazole core, which can be modified to confer specificity for a particular protein-binding pocket, with a bromoacetyl "warhead". The α-haloketone moiety is an electrophile that readily reacts with nucleophilic amino acid residues such as cysteine, lysine, and histidine.[1][2][3] This covalent and often irreversible interaction is the basis for its utility in "activity-based protein profiling" (ABPP) and target identification studies.[4][5]
A Multi-pronged Approach to Target Validation
No single technique is sufficient to definitively validate a protein target. A truly trustworthy validation strategy relies on the convergence of evidence from multiple, orthogonal methods. This guide will compare and contrast three pillars of target validation: direct target engagement in a cellular context, proteome-wide selectivity profiling, and functional validation through genetic approaches.
Caption: A multi-faceted approach to protein target validation.
Comparison of Key Validation Techniques
| Technique | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct evidence of target engagement in intact cells or lysates. | Label-free, applicable to endogenous proteins, reflects physiological conditions. | Not all binding events cause a thermal shift, lower throughput for proteome-wide analysis. |
| Chemoproteomics (e.g., isoTOP-ABPP) | Competitive displacement of a broad-spectrum probe by the covalent inhibitor. | Proteome-wide selectivity profile, identification of off-targets. | Unbiased, identifies specific amino acid modifications, quantitative. | Requires specialized mass spectrometry, indirect measure of target engagement. |
| Biotinylated Probe Pull-down & Mass Spec | Enrichment of the target protein using a biotin-tagged version of the probe. | Direct identification of binding partners. | Direct evidence of interaction, can be used for subsequent validation. | Biotin tag may alter probe activity, potential for non-specific binding. |
| Genetic Validation (RNAi/CRISPR) | Knockdown or knockout of the putative target gene. | Functional link between the target and the probe's cellular phenotype. | Provides strong evidence for physiological relevance. | Off-target effects of RNAi/CRISPR, potential for compensatory mechanisms. |
| Biochemical Assays | Measurement of the probe's effect on the activity of the purified target protein. | Confirmation of functional modulation (inhibition or activation). | Quantitative measure of potency (k_inact/K_i). | Requires purified, active protein; may not reflect cellular context. |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement
CETSA is a powerful biophysical assay that directly assesses whether your probe engages its target in a cellular environment.[6] The principle is that the binding of a ligand, in this case, the covalent adduct formed by the 5-(bromoacetyl)-3-phenylisoxazole probe, stabilizes the target protein against heat-induced denaturation.
Caption: Workflow for a Cellular Thermal Shift Assay experiment.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the 5-(bromoacetyl)-3-phenylisoxazole probe at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting and Aliquoting: Harvest the cells by scraping, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate equal amounts of protein from each temperature point by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting temperature (ΔTm) in the probe-treated samples compared to the control indicates target engagement.[7][8]
Chemoproteomics: Assessing Proteome-Wide Selectivity
While CETSA confirms engagement with a known target, chemoproteomics is essential for an unbiased, proteome-wide view of your probe's interactions. This is crucial for identifying potential off-targets, which is a key aspect of probe and drug development.[9][10] A powerful method for this is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).
Principle of Competitive isoTOP-ABPP: This technique relies on the competition between your covalent probe and a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) for labeling sites across the proteome. A reduction in labeling by the broad-spectrum probe at a specific site in the presence of your 5-(bromoacetyl)-3-phenylisoxazole probe indicates that your probe has occupied that site.
Experimental Protocol: isoTOP-ABPP
-
Proteome Preparation: Prepare cell lysates from your biological system of interest.
-
Competitive Labeling: Treat aliquots of the proteome with your 5-(bromoacetyl)-3-phenylisoxazole probe at various concentrations or a vehicle control. Subsequently, treat all samples with a cysteine-reactive probe containing an alkyne handle.
-
Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a tag to the alkyne handle. This tag often includes a biotin moiety for enrichment and an isotopically labeled linker for quantitative mass spectrometry.
-
Protein Enrichment and Digestion: Enrich the labeled proteins using streptavidin beads. Digest the enriched proteins into peptides, for example, with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the labeled peptides and quantify the relative abundance of the light (probe-treated) and heavy (control) isotopic pairs. A ratio significantly less than one indicates that your probe has engaged that specific cysteine residue.
Genetic Validation: Linking Target to Function
Genetic methods provide the ultimate validation by directly testing the functional consequence of the probe-target interaction.[11][12][13] If the cellular effect of your probe is indeed mediated by the identified target, then removing or reducing the amount of that target should render the cells resistant to the probe's effect.
Caption: Logic of genetic validation for a small molecule target.
Experimental Protocol: CRISPR/Cas9 Knockout Validation
-
Design and Generation of Knockout Cell Line: Design guide RNAs (gRNAs) targeting an early exon of the gene encoding your putative target protein. Deliver the gRNAs and Cas9 nuclease into your cell line to generate a stable knockout cell line.
-
Validation of Knockout: Confirm the absence of the target protein in the knockout cell line by Western blot or mass spectrometry.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with a range of concentrations of your 5-(bromoacetyl)-3-phenylisoxazole probe.
-
Measure Cellular Response: Use a relevant assay (e.g., cell viability assay, reporter gene assay) to measure the cellular response to the probe.
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the EC50 or a complete lack of response in the knockout cells provides strong evidence that the probe's activity is mediated through your identified target.[14][15]
Synthesizing the Evidence for a Conclusive Validation
The strength of your target validation lies in the convergence of data from these orthogonal approaches. A compelling case would demonstrate:
-
Direct Engagement: A thermal shift in CETSA, confirming that your probe binds the target in intact cells.[7]
-
Selectivity: Chemoproteomic data showing that your probe preferentially labels the target protein with minimal off-targets at relevant concentrations.[9]
-
Functional Relevance: A clear loss of the probe-induced phenotype in cells where the target protein has been knocked out or knocked down.[11]
By systematically applying and comparing the results from these diverse methodologies, you can move beyond simple target identification to a robust and trustworthy validation, laying a solid foundation for future drug discovery and development efforts.
References
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
-
Royal Society of Chemistry. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. [Link]
-
Lum, P. Y., et al. (2011). Identification and validation of protein targets of bioactive small molecules. PubMed Central. [Link]
-
Browne, C. M., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]
-
Mulder, M. P. C., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Bohrium. [Link]
-
AstraZeneca. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Almqvist, H., et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]
-
Ward, C. C., et al. (2020). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
-
Nordlund, P., et al. (2017). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. PubMed Central. [Link]
-
ResearchGate. Gel-based activity-based protein profiling (ABPP) platform to.... [Link]
-
ResearchGate. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]
-
Browne, C. M., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Institutes of Health. [Link]
-
Cravatt, B. F., et al. (2012). Activity-based protein profiling: A graphical review. PubMed Central. [Link]
-
Pletneva, M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. [Link]
-
Niessen, S., et al. (2018). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. [Link]
-
Pletneva, M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
-
Singh, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
Keillor, J. W., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]
-
van der Wijk, L. K., et al. (2017). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Molecular BioSystems. [Link]
-
Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. [Link]
-
MDPI. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]
-
Cravatt, B. F., et al. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PubMed Central. [Link]
-
Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]
-
Nomura, D. K., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. PubMed Central. [Link]
-
Al-Hadedi, A. A. M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. PubMed Central. [Link]
-
Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
Al-Hadedi, A. A. M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. PubMed. [Link]
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
- 12. licorbio.com [licorbio.com]
- 13. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified by 5-(Bromoacetyl)-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Modification in Proteomics
In the landscape of proteomics and drug development, the strategic modification of cysteine residues stands as a cornerstone technique. Cysteine's unique thiol group (-SH) possesses the highest nucleophilicity among the canonical amino acids, making it a prime target for covalent labeling.[1][2] This reactivity is harnessed for several critical applications: in bottom-up proteomics, cysteine alkylation prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein digestion and analysis.[3] In drug discovery, electrophilic warheads that covalently target cysteine residues in proteins can lead to inhibitors with enhanced potency and prolonged duration of action.[4]
The choice of a cysteine-modifying reagent is a pivotal decision that profoundly impacts experimental outcomes. While classic reagents like iodoacetamide (IAA) are widely used, the field is continually exploring novel reagents that offer unique advantages in specificity, reactivity, or analytical detection. This guide provides a comprehensive analysis of 5-(Bromoacetyl)-3-phenylisoxazole , a haloacetyl-containing reagent, and objectively compares its performance characteristics for mass spectrometry (MS) applications against established alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the unique analytical signatures this modification imparts on peptides.
The Reagent in Focus: 5-(Bromoacetyl)-3-phenylisoxazole
5-(Bromoacetyl)-3-phenylisoxazole is an electrophilic compound designed to covalently modify nucleophilic residues. Its structure features two key components: a bromoacetyl group , which serves as the reactive "warhead", and a 3-phenylisoxazole moiety, which acts as a stable reporter tag.
The primary mechanism of action involves the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the α-carbon of the bromoacetyl group, proceeding via an SN2 reaction. This results in the displacement of the bromide ion and the formation of a stable thioether bond.
Caption: SN2 reaction of a cysteine thiolate with 5-(Bromoacetyl)-3-phenylisoxazole.
Upon successful modification, the peptide's mass increases by 185.0320 Da (the mass of the C₁₁H₇NO₂ moiety). This distinct mass shift is the primary indicator of a successful labeling reaction in MS analysis.
Performance Comparison with Alternative Cysteine-Modifying Reagents
The utility of a modifying reagent is best understood in the context of available alternatives. Here, we compare 5-(Bromoacetyl)-3-phenylisoxazole to two widely used reagents: Iodoacetamide (IAA), another haloacetyl reagent, and N-ethylmaleimide (NEM), a Michael acceptor.
| Feature | 5-(Bromoacetyl)-3-phenylisoxazole | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Mass Shift (Monoisotopic) | +185.0320 Da | +57.0215 Da (Carbamidomethyl) | +125.0477 Da |
| Reactivity | High (Bromoacetyl group is highly reactive) | Very High | High, but generally less reactive than IAA |
| Specificity | Primarily Cys. Potential off-target reactions with His, Lys, Met, and N-terminus, similar to other haloacetyls.[6] | Primarily Cys. Known side reactions with Met, Lys, His, and N-terminus, especially at higher pH and concentrations.[6] | Highly specific for Cys at neutral pH. Can react with Lys at higher pH. |
| Modification Stability | Stable Thioether Bond | Stable Thioether Bond | Stable Thioether Bond (but can be susceptible to hydrolysis of the succinimide ring) |
| MS/MS Fragmentation | Potential for characteristic fragmentation of the phenylisoxazole ring, offering a unique analytical signature. The bromine isotopic pattern (+2 Da) on the unreacted reagent is a useful diagnostic tool.[5] | Typically results in a simple mass-shifted cysteine residue. Fragmentation is predictable along the peptide backbone. | The modification is stable during CID. No common characteristic fragmentation is typically observed. |
| Key Advantages | Large, unique mass shift. Potential for unique fragmentation signature aiding identification. | High reactivity, well-characterized, and cost-effective. | High specificity for cysteine at neutral pH, leading to cleaner spectra. |
| Potential Drawbacks | Potential for off-target modifications similar to IAA. Larger modification may affect peptide ionization or chromatographic behavior. | Significant potential for off-target modifications, which can complicate data analysis.[6] | Slower reaction kinetics compared to IAA. Potential for hydrolysis. |
Detailed Experimental Protocol: Peptide Labeling and MS Analysis
This protocol provides a self-validating workflow for labeling a protein sample (e.g., Bovine Serum Albumin, BSA) with 5-(Bromoacetyl)-3-phenylisoxazole for subsequent LC-MS/MS analysis.
Part 1: Protein Reduction and Alkylation
-
Rationale: Disulfide bonds are first reduced to free thiols using a reducing agent like Dithiothreitol (DTT). The subsequent alkylation step with 5-(Bromoacetyl)-3-phenylisoxazole caps these thiols, preventing re-oxidation.
-
Protein Solubilization: Dissolve 1 mg of protein in 100 µL of digestion buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. This ensures all disulfide bonds are cleaved.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of 5-(Bromoacetyl)-3-phenylisoxazole in a compatible solvent (e.g., acetonitrile or DMSO) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes. The molar excess of the reagent drives the reaction to completion.
-
Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted 5-(Bromoacetyl)-3-phenylisoxazole. Incubate for 15 minutes.
-
Buffer Exchange: Dilute the sample 8-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 1 M, which is necessary for enzymatic activity.
Part 2: Enzymatic Digestion and Sample Cleanup
-
Rationale: The modified protein is digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then desalted to remove contaminants that can interfere with MS analysis.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid (FA) to a final concentration of 1%. This deactivates the trypsin and prepares the sample for C18 cleanup.
-
Desalting (C18 StageTip):
-
Activate a C18 StageTip with 100 µL of 100% methanol, followed by 100 µL of 80% acetonitrile (ACN), 0.1% FA.
-
Equilibrate the tip with two washes of 100 µL of 0.1% FA.
-
Load the acidified peptide sample onto the tip.
-
Wash the tip twice with 100 µL of 0.1% FA to remove salts.
-
Elute the peptides with 60 µL of 60% ACN, 0.1% FA.
-
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Part 3: LC-MS/MS Analysis
-
Rationale: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the peptides and locate the sites of modification.
-
Reconstitution: Reconstitute the dried peptides in 20 µL of 0.1% FA in water.
-
LC Separation: Inject the sample onto a C18 reversed-phase column and separate using a gradient of increasing ACN concentration.
-
MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan spectra to detect precursor peptide ions.
-
MS2 Scan (CID/HCD): Select the most intense precursor ions for fragmentation and acquire tandem mass spectra.
-
Caption: Experimental workflow for MS analysis of modified peptides.
Mass Spectrometry Data Interpretation: A Unique Signature
Analysis of peptides modified by 5-(Bromoacetyl)-3-phenylisoxazole requires attention to specific signatures in both MS1 and MS2 spectra.
MS1 Level Identification
-
Mass Shift: The primary evidence of modification is the detection of a peptide ion with a mass that is 185.0320 Da greater than the unmodified, reduced peptide.
-
Bromine Isotope Pattern: While the modification itself does not contain bromine, any unreacted or quenched reagent in the sample will exhibit a characteristic isotopic doublet with peaks of nearly equal intensity separated by ~2 Da (corresponding to ⁷⁹Br and ⁸¹Br).[5] This can serve as an internal control confirming the reagent was present in the reaction.
MS2 Level Identification and Fragmentation
In the tandem mass spectrum, standard b- and y-type fragment ions resulting from peptide backbone cleavage will be observed.[7] All fragment ions containing the modified cysteine will be shifted by +185.0320 Da.
The key analytical advantage of the 3-phenylisoxazole moiety lies in its potential for characteristic fragmentation during collision-induced dissociation (CID). Based on studies of isoxazole and phenylisoxazole fragmentation, several pathways are plausible:[6][8]
-
Cleavage of the Isoxazole Ring: The isoxazole ring is known to be susceptible to cleavage under energetic conditions. This could lead to a characteristic neutral loss from the precursor ion or from b/y ions containing the modification. A potential neutral loss could correspond to phenylacetylene (C₈H₆, 102.0469 Da) or other ring fragments.
-
Formation of a Reporter Ion: Fragmentation could yield a stable, charged fragment corresponding to the 3-phenylisoxazole moiety or a part of it. For instance, a fragment ion at m/z 144.0444 (C₉H₆NO⁺) could potentially be formed. Such a reporter ion in the low-mass region of the MS2 spectrum would be a strong indicator of a modified peptide.
The presence of these unique fragmentation pathways would significantly increase the confidence of peptide identification and site localization, distinguishing this reagent from simpler alkylating agents like IAA or NEM which do not produce such signatures.
Conclusion
5-(Bromoacetyl)-3-phenylisoxazole presents itself as a compelling alternative to conventional cysteine-modifying reagents for mass spectrometry-based proteomics. Its bromoacetyl functional group ensures high reactivity, comparable to the widely used iodoacetamide. However, its true potential lies in the analytical properties conferred by the 3-phenylisoxazole tag. The large, specific mass shift simplifies initial identification, while the potential for unique fragmentation patterns—such as characteristic neutral losses or reporter ions—offers a powerful tool for confident peptide sequencing and site assignment in complex MS/MS spectra.
While researchers must remain mindful of the potential for off-target reactions inherent to haloacetyl reagents, the unique analytical signature of 5-(Bromoacetyl)-3-phenylisoxazole makes it a valuable tool, particularly in chemical proteomics and targeted covalent inhibitor development where unambiguous identification of modified sites is paramount.
References
-
Tomanov, K., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. [Link]
-
Stephens, C. E., & Arafa, R. K. (Year N/A). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]
-
Wang, D., et al. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & Redox Signaling. [Link]
-
Krenske, E. H., et al. (2009). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Asian Journal of Research in Chemistry. (Year N/A). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
Chen, Y. J., et al. (Year N/A). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants. [Link]
-
Pace, P. E., et al. (2004). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. [Link]
-
Jiao, L., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry. [Link]
-
Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Gapiński, J., et al. (2019). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules. [Link]
-
Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-reactive probes: a primer for chemical biologists. Current Opinion in Chemical Biology. [Link]
-
ResearchGate. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]
-
Vinogradova, D. S., et al. (2020). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Journal of the American Chemical Society. [Link]
-
Morimoto, K., et al. (Year N/A). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. Methods in Molecular Biology. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Prakash, O. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]
-
Zhou, C., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications. [Link]
-
Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. [Link]
-
University of California, Davis. (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes. [Link]
-
Qin, X., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]
- 5. scbt.com [scbt.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cysteine Alkylating Agents: Assessing the Specificity of 5-(Bromoacetyl)-3-phenylisoxazole
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating biological function, developing novel therapeutics, and performing robust proteomic analyses. Alkylating agents, which form stable covalent bonds with nucleophilic residues, are indispensable tools in this arena. The ideal alkylating agent should exhibit high reactivity towards its intended target while minimizing off-target modifications, a property known as specificity. This guide provides an in-depth comparison of the novel alkylating agent, 5-(Bromoacetyl)-3-phenylisoxazole, with established reagents, Iodoacetamide (IAA) and N-Ethylmaleimide (NEM). We will explore the chemical basis of their reactivity and provide detailed experimental protocols to empower researchers to validate and compare their performance.
The Critical Role of Specificity in Protein Alkylation
The sulfhydryl group of cysteine is a potent nucleophile at physiological pH, making it a primary target for electrophilic alkylating agents.[1] The alkylation of cysteines is fundamental to many proteomic workflows, where it is used to cap reduced thiols, preventing the re-formation of disulfide bonds and ensuring accurate protein identification and quantification.[2][3] However, the utility of an alkylating agent is dictated by its specificity. Off-target alkylation, the unintended modification of other amino acid residues such as lysine, histidine, or methionine, can lead to erroneous data in proteomic studies and undesirable toxicity in therapeutic applications.[4][5] Therefore, a rigorous assessment of an alkylating agent's specificity is paramount.
A Comparative Overview of Alkylating Agents
5-(Bromoacetyl)-3-phenylisoxazole: A Novel Candidate
5-(Bromoacetyl)-3-phenylisoxazole is an α-halo ketone, a class of compounds known for their reactivity towards nucleophiles.[6] While specific experimental data on this compound's reactivity profile is not extensively documented, its chemical structure allows for informed predictions. The bromoacetyl moiety is a known sulfhydryl-reactive group.[7][8] The reaction is expected to proceed via a nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the carbon bearing the bromine atom, leading to the formation of a stable thioether bond. The isoxazole ring system may influence the reactivity of the bromoacetyl group through electronic effects and provides a scaffold that can be further functionalized.[9][10]
Iodoacetamide (IAA): The Workhorse with Caveats
Iodoacetamide is arguably the most common cysteine alkylating agent used in proteomics.[4] Its high reactivity allows for rapid and complete alkylation of cysteine residues. However, this high reactivity comes at the cost of specificity. IAA is known to cause off-target alkylation of several other amino acid residues, including methionine, histidine, lysine, and the N-terminus of peptides.[11][12] These side reactions are often pH-dependent and can be exacerbated by high concentrations of the reagent or prolonged incubation times.[13]
N-Ethylmaleimide (NEM): A Michael Acceptor
Unlike the haloacetyl compounds, N-Ethylmaleimide reacts with thiols via a Michael addition mechanism.[1] This reaction is generally considered to be more specific to cysteines than IAA, particularly at neutral or slightly acidic pH.[11] However, at alkaline pH, NEM has been shown to react with the amino groups of lysine and the imidazole group of histidine.[[“]][15][16]
Experimental Assessment of Alkylating Agent Specificity
To objectively compare these agents, a multi-pronged experimental approach is necessary. Below are detailed protocols designed to quantify reactivity, identify off-target modifications, and assess biological consequences.
Kinetic Assay for Amino Acid Specificity
This assay measures the rate of reaction of each alkylating agent with different amino acid mimics, providing a quantitative measure of specificity.
Protocol:
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of 5-(Bromoacetyl)-3-phenylisoxazole, IAA, and NEM in a suitable organic solvent (e.g., DMSO).
-
Prepare 10 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-histidine, and N-acetyl-L-lysine in a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a 10 mM stock solution of a thiol-sensitive fluorescent probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 90 µL of the respective N-acetyl amino acid solution to each well.
-
Add 5 µL of the DTNB stock solution to each well.
-
Initiate the reaction by adding 5 µL of the 100 mM alkylating agent stock solution to the wells.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and measure the absorbance at 412 nm every 30 seconds for 30 minutes. The decrease in absorbance corresponds to the consumption of the free thiol.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each alkylating agent with each amino acid. A higher rate of reaction with N-acetyl-L-cysteine compared to the other amino acids indicates greater specificity.
-
Mass Spectrometry-Based Proteomic Analysis for Off-Target Identification
This workflow provides a global view of all amino acid residues modified by the alkylating agents in a complex protein mixture.
Workflow Diagram:
Caption: Workflow for identifying alkylated residues by mass spectrometry.
Protocol:
-
Protein Lysate Preparation:
-
Lyse cells (e.g., HeLa cells) in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Cool to room temperature and add one of the alkylating agents (5-(Bromoacetyl)-3-phenylisoxazole, IAA, or NEM) to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Sample Cleanup and Digestion:
-
Remove excess reagents by buffer exchange or precipitation.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database, specifying the expected modifications on cysteine as well as potential off-target modifications on other residues (e.g., lysine, histidine, methionine, serine, threonine, tyrosine, aspartate, glutamate, and N-termini).
-
Quantify the relative abundance of each identified modification to assess the degree of off-target alkylation for each reagent.
-
Cell Viability Assay for Cytotoxicity Assessment
This assay provides an indirect measure of off-target effects by assessing the impact of the alkylating agents on cell health.
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of each alkylating agent (e.g., from 1 µM to 1 mM) for 24 hours.
-
-
Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound. A lower IC50 may suggest greater off-target effects leading to cytotoxicity.
-
Comparative Data Summary
The following table summarizes the expected and known properties of the three alkylating agents.
| Property | 5-(Bromoacetyl)-3-phenylisoxazole (Predicted) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 | SN2 | Michael Addition |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Known Off-Targets | Lysine, Histidine (at high pH) | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus[5][11][12] | Lysine, Histidine (at alkaline pH)[[“]][15] |
| Optimal pH | ~8.0-9.0[7] | >8.0[12] | 6.5-7.5[11] |
| Advantages | Novel scaffold for potential further functionalization | High reactivity, well-established protocols | High specificity at neutral pH |
| Disadvantages | Limited experimental data available | Prone to significant off-target modifications[4] | Lower reactivity than IAA, potential for off-target reaction at high pH |
Decision-Making Framework for Alkylating Agent Selection
The choice of an alkylating agent is highly dependent on the experimental context. The following flowchart provides a guide for selecting the most appropriate reagent.
Caption: Decision tree for selecting an appropriate alkylating agent.
Conclusion
The selection of an appropriate alkylating agent is a critical decision that can significantly impact the outcome and interpretation of an experiment. While Iodoacetamide remains a widely used reagent due to its high reactivity, its propensity for off-target modifications necessitates careful consideration of alternatives. N-Ethylmaleimide offers a more specific option, particularly when reactions are performed at a controlled pH.
5-(Bromoacetyl)-3-phenylisoxazole presents an intriguing alternative with a novel scaffold. Based on its bromoacetyl functional group, it is predicted to be an effective cysteine-reactive agent. However, as with any new reagent, its specificity profile must be empirically determined. The experimental protocols detailed in this guide provide a robust framework for researchers to perform a head-to-head comparison of these reagents, enabling an informed decision based on the specific demands of their research. By rigorously assessing the specificity of alkylating agents, we can enhance the reliability of our data and the precision of our molecular interventions.
References
-
Proteomic platform to identify off-target proteins. (n.d.). PubMed Central. Retrieved from [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). ACS Publications. Retrieved from [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (1999). PubMed. Retrieved from [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025). ResearchGate. Retrieved from [Link]
-
Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Reactions of N-ethylmaleimide with peptides and amino acids. (n.d.). Consensus. Retrieved from [Link]
-
Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents. (1987). PubMed. Retrieved from [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics Online. Retrieved from [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2017). Oxford Academic. Retrieved from [Link]
- Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. (n.d.). Google Patents.
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.). PubMed Central. Retrieved from [Link]
-
LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2025). ResearchGate. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PubMed Central. Retrieved from [Link]
-
Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. (2015). ACS Publications. Retrieved from [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. (2022). PubMed Central. Retrieved from [Link]
-
Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. (2025). ResearchGate. Retrieved from [Link]
-
Reaction of N-ethylmaleimide with peptides and amino acids. (2025). ResearchGate. Retrieved from [Link]
-
Reactions of N-ethylmaleimide with peptides and amino acids. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI. Retrieved from [Link]
-
Mechanisms of resistance to alkylating agents. (n.d.). PubMed Central. Retrieved from [Link]
-
N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. (n.d.). PubMed. Retrieved from [Link]
-
Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). (n.d.). ResearchGate. Retrieved from [Link]
-
Some Reactions of N-Ethylmaleimide. (n.d.). ACS Publications. Retrieved from [Link]
-
α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Alkylating Agents. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Alkylation of histidine with maleimido-compounds. (1992). PubMed. Retrieved from [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Retrieved from [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. Retrieved from [Link]
-
Quantitative chemoproteomics for site-specific analysis of protein alkylation by 4-hydroxy-2-nonenal in cells. (2015). PubMed. Retrieved from [Link]
-
ACS Catalysis Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Chemical Indicator for Alkylating Agents. (2015). ChemistryViews. Retrieved from [Link]
-
Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (n.d.). TU Wien's reposiTUm. Retrieved from [Link]
-
Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (2024). PubMed Central. Retrieved from [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved from [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Isoxazole-Based Linkers in Bioconjugation: A Guide for Researchers
In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of both efficacy and safety. An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation, yet facilitate the selective release of the drug at the tumor site. While established linker technologies such as those based on maleimides and oximes have been extensively utilized, the scientific community is in constant pursuit of novel linker chemistries with improved properties. This guide provides a comparative analysis of isoxazole-based linkers, an emerging class of bioconjugation reagents, and benchmarks them against the well-established maleimide and oxime linker technologies.
The Critical Role of the Linker in Antibody-Drug Conjugates
The linker in an ADC is far more than a simple tether; it is a sophisticated chemical entity that profoundly influences the conjugate's pharmacokinetics, therapeutic index, and overall performance. The stability of the linker is a paramount concern, as premature release of the cytotoxic payload can lead to systemic toxicity and a diminished therapeutic effect. Conversely, an overly stable linker may prevent the efficient release of the drug at the target site, rendering the ADC ineffective. Therefore, the rational design of linkers with finely tuned stability and cleavage properties is a cornerstone of modern ADC development.
Established Linker Technologies: A Comparative Overview
Before delving into the specifics of isoxazole-based linkers, it is instructive to briefly review the characteristics of two of the most widely used linker technologies: maleimides and oximes.
Maleimide-Based Linkers: The Workhorse of Cysteine-Specific Conjugation
Maleimide chemistry has been a mainstay in ADC development due to its high reactivity and specificity towards thiol groups, such as those found in cysteine residues. This allows for site-specific conjugation to engineered cysteines on an antibody, leading to more homogeneous ADCs.
However, the stability of the resulting thioether bond has been a subject of considerable research. The primary instability pathway for maleimide-based ADCs is the retro-Michael reaction, which can lead to deconjugation and payload exchange with other thiol-containing molecules in the plasma, such as albumin.[1][2] This can result in off-target toxicity and reduced efficacy.
To mitigate this instability, strategies have been developed to promote the hydrolysis of the succinimide ring in the linker, which forms a stable maleamic acid thioether that is no longer susceptible to the retro-Michael reaction.[3][4] Next-generation maleimides have also been engineered to improve stability.[2]
Oxime-Based Linkers: A Paradigm of Stability
Oxime linkages are formed by the reaction of an aminooxy group with an aldehyde or ketone. This chemistry has gained traction in bioconjugation due to the exceptional stability of the resulting oxime bond across a wide pH range.[5][6][7] This high stability minimizes premature drug release in circulation, which can lead to an improved safety profile.[5]
While highly stable, oxime linkers are generally considered non-cleavable in the traditional sense. Payload release from oxime-linked ADCs typically relies on the degradation of the antibody backbone within the lysosome of the target cell.[8][9] The formation of oxime bonds can be slower than maleimide-thiol reactions and may require acidic conditions and a high concentration of reactants to achieve efficient conjugation.[10]
Isoxazole-Based Linkers: An Emerging Frontier in Bioconjugation
Isoxazoles are five-membered heterocyclic compounds that have recently emerged as a promising platform for bioconjugation, primarily through their application as photo-crosslinkers in the field of chemoproteomics.
Photo-Activated Conjugation: A Unique Mechanism of Action
The intrinsic photochemistry of the isoxazole ring allows it to function as a "natively embedded" photo-crosslinker. Upon irradiation with UV light, the isoxazole ring can undergo a rearrangement to form highly reactive intermediates, such as nitrenes and azirines. These intermediates can then react with nearby amino acid residues on a protein to form a stable covalent bond.
This photo-activated conjugation strategy offers a distinct advantage: the isoxazole moiety can be incorporated into a small molecule drug with minimal structural perturbation, thereby preserving its biological activity. This is in contrast to traditional photo-crosslinkers like aryl azides and diazirines, which can be bulky and may interfere with drug-target interactions.
Comparative Performance Analysis
A direct, quantitative comparison of isoxazole-based linkers with maleimide and oxime linkers in the context of ADC stability and payload release is challenging due to the nascent stage of isoxazole linker development for this application. However, a qualitative comparison based on their known chemical properties can provide valuable insights for researchers.
| Linker Type | Conjugation Chemistry | Stability in Circulation | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Maleimide | Michael addition to thiols (cysteine) | Moderate; susceptible to retro-Michael reaction and thiol exchange | Cleavable (e.g., protease-sensitive sequences) or non-cleavable | Fast reaction kinetics; site-specific conjugation to engineered cysteines | Potential for payload loss in plasma; requires strategies to enhance stability |
| Oxime | Condensation of aminooxy with aldehyde/ketone | High | Non-cleavable (payload release via antibody degradation) | High stability, minimizing off-target toxicity | Slower reaction kinetics; typically non-cleavable, limiting payload release mechanisms |
| Isoxazole | Photo-activated crosslinking | High (prior to photo-activation) | Photo-induced cleavage of the isoxazole ring and covalent bond formation | Minimal structural perturbation to the payload; potential for spatio-temporal control of conjugation | Requires external trigger (UV light), limiting in vivo applications for traditional ADCs; cleavage mechanism leads to conjugation, not payload release in the traditional sense |
Experimental Protocols
Protocol 1: Assessment of Maleimide Linker Stability in Human Plasma
This protocol provides a general framework for evaluating the stability of a maleimide-linked ADC in human plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC with a maleimide-based linker
-
Human plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
-
LC-MS system for intact mass analysis
Procedure:
-
Thaw human plasma at 37°C.
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Analyze the samples by HIC-HPLC to determine the average DAR. The peak areas of the different drug-loaded species are used to calculate the average DAR.
-
(Optional) Analyze the samples by LC-MS to identify and quantify any released payload or payload-adducts.
Data Analysis:
Plot the average DAR as a function of time for both the plasma and PBS samples. A decrease in the average DAR in the plasma sample compared to the PBS control is indicative of linker instability.
Protocol 2: Evaluation of Isoxazole Photo-Crosslinking Efficiency
This protocol describes a method to assess the efficiency of an isoxazole-containing probe to photo-crosslink to a target protein.
Materials:
-
Isoxazole-containing probe with a reporter tag (e.g., alkyne for click chemistry)
-
Purified target protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 254 nm)
-
Reagents for click chemistry (e.g., azide-fluorophore, copper sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE gels and imaging system
Procedure:
-
Prepare a solution of the target protein and the isoxazole-containing probe in PBS. Include a control sample without the probe and another control sample that is not exposed to UV light.
-
Irradiate the samples with UV light for a specified period (e.g., 15-30 minutes) on ice.
-
Perform a click reaction by adding the azide-fluorophore and click chemistry reagents to the samples.
-
Incubate the reaction mixture at room temperature.
-
Analyze the samples by SDS-PAGE and visualize the fluorescently labeled protein using an appropriate imaging system.
Data Analysis:
The intensity of the fluorescent band corresponding to the target protein is a measure of the photo-crosslinking efficiency. Compare the band intensity in the UV-exposed sample to the control samples to confirm that the crosslinking is light-dependent.
Visualizing the Concepts
Experimental Workflow for ADC Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Reaction Mechanisms of Different Linkers
Caption: Simplified reaction mechanisms of different linker technologies.
Conclusion and Future Perspectives
The selection of a linker is a multifaceted decision that requires a deep understanding of the interplay between chemistry, biology, and pharmacology. Maleimide and oxime-based linkers represent two well-validated and contrasting approaches to ADC design, with maleimides offering facile conjugation and cleavability at the cost of potential instability, and oximes providing exceptional stability in a non-cleavable format.
Isoxazole-based linkers, while still in their infancy for mainstream ADC applications, present a novel paradigm for bioconjugation. Their unique photo-activated crosslinking mechanism offers the potential for highly specific and minimally perturbative conjugation. However, the requirement for an external light trigger currently limits their in vivo applicability for traditional ADC constructs.
Future research in the field of isoxazole-based linkers may focus on developing cleavage strategies that are responsive to the tumor microenvironment, such as enzymatic cleavage or reduction, which would broaden their utility for targeted drug delivery. As our understanding of the chemical biology of these fascinating heterocyclic systems grows, so too will their potential to contribute to the next generation of innovative bioconjugates.
References
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Dirksen, A., & Hackeng, T. M. (2005). N-terminal functionalization of peptides and proteins with a-oxo-aldehydes for high-efficiency oxime ligation.
- Mező, G., D'Souza, C. A., Pályi, I., & Kóczán, G. (2020). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Molecules, 25(11), 2535.
- Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
- Shen, B. Q., Xu, K., Liu, L., Raab, H., Bhakta, S., Kenrick, M., ... & Senter, P. D. (2012). Conjugation site modulates the in vivo activity of antibody-drug conjugates.
- Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase.
- Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development.
- Le, N. D., Asano, R., & Kumagai, I. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics, 15(7), 2824-2832.
- Tumey, L. N., Charati, M., He, T., Sousa, E., Ma, D., Han, X., ... & Graziani, E. I. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy.
- Crisalli, P., & Kool, E. T. (2013). Oxime and hydrazone ligations in bioconjugation: mechanism and catalysis.
- Strop, P., Liu, S. H., Dorywalska, M., Delaria, K., Dushin, R. G., Tran, T. T., ... & Farias, S. E. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & Biology, 20(2), 161-167.
- Yip, V., Saad, O., Patel, A., Balasubramanian, A., Xu, K., Liu, L., ... & Shen, B. Q. (2016). Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate.
- Su, D., & Kisty, W. J. (2017). Current ADC linker chemistry. Methods in molecular biology, 1549, 1-23.
- Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers in antibody–drug conjugates.
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Confirming the Structure of 5-(Bromoacetyl)-3-phenylisoxazole Reaction Products by X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a critical cornerstone. For novel compounds derived from versatile synthons like 5-(Bromoacetyl)-3-phenylisoxazole, precise structural confirmation is paramount to understanding reaction mechanisms, establishing structure-activity relationships (SAR), and guiding rational drug design. This guide provides an in-depth comparison of analytical techniques for confirming the structure of reaction products of 5-(Bromoacetyl)-3-phenylisoxazole, with a special focus on the definitive power of single-crystal X-ray crystallography.
The Challenge: Ambiguity in the Wake of Synthesis
5-(Bromoacetyl)-3-phenylisoxazole is a highly reactive α-haloketone, making it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its electrophilic bromoacetyl group readily undergoes nucleophilic substitution with a variety of reagents, leading to the formation of new carbon-heteroatom bonds and, often, subsequent cyclization reactions.
A prime example of this reactivity is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The reaction of an α-bromo ketone with a thiourea derivative provides a direct route to 2-aminothiazoles, a scaffold present in numerous pharmacologically active compounds. When 5-(Bromoacetyl)-3-phenylisoxazole is employed in this reaction, the expected product is a 2-amino-4-(3-phenylisoxazol-5-yl)thiazole derivative. However, as with many chemical transformations, the seemingly straightforward nature of this reaction can harbor subtleties. The potential for regioisomeric products, rearrangements, or unexpected side reactions necessitates a robust and unequivocal method of structure determination.
While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in the chemist's arsenal, they often provide pieces of a structural puzzle that can sometimes be interpreted in multiple ways. It is in this context that single-crystal X-ray crystallography emerges as the gold standard, offering an unassailable, high-resolution glimpse into the atomic arrangement of a molecule.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (XRD) stands alone in its ability to provide a precise and accurate three-dimensional map of a molecule's structure in the solid state.[1] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. By analyzing the pattern and intensity of the diffracted X-rays, crystallographers can determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles, effectively providing a molecular blueprint.[2]
The Causality Behind the Crystal
The journey to an X-ray crystal structure begins with what is often the most challenging step: growing a high-quality single crystal. This process is as much an art as it is a science, requiring patience and a systematic exploration of crystallization conditions (solvents, temperature, concentration, etc.). The rationale behind this critical step lies in the fundamental requirement of the technique: a highly ordered, repeating lattice of molecules to diffract X-rays coherently. A well-formed crystal, typically 0.1-0.5 mm in its largest dimension, free of significant defects, is essential for obtaining high-quality diffraction data.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a series of spots, each representing a unique reflection of the X-rays from the crystal lattice. The positions and intensities of these spots are meticulously recorded by a detector.
The subsequent steps involve complex computational analysis to solve the "phase problem" and generate an electron density map. From this map, a molecular model is built and refined, ultimately yielding the precise atomic coordinates of the molecule. The final output is a Crystallographic Information File (CIF), a standardized format that contains all the structural information of the compound.[3][4][5]
The workflow for single-crystal X-ray crystallography is a multi-step process that demands careful execution and specialized instrumentation.
Sources
- 1. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 4. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating the Unseen Interactions of a Covalent Probe
An In-Depth Technical Guide to Evaluating the Off-Target Effects of 5-(Bromoacetyl)-3-phenylisoxazole in Cellular Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of off-target effects of 5-(Bromoacetyl)-3-phenylisoxazole. We will move beyond a simple listing of methods to explain the causality behind experimental choices, compare the strengths and weaknesses of alternative approaches, and provide actionable protocols grounded in scientific integrity.
The Covalent Challenge: Understanding the Mechanism and Its Implications
The core of 5-(Bromoacetyl)-3-phenylisoxazole's activity lies in its bifunctional nature. The 3-phenylisoxazole moiety provides the structural scaffold for initial, non-covalent binding to a protein's active or allosteric site. Once positioned, the highly reactive bromoacetyl group is susceptible to nucleophilic attack from a nearby amino acid residue, forming a permanent covalent adduct and effectively inactivating the protein.[1]
Caption: Proposed mechanism of covalent inhibition by 5-(Bromoacetyl)-3-phenylisoxazole.
While this irreversible binding is desirable for the intended target, the electrophilic warhead can react with any accessible and sufficiently nucleophilic protein in the cell. Identifying this off-target profile is not merely an academic exercise; it is a critical step in validating the compound as a specific chemical probe and a prerequisite for any further development.[4]
Strategic Approaches to Off-Target Profiling: A Comparative Analysis
A multi-pronged approach is essential for a comprehensive off-target assessment. No single method is foolproof; instead, integrating data from several orthogonal techniques provides the highest degree of confidence. Key strategies can be broadly categorized into proteomic, genetic, and computational methods.
| Methodology | Principle | Strengths | Limitations | Best For... |
| Affinity-Based Proteomics (e.g., Pull-down) | An immobilized version of the compound is used to capture binding partners from cell lysates, which are then identified by mass spectrometry. | Directly identifies proteins that physically bind to the compound.[4] | Immobilization may alter binding; can miss weak or transient interactions; risk of non-specific binding to the matrix. | Primary screening to generate a list of direct binding candidates for a covalent molecule. |
| Activity-Based Protein Profiling (ABPP) | Uses probes that covalently bind to the active sites of specific enzyme families to profile changes in their activity in the presence of the test compound.[5][6] | Highly sensitive for detecting interactions with active enzyme sites; provides functional information. | Limited to enzyme families with suitable probes; indirect measurement of the test compound's interaction. | Assessing off-target effects within specific, well-characterized enzyme superfamilies (e.g., kinases, proteases). |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. Drug binding typically stabilizes a protein, increasing its melting temperature.[2][7] | Label-free (uses the unmodified compound); performed in a physiological context (live cells or lysates); confirms direct target engagement. | Technically demanding; throughput can be a challenge; not all binding events result in a detectable thermal shift. | Validating direct binding candidates identified from other screens in a cellular context. |
| CRISPR-Based Genetic Screens | Identifies genes that, when knocked out, alter the cellular response (e.g., sensitivity or resistance) to the compound.[4] | Provides functional validation of on- and off-targets; uncovers entire pathways affected by the compound. | Does not distinguish between direct and indirect interactions; complex to design and execute. | Deconvoluting the functional consequences of compound treatment and confirming if a phenotype is tied to a specific target. |
| Computational Prediction | Uses algorithms based on compound structure (2D/3D similarity) to predict potential off-targets from large databases.[8][9] | Very high throughput; low cost; can guide experimental design by prioritizing likely off-targets. | Predictive and requires experimental validation; accuracy depends on the quality of the training data; may not perform well for novel scaffolds. | Initial, hypothesis-generating phase to create a preliminary list of potential off-targets for screening. |
Experimental Workflows: From Hypothesis to Validation
A logical workflow for identifying and validating the off-targets of 5-(Bromoacetyl)-3-phenylisoxazole begins with broad, discovery-oriented methods and progressively narrows down to specific, validation-focused assays.
Caption: A structured workflow for comprehensive off-target evaluation.
Detailed Experimental Protocol 1: Affinity-Based Proteomic Profiling
This protocol uses an immobilized version of 5-(Bromoacetyl)-3-phenylisoxazole to "fish" for binding partners in a cell lysate. A control without the reactive bromoacetyl group is crucial to distinguish covalent from non-covalent interactions.
Objective: To identify proteins that covalently bind to 5-(Bromoacetyl)-3-phenylisoxazole.
Materials:
-
Affinity Resin: 5-(Bromoacetyl)-3-phenylisoxazole conjugated to agarose or magnetic beads.
-
Control Resin: A non-reactive analog (e.g., 5-acetyl-3-phenylisoxazole) conjugated to beads.
-
Cell Line: Relevant human cell line (e.g., HEK293T, HeLa).
-
Lysis Buffer: Non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Wash Buffer: Lysis buffer with lower detergent (e.g., 0.1% NP-40).
-
Elution Buffer: SDS-PAGE sample buffer.
-
Mass Spectrometry (LC-MS/MS) for protein identification.
Workflow Diagram:
Caption: Workflow for an affinity-based proteomics (pull-down) experiment.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of 5-(Bromoacetyl)-3-phenylisoxazole with a linker (e.g., an alkyne handle) for conjugation to azide-functionalized beads via click chemistry. Synthesize the non-reactive control in parallel.
-
Cell Culture and Lysis: Grow cells to ~80-90% confluency. Harvest, wash with cold PBS, and lyse on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Incubation with Resin: Pre-clear the lysate by incubating with unconjugated beads for 1 hour. To 1-2 mg of cleared lysate, add the affinity resin or control resin. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Causality Check: This step is critical to remove proteins that bind non-specifically to the resin, reducing background noise.
-
Elution: After the final wash, add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil at 95°C for 5-10 minutes to elute and denature the bound proteins.
-
Analysis: Separate the eluted proteins on a 1D SDS-PAGE gel. Perform an in-gel trypsin digest of the entire lane or specific bands, and identify the proteins by LC-MS/MS analysis.
-
Data Interpretation: Compare the list of proteins identified from the affinity resin to the control resin. True covalent binders should be significantly enriched in the affinity sample.
Detailed Experimental Protocol 2: CRISPR/Cas9-Mediated Target Knockout
This protocol validates whether a cellular phenotype caused by the compound is due to its intended target or an off-target.[4]
Objective: To determine if the biological effect of 5-(Bromoacetyl)-3-phenylisoxazole is dependent on its primary target.
Materials:
-
Cas9-expressing stable cell line.
-
sgRNAs targeting the primary (on-target) gene and a non-targeting control (NTC).
-
Lentiviral or transfection reagents for sgRNA delivery.
-
Assay to measure the phenotype of interest (e.g., cell viability assay, reporter assay).
Step-by-Step Methodology:
-
sgRNA Design: Design and validate 2-3 sgRNAs targeting a constitutive exon of the on-target gene.
-
Generate Knockout Cells: Deliver the sgRNAs to the Cas9-expressing cell line via transfection or lentiviral transduction.
-
Selection and Validation: Select for successfully transduced/transfected cells (e.g., with puromycin). Expand single-cell clones and validate target knockout by Western Blot or Sanger sequencing.
-
Phenotypic Assay: a. Seed the wild-type (WT), non-targeting control (NTC), and knockout (KO) cells in parallel. b. Treat the cells with a dose-response curve of 5-(Bromoacetyl)-3-phenylisoxazole. c. After an appropriate incubation time, measure the cellular phenotype (e.g., using an MTT assay for viability).
-
Data Interpretation:
-
On-Target Effect: If the compound's effect (e.g., toxicity) is significantly reduced or abolished in the KO cells compared to WT and NTC cells, the phenotype is mediated by the intended target.
-
Off-Target Effect: If the compound elicits the same response in both KO and WT/NTC cells, the effect is unequivocally mediated by one or more off-targets.[4]
-
Conclusion: Building a Complete Off-Target Profile
References
- Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
-
Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PMC. [Link]
-
MtoZ Biolabs. (n.d.). Off-Target Profiling. MtoZ Biolabs. [Link]
-
PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
-
PubMed Central. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. PubMed Central. [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
PubMed. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2). PubChem. [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Profiling | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 5-(Bromoacetyl)-3-phenylisoxazole as a Covalent Fragment for Drug Discovery
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful engine for identifying novel lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," we can explore chemical space more efficiently and build up molecular complexity in a rational, structure-guided manner.[3][4] A particularly potent evolution of this strategy is the use of covalent fragments—small molecules equipped with a reactive electrophilic "warhead" that can form a permanent bond with a target protein.[5] This covalent interaction can translate weak fragment binding into high potency and prolonged duration of action, opening up avenues to tackle challenging targets, including those previously deemed "undruggable."[6][7][8]
This guide provides an in-depth technical validation of 5-(Bromoacetyl)-3-phenylisoxazole , a promising yet underexplored covalent fragment. We will dissect its core attributes, benchmark it against commonly used covalent fragments, and provide detailed experimental protocols for its validation, offering researchers a comprehensive roadmap for its application in drug discovery campaigns.
The Anatomy of a Promising Covalent Fragment: 5-(Bromoacetyl)-3-phenylisoxazole
5-(Bromoacetyl)-3-phenylisoxazole combines two key features that make it an attractive candidate for covalent fragment-based drug discovery (FBDD): a well-established heterocyclic scaffold and a moderately reactive electrophilic warhead.
-
The Phenylisoxazole Scaffold: The isoxazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[9][10][11] Its rigid structure presents defined vectors for chemical elaboration, allowing for systematic optimization of the fragment hit. The phenyl group provides a simple aromatic core that can engage in various non-covalent interactions, such as pi-stacking, within a protein binding pocket. Recent research has highlighted the use of 5-phenylisoxazole-based scaffolds in the development of covalent inhibitors, for instance, targeting the G12C mutant of KRAS, a notoriously difficult oncology target.[12][13]
-
The Bromoacetyl Warhead: The bromoacetyl group is an α-halo ketone, a class of electrophiles known to react with nucleophilic amino acid residues, primarily cysteine, through an SN2 mechanism. While more reactive than the commonly used acrylamides and chloroacetamides, it offers a distinct reactivity profile that may be advantageous for certain targets.[5][6] The choice of warhead is a critical determinant of a covalent fragment's success, balancing the need for target reactivity with the risk of off-target promiscuity.[7][14]
Comparative Analysis: 5-(Bromoacetyl)-3-phenylisoxazole vs. Alternative Covalent Fragments
The utility of a covalent fragment is defined by its reactivity, selectivity, and potential for chemical optimization. Here, we compare 5-(Bromoacetyl)-3-phenylisoxazole to two widely used classes of covalent fragments: those bearing chloroacetamide and acrylamide warheads.
| Feature | 5-(Bromoacetyl)-3-phenylisoxazole | Chloroacetamide Fragments | Acrylamide Fragments |
| Warhead | Bromoacetyl | Chloroacetamide | Acrylamide |
| Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Reactivity | High | Moderate | Low to Moderate |
| Selectivity | Potentially lower intrinsic selectivity, highly dependent on binding site topology | Generally good selectivity | Often highly selective |
| Scaffold | Phenylisoxazole | Various | Various |
| Pros | - Higher reactivity may be beneficial for targets with less nucleophilic cysteines.- Isoxazole scaffold is synthetically tractable and offers clear vectors for optimization. | - Well-characterized reactivity profile.[5]- Proven track record in successful covalent inhibitor development.[15] | - Generally considered "milder" electrophiles, often leading to higher selectivity.- Widely used in FDA-approved covalent drugs. |
| Cons | - Higher intrinsic reactivity may lead to increased promiscuity and off-target effects if not carefully managed.- Less characterized in the literature compared to chloroacetamides and acrylamides. | - Can still exhibit off-target reactivity. | - Lower reactivity may not be sufficient for all targets.- Potential for off-target reaction with other nucleophiles like glutathione. |
Experimental Validation Workflow for 5-(Bromoacetyl)-3-phenylisoxazole
A rigorous, multi-stage experimental cascade is essential to validate any new fragment. The goal is to confirm covalent binding to the intended target, characterize the binding event, and ensure an acceptable selectivity profile.
Caption: A multi-phase workflow for the validation of covalent fragments.
Phase 1: Intrinsic Reactivity Profiling
Causality: Before screening against a protein target, it is crucial to understand the intrinsic reactivity of the electrophile.[14] A fragment that is too reactive will likely bind nonspecifically to many proteins, leading to a high number of false positives and potential toxicity. A fragment that is not reactive enough may not form a covalent bond with the target under assay conditions. A thiol reactivity assay using a small molecule thiol like glutathione (GSH) provides a good proxy for the fragment's general reactivity towards cysteines.[16]
Protocol: High-Throughput Thiol Reactivity Assay
-
Reagents:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Glutathione (GSH)
-
5-(Bromoacetyl)-3-phenylisoxazole (and other test fragments) dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare a solution of DTNB and TCEP in the assay buffer. In the presence of the reducing agent TCEP, DTNB is converted to 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[5][17]
-
In a 96- or 384-well plate, add the test fragment to the TNB²⁻ solution.
-
Monitor the decrease in absorbance at 412 nm over time using a plate reader. The alkylation of TNB²⁻ by the electrophilic fragment will lead to a loss of absorbance.[5][17]
-
Calculate the second-order rate constant for the reaction. This provides a quantitative measure of the fragment's intrinsic reactivity.
-
Phase 2: Primary Screening via Mass Spectrometry
Causality: Intact protein mass spectrometry (MS) is a powerful primary screening method for covalent fragments. It provides a direct and unambiguous readout of covalent bond formation by detecting the mass shift of the target protein upon modification by the fragment. This technique is highly sensitive and can be performed with relatively low protein consumption.
Protocol: Intact Protein MS Screen
-
Incubation:
-
Incubate the purified target protein (typically at a concentration of 1-10 µM) with a 5- to 10-fold molar excess of 5-(Bromoacetyl)-3-phenylisoxazole (e.g., 50 µM fragment) in a suitable buffer (e.g., HEPES or PBS) at room temperature for a defined period (e.g., 1-4 hours).
-
Include a DMSO-only control and a positive control covalent ligand if available.
-
-
Sample Preparation:
-
Quench the reaction by adding formic acid.
-
Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography method to remove excess fragment and non-volatile salts.
-
-
MS Analysis:
-
Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein.
-
A mass increase corresponding to the molecular weight of 5-(Bromoacetyl)-3-phenylisoxazole (minus HBr, as HBr is the leaving group) confirms covalent modification.
-
Phase 3: Hit Validation and Structural Characterization
Causality: Following a positive hit in the primary screen, it is essential to validate the finding with orthogonal methods and to gain structural insights into the binding event. Tandem MS (MS/MS) will pinpoint the exact amino acid residue that has been modified, while biophysical assays can provide kinetic and thermodynamic data. Ultimately, a high-resolution crystal structure provides the most detailed view of the covalent interaction and serves as an invaluable guide for structure-based drug design.
Protocol: Tandem MS (MS/MS) for Site Identification
-
Sample Preparation:
-
Run the protein-fragment adduct from the MS screen on an SDS-PAGE gel and excise the protein band.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
-
Extract the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on cysteine residues corresponding to the mass of the fragment adduct.
-
Identification of a peptide with this mass modification confirms the site of covalent attachment.
-
Protocol: X-ray Crystallography
-
Co-crystallization or Soaking:
-
Set up crystallization trials for the target protein.
-
Once crystals are obtained, they can be soaked in a solution containing 5-(Bromoacetyl)-3-phenylisoxazole to allow the covalent reaction to occur within the crystal.
-
Alternatively, the protein can be pre-incubated with the fragment to form the covalent adduct, and this complex can then be subjected to crystallization screening.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the data and solve the crystal structure.
-
The resulting electron density map should clearly show the fragment covalently attached to a specific residue, providing a detailed 3D model of the interaction.
-
Phase 4: Selectivity Profiling
Causality: A critical step in validating a covalent fragment is to assess its selectivity. Chemoproteomic methods allow for the profiling of fragment binding against a large number of proteins in a complex biological sample, such as a cell lysate. This provides a global view of the fragment's off-target interactions.
Protocol: Chemoproteomic Profiling
-
Probe Synthesis:
-
Synthesize a derivative of 5-(Bromoacetyl)-3-phenylisoxazole that incorporates a bio-orthogonal handle, such as an alkyne or azide group. This "probe" version of the fragment will be used for enrichment.
-
-
Labeling and Enrichment:
-
Incubate the probe with a cell lysate.
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Protein Identification:
-
Digest the enriched proteins with trypsin.
-
Identify the proteins by LC-MS/MS.
-
The list of identified proteins represents the targets of the fragment in the proteome, allowing for an assessment of its selectivity.
-
Conclusion
5-(Bromoacetyl)-3-phenylisoxazole represents a compelling starting point for covalent fragment-based drug discovery. Its combination of a medicinally relevant scaffold and a reactive bromoacetyl warhead offers a unique profile compared to more commonly used electrophilic fragments. However, its potential can only be realized through a rigorous and systematic validation process. The experimental workflows detailed in this guide, from initial reactivity profiling to in-depth structural and proteomic analysis, provide a robust framework for researchers to confidently assess the utility of this and other novel covalent fragments. By understanding the causality behind each experimental choice and adhering to a self-validating system of orthogonal assays, drug discovery professionals can effectively harness the power of covalent fragments to develop potent and selective therapeutics for challenging disease targets.
References
-
Resnick, E., Bradley, A., & London, N. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]
-
WuXi AppTec. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]
-
London, N., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]
-
McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Starting isoxazole fragment 6 and the subsequently derived 7, with improved potency for CBP and selectivity over BRD4. ResearchGate. [Link]
-
McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Center for Biotechnology Information. [Link]
-
Kumar, V., Kaur, K., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Figure 3. a) Coupling of the isoxazole fragment to a model substrate. ResearchGate. [Link]
-
Hewings, D. S., et al. (2013). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Link]
-
Zhang, T., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
JoVE. (n.d.). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]
-
Am Ende, C. W., et al. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Center for Biotechnology Information. [Link]
-
WuXi AppTec. (2024). Targeted Covalent Inhibitor Synthesis. YouTube. [Link]
-
Vividion Therapeutics. (2021). Fragment-based covalent ligand discovery. Vividion Therapeutics. [Link]
-
McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
-
Pal, D., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
-
Cambridge Healthtech Institute. (2025). Fragment-Based Drug Discovery. CHI. [Link]
-
Parker, L. J., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]
-
MolSoft. (2019). Fragment Based Drug Design - Docking, Screening, Growing and Linking. YouTube. [Link]
-
Zhang, T., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry. [Link]
-
ASDRP. (2023). Discovery, Synthesis, and Optimization of 5 phenylisoxazole Based Covalent Inhibitors Targeting G12C. YouTube. [Link]
-
Gábor, A., et al. (2023). Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PubMed. [Link]
-
National Center for Biotechnology Information. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PMC. [Link]
-
American Chemical Society. (2023). Discovery, synthesis, and optimization of 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS for the treatment of cancer. ACS. [Link]
-
Colombo, E., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
-
Patsnap. (2024). What is Astex's strategy in using fragment-based drug discovery?. Patsnap Synapse. [Link]
Sources
- 1. Fragment-Based Drug Discovery | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
- 2. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espublisher.com [espublisher.com]
- 12. youtube.com [youtube.com]
- 13. Discovery, synthesis, and optimization of 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS for the treatment of cancer | Poster Board #607 - American Chemical Society [acs.digitellinc.com]
- 14. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay [jove.com]
- 17. biorxiv.org [biorxiv.org]
Safety Operating Guide
The Hazard Profile: Understanding the "Why" Behind the Protocol
An Expert Guide to the Safe Disposal of 5-(Bromoacetyl)-3-phenylisoxazole
The responsible handling and disposal of reactive chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. 5-(Bromoacetyl)-3-phenylisoxazole is a valuable research chemical, but its structure—containing both a reactive bromoacetyl moiety and a heterocyclic isoxazole ring—necessitates a specific and carefully considered disposal protocol. This guide provides a comprehensive, step-by-step methodology for the safe neutralization and disposal of this compound, grounded in an understanding of its chemical reactivity. It is designed for researchers, chemists, and drug development professionals who prioritize safety and scientific integrity.
Before any disposal procedure can be implemented, a thorough risk assessment based on the compound's chemical properties is essential. The structure of 5-(Bromoacetyl)-3-phenylisoxazole presents several key hazards that dictate our approach.
-
High Reactivity (Bromoacetyl Group): The α-bromo ketone functional group is a potent electrophile and an effective alkylating agent. It will readily react with nucleophiles. This reactivity is the basis for its utility in synthesis but also the primary concern for its disposal. Analogous compounds like acetyl bromide are known to be corrosive and react violently with water.[1][2][3]
-
Irritant Properties: Safety data for the compound and its analogues indicate that it is a skin, eye, and respiratory irritant.[4][5][6] The bromoacetyl group makes it a lachrymator, a substance that causes tearing.[7]
-
Halogenated Organic Compound: As a brominated organic molecule, this compound falls under the category of halogenated waste.[8] Such wastes are often subject to specific disposal regulations due to their potential for environmental persistence and are typically managed via incineration by specialized facilities.[9]
A summary of the key safety information is presented below.
| Hazard Classification | Description | Precautionary Codes (Example) |
| Skin Irritation | Causes skin irritation upon contact.[4] | P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[4] | P280, P305+P351+P338 |
| Respiratory Tract Irritant | May cause respiratory irritation if inhaled.[4] | P261, P304+P340 |
| Halogenated Organic Waste | Must be segregated and disposed of according to regulations for halogenated compounds.[8][10] | P501 |
The Disposal Workflow: A Step-by-Step Deactivation and Containment Protocol
The following protocol is designed to first neutralize the reactive electrophilic site of 5-(Bromoacetyl)-3-phenylisoxazole before collecting it for final disposal. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for direct handling), safety goggles, and a lab coat.
Caption: Logical workflow for the safe disposal of 5-(Bromoacetyl)-3-phenylisoxazole.
Step 1: Quenching the Reactive Center
The primary objective is to destroy the electrophilic bromoacetyl group, rendering the molecule significantly less hazardous. This is achieved via nucleophilic substitution.
Protocol:
-
Prepare a quenching solution. A 1M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) are suitable. Sodium hydroxide is faster but more caustic; sodium bicarbonate is gentler and safer to handle.
-
In a suitably sized beaker or flask within the fume hood, place the quenching solution.
-
Slowly, and in small portions, add the waste containing 5-(Bromoacetyl)-3-phenylisoxazole to the quenching solution with stirring. If adding a solution of the compound in an organic solvent, be mindful of potential phase separation.
-
Allow the mixture to stir at room temperature for at least one to two hours to ensure the reaction is complete.
Causality: The hydroxide or bicarbonate ions act as nucleophiles, attacking the carbonyl-adjacent carbon and displacing the bromide ion. This substitution reaction converts the highly reactive α-bromo ketone into a much more stable and less hazardous α-hydroxy ketone or related derivative. This step directly mitigates the risk associated with the compound's alkylating potential.
Step 2: Verification of Neutralization
After quenching, the pH of the resulting aqueous solution must be verified to ensure it is safe for consolidation with other aqueous waste streams.
Protocol:
-
Using calibrated pH paper or a pH meter, test the pH of the solution.
-
The target pH should be between 6.0 and 9.0, which is a standard range for many waste disposal facilities.[11]
-
If the solution is too basic (e.g., if excess NaOH was used), neutralize it by adding a weak acid, such as citric acid or dilute hydrochloric acid, dropwise. If too acidic, add more sodium bicarbonate.
Step 3: Waste Collection and Segregation
Proper segregation of chemical waste is a critical regulatory requirement.
Protocol:
-
Carefully decant or pour the neutralized aqueous solution into a designated container for halogenated organic waste .[8][10]
-
Even though the compound has been reacted, its degradation products still contain the phenylisoxazole core and originated from a halogenated source. It must not be mixed with non-halogenated waste.[11]
-
Do not fill the waste container beyond 90% capacity to allow for expansion.
Step 4: Labeling, Storage, and Final Disposal
Clear and accurate labeling is essential for safety and compliance.
Protocol:
-
Securely cap the waste container.
-
Affix a hazardous waste label. The label must clearly state "Hazardous Waste" and list all contents, for example: "Aqueous waste containing neutralized 5-(Bromoacetyl)-3-phenylisoxazole (2-hydroxy-1-(3-phenylisoxazol-5-yl)ethan-1-one), Sodium Bromide, Water".
-
Include the date of accumulation and the responsible researcher's name.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) office for final disposal at a licensed facility.[7]
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
-
OSTI.GOV. Disposal process for halogenated organic material (Patent).[Link]
-
Loba Chemie. ACETYL BROMIDE FOR SYNTHESIS Safety Data Sheet.[Link]
-
University of California, Riverside. Hazardous Waste Segregation Guidelines.[Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
-
Capot Chemical. Specifications of 5-(Bromoacetyl)-3-phenylisoxazole.[Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[Link]
-
PubChemLite. 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2).[Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-(Bromoacetyl)-3-phenylisoxazole | 14731-14-7 [sigmaaldrich.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. aaronchem.com [aaronchem.com]
- 7. aksci.com [aksci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Mastering the Handling of 5-(Bromoacetyl)-3-phenylisoxazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, 5-(Bromoacetyl)-3-phenylisoxazole stands as a valuable building block, but its reactive nature necessitates a thorough understanding of its handling requirements to ensure laboratory safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for working with this compound, grounded in scientific principles and field-proven best practices.
Understanding the Inherent Risks: The Reactivity of the Bromoacetyl Group
The primary driver of the necessary handling precautions for 5-(Bromoacetyl)-3-phenylisoxazole is the presence of the α-bromoacetyl functional group. This feature renders the molecule a potent electrophile, highly susceptible to nucleophilic attack. This reactivity is the very reason it is a useful synthetic intermediate, but it also presents the primary hazard to the researcher. Skin, eyes, and mucous membranes contain nucleophilic functional groups that can react with the compound, leading to irritation or burns. Inhalation of the dust can cause respiratory irritation. Therefore, the selection of appropriate PPE is not merely a suggestion but a critical component of a safe experimental design.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling 5-(Bromoacetyl)-3-phenylisoxazole. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles | Double-gloving with nitrile gloves | Laboratory coat | Recommended, especially if not in a fume hood |
| In-Solution Handling (e.g., reaction setup, workup) | Safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not typically required if performed in a certified chemical fume hood |
| Purification (e.g., chromatography) | Safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not typically required if performed in a certified chemical fume hood |
| Handling Spills | Safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with an organic vapor cartridge |
PPE Selection Workflow
The decision-making process for selecting the appropriate level of PPE can be visualized as follows:
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE based on the handling task.
Step-by-Step Procedural Guidance
Adherence to a strict protocol for donning, doffing, and handling contaminated materials is paramount.
Donning PPE:
-
Inspect all PPE: Before use, visually inspect all equipment for any signs of damage, such as cracks, holes, or degradation.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on a clean, buttoned laboratory coat.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
Eye Protection: Put on safety goggles or a face shield.
-
Respiratory Protection (if required): If weighing the solid outside of a fume hood, don a properly fitted respirator.
Doffing PPE:
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outer surface with your bare skin. Dispose of them in the designated halogenated waste container.
-
Laboratory Coat: Unbutton and remove the lab coat, folding the contaminated side inwards. Place it in a designated laundry container or dispose of it if it is heavily contaminated.
-
Eye Protection: Remove your eye protection.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Spill Management:
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully scoop the absorbed material or the covered solid into a clearly labeled, sealed container for halogenated waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Waste Disposal:
As a brominated organic compound, 5-(Bromoacetyl)-3-phenylisoxazole and any materials contaminated with it must be disposed of as halogenated organic waste.[2][3][4]
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[3][5]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[2][5]
-
Containerization: Use a designated, leak-proof, and properly sealed container for all solid and liquid waste.
-
Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste. The primary method for the disposal of halogenated organic waste is through regulated hazardous waste incineration.[4]
By understanding the chemical reactivity of 5-(Bromoacetyl)-3-phenylisoxazole and rigorously adhering to the detailed PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely utilize this valuable compound in their pursuit of scientific advancement.
References
-
University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Texas Tech University. (2019). Chemical Waste Management SOP. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
